molecular formula C11H21NO4 B558256 Boc-Nle-OH CAS No. 6404-28-0

Boc-Nle-OH

カタログ番号: B558256
CAS番号: 6404-28-0
分子量: 231.29 g/mol
InChIキー: ZIOCIQJXEKFHJO-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Nle-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297088
Record name N-tert-Butoxycarbonyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-28-0
Record name N-tert-Butoxycarbonyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butoxycarbonyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH), a key building block in peptide synthesis and drug discovery.

Core Chemical Properties and Structure

Boc-L-norleucine is a derivative of the non-proteinogenic amino acid L-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2][3]

Physicochemical Properties

This compound is typically a colorless to light yellow oil or syrup-like substance.[2][3] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance Colorless to light yellow oil/syrup[2][3]
Boiling Point ~373.37°C (rough estimate)[2]
pKa ~4.02 (Predicted)[2]
Optical Rotation [α]20/D −8±1°, c = 1% in methanol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]
Structural Information

The structural details of Boc-L-norleucine are critical for its application in stereospecific synthesis.

IdentifierValueReferences
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]hexanoic acid[1]
Synonyms (S)-2-(Boc-amino)caproic acid, (S)-2-(Boc-amino)hexanoic acid, Boc-L-norleucine
CAS Number 6404-28-0[1]
SMILES String CCCC--INVALID-LINK--C(O)=O
InChI Key ZIOCIQJXEKFHJO-QMMMGPOBSA-N

Experimental Protocols

Synthesis of Boc-L-Norleucine

A general and widely used method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[2]

Materials:

  • L-norleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[4]

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-norleucine in a 1:1 mixture of water and THF.

  • Add sodium bicarbonate (or triethylamine) to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

  • After the reaction is complete, add water to dissolve any precipitate.

  • Extract the mixture with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

  • Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

  • Extract the acidified aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.[2]

Purification of Boc-L-Norleucine

The crude Boc-L-norleucine obtained from synthesis can be purified to meet the high-purity requirements for peptide synthesis.

Materials:

  • Crude Boc-L-norleucine

  • Silica (B1680970) gel for column chromatography

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Dissolve the crude oil in a minimal amount of the chosen eluent.

  • Prepare a silica gel column with the appropriate solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boc-L-norleucine.

Analytical Characterization

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure of the synthesized Boc-L-norleucine.

Experimental Conditions:

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0 ppm

¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 12.38 (bs, 1H, COOH)

  • δ 7.02 (d, J=8.2 Hz, 1H, NH)

  • δ 3.87-3.78 (m, 1H, CH)

  • δ 1.69-1.47 (m, 2H, CH₂)

  • δ 1.37 (s, 9H, t-Bu)

  • δ 1.32-1.20 (m, 4H, CH₂)

  • δ 0.85 (t, J=7.0Hz, 3H, CH₃)[2]

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of Boc-L-norleucine. Techniques like Electrospray Ionization (ESI) are commonly used.

Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 232.15 or other relevant adducts depending on the ionization method used.

Applications in Research and Drug Development

Boc-L-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of the non-natural amino acid norleucine can confer unique properties to peptides, such as increased metabolic stability and altered biological activity.[3] This makes it a compound of interest for researchers in drug development and protein engineering.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Boc-L-norleucine.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Norleucine + Boc₂O reaction Boc Protection Reaction start->reaction Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) workup Aqueous Work-up reaction->workup Acidification & Extraction crude Crude this compound workup->crude chromatography Column Chromatography crude->chromatography pure Pure this compound chromatography->pure nmr ¹H NMR pure->nmr ms Mass Spectrometry pure->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation

Caption: Workflow for the synthesis and analysis of Boc-L-norleucine.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of Boc-L-norleucine are limited, its structural similarity to leucine (B10760876) suggests potential interactions with pathways regulated by amino acids. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines a simplified representation of the mTOR pathway, which could be a starting point for investigating the biological effects of this compound or peptides containing this residue.

mTOR_Pathway AminoAcids Amino Acids (e.g., Leucine/Norleucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway potentially influenced by norleucine derivatives.

References

A Technical Guide to the Applications of Boc-Nle-OH in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-norleucine (Boc-Nle-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic biochemistry, particularly in the realm of peptide and medicinal chemistry. Its unique structural and chemical properties offer distinct advantages in the design and synthesis of peptides with enhanced stability and tailored biological activity. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in peptide synthesis, the biological implications of incorporating norleucine into peptides, and detailed experimental protocols.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound is an N-terminally protected form of L-norleucine, an isomer of leucine (B10760876) with a linear four-carbon side chain. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

The primary utility of incorporating norleucine into a peptide sequence is to serve as an isosteric replacement for methionine. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the peptide's conformation and biological activity, thereby reducing its stability and shelf-life. Norleucine's linear, unbranched hydrocarbon side chain mimics the size and hydrophobicity of the methionine side chain without the susceptibility to oxidation. This substitution often preserves or even enhances the biological activity of the peptide while significantly improving its chemical stability.[1]

Applications of this compound in Biochemical Research

The use of this compound is predominantly in the synthesis of peptide analogs with improved pharmaceutical properties. Key applications include:

  • Enhancing Peptide Stability: By replacing oxidation-prone methionine residues, this compound is used to synthesize more stable peptide therapeutics and research tools.[2] This is critical for peptides intended for in vivo studies or as drug candidates.

  • Modulating Biological Activity: The subtle structural difference between norleucine and methionine can influence a peptide's interaction with its biological target.[3] This allows for the fine-tuning of binding affinity and signaling pathways.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of methionine with norleucine using this compound in peptide synthesis is a valuable tool in SAR studies to understand the role of specific residues in peptide function.

A notable example of a biologically active peptide synthesized with norleucine is [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) . This analog of the parathyroid hormone (PTH) is used in research to study PTH receptor interactions and ion channel regulation.[4][5] The substitution of methionine with norleucine at positions 8 and 18 results in a more stable and reliable research tool.

Quantitative Data in this compound Mediated Peptide Synthesis

The efficiency of incorporating this compound into a peptide sequence during SPPS is comparable to other standard Boc-protected amino acids. The following table summarizes typical quantitative data for a standard Boc-SPPS protocol, which can be adapted for the synthesis of norleucine-containing peptides.

ParameterTypical ValueNotes
Resin Substitution0.5 - 1.0 mmol/gDependent on the specific resin used (e.g., Merrifield, PAM).
Coupling Efficiency (per step)>99%Can be monitored using the Kaiser test.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield20 - 40%Post-purification yield.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol provides a general methodology for the manual solid-phase synthesis of a peptide incorporating a this compound residue. The specific reagents and reaction times may need to be optimized based on the peptide sequence.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Scavengers (e.g., anisole, thioanisole)

  • Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

  • HPLC grade acetonitrile (B52724) and water

Procedure:

  • Resin Swelling and Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes. Wash the resin with DMF.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC in DCM/DMF). Allow the reaction to proceed for 2-4 hours. Monitor coupling completion with the Kaiser test.

  • Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride (B1165640) and DIEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIEA in DMF. Wash again with DMF.

  • Coupling of Subsequent Amino Acids (including this compound): Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA and add the mixture to the resin. Agitate for 1-2 hours. Monitor for completion using the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 4.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

Boc Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Workflow Start Start: Resin with Protected Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Wash Wash (DMF/DCM) Deprotection->Wash Wash Neutralization Neutralization (DIEA) Coupling Coupling of This compound (HBTU/HOBt/DIEA) Neutralization->Coupling Coupling->Wash Repeat Cycle Wash->Deprotection Wash->Neutralization Final_Cleavage Final Cleavage from Resin (HF/TFMSA) Wash->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification End Purified Peptide Purification->End

Caption: Workflow of the Boc solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals engaged in peptide synthesis. Its primary role as a stable isostere for methionine allows for the creation of peptides with enhanced chemical stability and modulated biological activity. The well-established protocols for Boc-SPPS are readily applicable to the incorporation of this compound, making it a versatile and valuable reagent in the development of novel peptide-based therapeutics and research probes. The continued exploration of norleucine-containing peptides is expected to yield new insights into peptide structure-function relationships and lead to the development of more robust and effective peptide drugs.

References

A Deep Dive into the Isosteric Substitution of Methionine with Norleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the side chain properties of norleucine and methionine, offering valuable insights for researchers, scientists, and drug development professionals. The document explores the structural and functional consequences of substituting the natural amino acid methionine with its non-proteinogenic isostere, norleucine, a strategy increasingly employed in protein engineering and drug design to enhance stability and probe biological mechanisms.

Introduction: The Rationale for Methionine Substitution

Methionine (Met), a sulfur-containing amino acid, plays a crucial role in protein structure and function. Beyond its role in initiating protein synthesis, its side chain contributes to hydrophobic interactions within the protein core.[1][2][3] However, the thioether group in methionine's side chain is susceptible to oxidation, which can alter protein structure, function, and immunogenicity.[1][2] This susceptibility to oxidation is a significant concern in the manufacturing and storage of therapeutic proteins.

Norleucine (Nle), a structural isomer of leucine, is an isostere of methionine, possessing a similar size and hydrophobicity but lacking the oxidizable sulfur atom.[4] This key difference makes norleucine an attractive substitute for methionine in contexts where oxidative stability is paramount. This guide will explore the nuanced differences in their side chain properties and the practical implications of this substitution.

Comparative Analysis of Side Chain Properties

The decision to substitute methionine with norleucine is predicated on their structural similarities and functional differences. A quantitative comparison of their physicochemical properties is essential for predicting the impact of such a substitution on protein structure and function.

Physicochemical and Structural Data

The following table summarizes key quantitative data comparing the side chains of norleucine and methionine.

PropertyNorleucine (Nle)Methionine (Met)References
Molecular Formula C6H13NO2C5H11NO2S[5][6]
Molecular Weight ( g/mol ) 131.17149.21[5][6]
Side Chain Structure -CH2-CH2-CH2-CH3-CH2-CH2-S-CH3[7]
Hydrophobicity (Kyte-Doolittle Scale) 3.71.9[8]
Accessible Surface Area (Ų) 135163
van der Waals Volume (ų) 93.188.6[5][9]
Polarity NonpolarNonpolar (Thioether)[2]
Oxidation Potential Resistant to oxidationSusceptible to oxidation to sulfoxide (B87167) and sulfone[1][2]
Structural and Conformational Aspects

Methionine and norleucine are considered isosteric, meaning they have a similar shape and volume.[10] The unbranched and flexible nature of the methionine side chain is largely mimicked by the n-butyl group of norleucine.[2][3] This structural mimicry often allows for the substitution of methionine with norleucine with minimal perturbation of the overall protein fold.[10]

However, subtle differences in their conformational preferences exist. The presence of the sulfur atom in methionine influences the dihedral angle preferences of its side chain.[11] While both side chains are flexible, the energetic barriers for rotation around the Cγ-Sδ bond in methionine differ from those around the Cγ-Cδ bond in norleucine.

Experimental Protocols for Studying Norleucine Substitution

To empirically assess the consequences of substituting methionine with norleucine, a series of well-defined experiments are necessary. This section provides detailed methodologies for key in vitro and in cell-based assays.

Protein Expression with Norleucine Substitution

Objective: To produce a protein variant where all methionine residues are replaced by norleucine.

Methodology: This protocol is adapted for E. coli expression systems, which are commonly used for recombinant protein production.[7][12][13][14][15]

Workflow for Norleucine Incorporation:

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Transform E. coli with expression plasmid culture Grow starter culture in rich medium (e.g., LB) start->culture wash Wash cells to remove methionine culture->wash resuspend Resuspend in minimal medium + Norleucine wash->resuspend induce Induce protein expression (e.g., with IPTG) resuspend->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells and purify protein harvest->lyse verify Verify incorporation (e.g., Mass Spectrometry) lyse->verify

Caption: Workflow for recombinant protein expression with norleucine substitution.

Detailed Steps:

  • Transformation: Transform a methionine auxotrophic E. coli strain (e.g., B834(DE3)) with the expression plasmid containing the gene of interest. Plate on selective agar (B569324) plates.

  • Starter Culture: Inoculate a single colony into a rich medium (e.g., LB broth) containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Cell Pellet Preparation: Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with a sterile M9 minimal medium lacking methionine to remove any residual methionine from the starter culture.

  • Expression Culture: Resuspend the washed cells in M9 minimal medium supplemented with all amino acids except methionine, the appropriate antibiotic, and 50 mg/L of L-norleucine.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture for 3-5 hours at 30°C or overnight at 16-20°C.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification and Verification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). Verify the complete substitution of methionine with norleucine by mass spectrometry. A successful substitution will result in a predictable mass shift.[10]

Assessment of Protein Thermostability

Objective: To compare the thermal stability of the wild-type (methionine-containing) and the norleucine-substituted protein.

Methodology: Differential Scanning Calorimetry (DSC) is the gold standard for measuring protein thermostability.[16] It directly measures the heat absorbed by a protein as it unfolds upon heating, providing the melting temperature (Tm).

Experimental Workflow:

G prep Prepare protein samples (Met and Nle variants) in buffer dsc Load samples into DSC instrument prep->dsc scan Perform temperature scan dsc->scan analyze Analyze thermograms to determine Tm scan->analyze compare Compare Tm values analyze->compare

Caption: Workflow for assessing protein thermostability using DSC.

Detailed Steps:

  • Sample Preparation: Prepare solutions of the wild-type and norleucine-substituted proteins at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Dialyze both samples against the same buffer to ensure identical buffer conditions.

  • DSC Measurement: Load the protein sample and a matching buffer reference into the cells of the DSC instrument.

  • Temperature Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that covers the entire unfolding transition (e.g., 20°C to 100°C).

  • Data Analysis: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature. The resulting thermogram is a plot of Cp versus temperature. The peak of this curve corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

  • Comparison: Compare the Tm values of the wild-type and norleucine-substituted proteins. A higher Tm indicates greater thermostability.

Evaluation of Oxidative Stability

Objective: To assess the resistance of the protein variants to oxidation.

Methodology: A common method involves exposing the proteins to an oxidizing agent and then analyzing for oxidative modifications.[17][18][19]

Logical Flow of Oxidative Stability Assay:

G cluster_met Methionine Protein cluster_nle Norleucine Protein start Incubate Met and Nle protein variants with an oxidizing agent (e.g., H2O2) met_ox Methionine residues are oxidized to sulfoxide/sulfone start->met_ox nle_no_ox Norleucine residues are resistant to oxidation start->nle_no_ox met_analysis Analyze for mass increase and/or changes in activity/structure met_ox->met_analysis nle_analysis No significant changes expected nle_no_ox->nle_analysis

Caption: Logical diagram of an oxidative stability experiment.

Detailed Steps:

  • Oxidation Reaction: Incubate the wild-type and norleucine-substituted proteins (e.g., at 1 mg/mL) with a chemical oxidizing agent, such as hydrogen peroxide (H2O2), at a final concentration of 10-100 mM for various time points (e.g., 0, 30, 60, 120 minutes) at room temperature.

  • Quenching the Reaction: Stop the oxidation reaction by adding catalase to degrade the excess H2O2 or by buffer exchange into a buffer without the oxidizing agent.

  • Analysis of Oxidation:

    • Mass Spectrometry: Analyze the treated samples by mass spectrometry to detect the mass increase corresponding to the addition of oxygen atoms to methionine residues (+16 Da for sulfoxide, +32 Da for sulfone). The norleucine-substituted protein should show no such mass increase.

    • Activity Assay: If the protein is an enzyme, measure its activity after oxidative stress. A decrease in activity for the methionine-containing protein would indicate that oxidation affects its function. The norleucine variant is expected to retain its activity.[10]

Impact of Norleucine Substitution on Protein Function and Application

The substitution of methionine with norleucine can have significant, and sometimes unexpected, effects on protein function.

Case Study: Amyloid-β Peptide and Neurotoxicity

In the context of Alzheimer's disease, the oxidation of Met35 in the amyloid-β (Aβ) peptide has been implicated in its neurotoxicity. Studies have shown that substituting Met35 with norleucine can abolish the neurotoxic effects of Aβ peptides, highlighting the critical role of methionine oxidation in the pathogenesis of Alzheimer's disease.[4][20]

Experimental Protocol for Assessing Aβ Neurotoxicity:

Objective: To compare the neurotoxicity of wild-type Aβ and Nle-substituted Aβ peptides on cultured neuronal cells.

Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[2]

Workflow for Aβ Neurotoxicity Assay:

G prep Prepare aggregated Aβ peptides (Met and Nle variants) treat Treat cells with Aβ peptides prep->treat culture Culture neuronal cells (e.g., SH-SY5Y) culture->treat incubate Incubate for 24-48 hours treat->incubate mtt Add MTT reagent incubate->mtt measure Measure absorbance to determine cell viability mtt->measure

Caption: Workflow for assessing amyloid-beta neurotoxicity using the MTT assay.

Detailed Steps:

  • Peptide Preparation: Solubilize and aggregate the synthetic wild-type Aβ and Nle-substituted Aβ peptides according to established protocols to form oligomeric species.

  • Cell Culture: Plate a human neuroblastoma cell line, such as SH-SY5Y, in 96-well plates and differentiate them with retinoic acid to induce a more neuron-like phenotype.[2]

  • Treatment: Treat the differentiated cells with various concentrations of the aggregated Aβ peptides (e.g., 1-20 µM). Include a vehicle-only control.

  • Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent) and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates neurotoxicity.

Conclusion and Future Directions

The substitution of methionine with norleucine is a powerful tool in protein engineering and drug development. It offers a straightforward strategy to mitigate the risks of oxidation, thereby enhancing the stability and shelf-life of therapeutic proteins. Furthermore, this substitution serves as a precise molecular probe to investigate the functional roles of methionine residues, particularly their involvement in redox-sensitive biological processes.

Future research will likely focus on a more systematic application of this substitution strategy in a wider range of therapeutic proteins and in the design of novel protein-based therapeutics with enhanced stability profiles. The continued development of robust analytical techniques will be crucial for fully characterizing the subtle structural and functional consequences of this isosteric replacement. This in-depth understanding will ultimately pave the way for the rational design of more stable and effective protein-based drugs.

References

Synthesis and characterization of Boc-L-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-L-norleucine (Boc-L-norleucine), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] This document details the experimental protocols for its preparation and the analytical methods for its characterization, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction

Boc-L-norleucine is a non-proteinogenic amino acid derivative where the amino group of L-norleucine is protected by a tert-butoxycarbonyl (Boc) group.[1][] This acid-labile protecting group is stable under most basic and nucleophilic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and other areas of organic synthesis.[3][4][5] The incorporation of norleucine, an isomer of leucine, into peptides can influence their conformational properties and biological activity.[6]

Synthesis of Boc-L-norleucine

The most common method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[][7] This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the N-Boc protected amino acid.[5]

Physicochemical Properties
PropertyValueReference
CAS Number 6404-28-0[1][7]
Molecular Formula C₁₁H₂₁NO₄[1][8]
Molecular Weight 231.29 g/mol [8][9]
Appearance Colorless oil-like liquid[1]
Purity ≥98% (HPLC), ≥99.0% (TLC)[1][9]
Optical Rotation [α]D20: -5.0 to -9.0º (c=1 in MeOH)[1]
Storage 0-8 °C[1]
Experimental Protocol: Synthesis of Boc-L-norleucine[7]

This protocol describes the synthesis of Boc-L-norleucine from L-norleucine and di-tert-butyl dicarbonate.

Materials:

  • L-Norleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-norleucine (1 equivalent) in a 1:1 mixture of water and THF.

  • Add sodium bicarbonate (3 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Upon completion, add water to dissolve any precipitate.

  • Extract the mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

  • Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.

  • Extract the acidified aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.

Quantitative Data:

ReactantMolar Eq.Yield (%)
L-Norleucine1.081%[7]
Di-tert-butyl dicarbonate1.2
Sodium bicarbonate3.0

Synthesis Workflow

Synthesis_Workflow L_Norleucine L-Norleucine Reaction Reaction Mixture L_Norleucine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (NaHCO₃) in Water/THF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir overnight Purification Purification Workup->Purification Acidification & Extraction Product Boc-L-norleucine Purification->Product Solvent Removal

Synthesis workflow for Boc-L-norleucine.

Characterization of Boc-L-norleucine

The synthesized Boc-L-norleucine is characterized using various analytical techniques to confirm its structure and purity. These methods typically include Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Spectroscopic Data

¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.38bs1HCOOH[7]
7.02d, J=8.2 Hz1HNH[7]
3.87-3.78m1Hα-CH[7]
1.69-1.47m2HCH₂[7]
1.37s9Ht-Bu[7]
1.32-1.20m4HCH₂[7]
0.85t, J=7.0Hz3HCH₃[7]
Solvent: DMSO-d₆, Instrument: 400 MHz

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Boc-L-norleucine NMR ¹H NMR Spectroscopy Synthesized_Product->NMR Purity_Analysis Purity Analysis (HPLC/TLC) Synthesized_Product->Purity_Analysis Optical_Rotation Optical Rotation Synthesized_Product->Optical_Rotation Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Confirmation Purity Confirmation Purity_Analysis->Purity_Confirmation Chiral_Integrity Chiral Integrity Optical_Rotation->Chiral_Integrity

Characterization workflow for Boc-L-norleucine.

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of Boc-L-norleucine, a key building block in peptide chemistry. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. The straightforward synthesis and well-defined analytical profile of Boc-L-norleucine facilitate its application in the creation of novel peptide-based therapeutics and other biologically active molecules.[1]

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Boc-Protected Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-norleucine (Boc-L-norleucine), a key building block in peptide synthesis and drug discovery. This document outlines its core properties, spectroscopic data, relevant experimental protocols, and its role in the development of novel therapeutics.

Core Physical and Chemical Properties

Boc-L-norleucine is a white to off-white crystalline solid that is widely utilized as a protected amino acid in solid-phase peptide synthesis (SPPS).[1][2] Its non-polar side chain makes it a valuable tool for introducing hydrophobicity into peptides.

Table 1: Physical and Chemical Properties of Boc-L-norleucine

PropertyValue
CAS Number 6404-28-0
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol [1][3]
Appearance White to off-white crystalline powder or colorless oil[1][2]
Melting Point 63-67 °C
Optical Rotation (α)20/D -5.0 to -9.0° (c=1 in Methanol)[2]
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1]
Storage Store in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term storage.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-L-norleucine.

Table 2: Spectroscopic Data of Boc-L-norleucine

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 12.38 (s, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.82 (m, 1H, α-CH), 1.58 (m, 2H, β-CH₂), 1.37 (s, 9H, C(CH₃)₃), 1.26 (m, 4H, γ,δ-CH₂), 0.85 (t, J=7.0 Hz, 3H, ε-CH₃)[1]
¹³C NMR Characteristic signals for the Boc carbonyl, carboxylic acid carbonyl, quaternary carbon of the Boc group, the α-carbon, and the aliphatic side-chain carbons are expected.
Infrared (IR) Key stretches include N-H (amide), C=O (carbamate and carboxylic acid), and C-H (aliphatic).
Mass Spectrometry (MS) The fragmentation pattern typically shows the loss of the Boc group and subsequent fragmentation of the norleucine backbone.

Experimental Protocols

Synthesis of Boc-L-norleucine

The synthesis of Boc-L-norleucine is typically achieved by the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Experimental Workflow for the Synthesis of Boc-L-norleucine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product L-Norleucine L-Norleucine Stirring (0°C to RT) Stirring (0°C to RT) L-Norleucine->Stirring (0°C to RT) Solvent (Water/THF) Solvent (Water/THF) Solvent (Water/THF)->Stirring (0°C to RT) Base (NaHCO3) Base (NaHCO3) Base (NaHCO3)->Stirring (0°C to RT) Boc Anhydride Boc Anhydride Boc Anhydride->Stirring (0°C to RT) Acidification (NaHSO4) Acidification (NaHSO4) Stirring (0°C to RT)->Acidification (NaHSO4) Extraction (EtOAc) Extraction (EtOAc) Acidification (NaHSO4)->Extraction (EtOAc) Drying and Evaporation Drying and Evaporation Extraction (EtOAc)->Drying and Evaporation Boc-L-norleucine Boc-L-norleucine Drying and Evaporation->Boc-L-norleucine

Caption: A generalized workflow for the synthesis of Boc-L-norleucine.

Detailed Methodology:

  • L-norleucine is dissolved in a mixture of water and a miscible organic solvent such as tetrahydrofuran (B95107) (THF).[1]

  • A base, typically sodium bicarbonate (NaHCO₃), is added to the solution.[1]

  • The mixture is cooled to 0°C, and di-tert-butyl dicarbonate is added.[1]

  • The reaction is stirred and allowed to warm to room temperature overnight.[1]

  • Following the reaction, the mixture is acidified to a pH of approximately 3 with an aqueous solution of sodium bisulfate (NaHSO₄).[1][4]

  • The product is extracted with an organic solvent, such as ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the final product.[1][4]

Coupling of Boc-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-norleucine is a standard reagent in Boc-chemistry-based SPPS. The following is a general protocol for the coupling of an amino acid to a resin-bound peptide.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

G cluster_0 Deprotection cluster_1 Neutralization cluster_2 Coupling Resin-bound Peptide Resin-bound Peptide TFA in DCM TFA in DCM Resin-bound Peptide->TFA in DCM Deprotected Peptide Deprotected Peptide TFA in DCM->Deprotected Peptide Base (e.g., DIEA) Base (e.g., DIEA) Deprotected Peptide->Base (e.g., DIEA) Neutralized Peptide Neutralized Peptide Base (e.g., DIEA)->Neutralized Peptide Boc-L-norleucine Boc-L-norleucine Neutralized Peptide->Boc-L-norleucine Coupled Peptide Coupled Peptide Boc-L-norleucine->Coupled Peptide Coupling Agent Coupling Agent Coupling Agent->Coupled Peptide

Caption: A simplified workflow for one cycle of Boc-SPPS.

Detailed Methodology:

  • Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).[5]

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[5]

  • Washing: The resin is washed with DCM and then isopropanol (B130326) (IPA) to remove residual TFA and byproducts.[5]

  • Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6]

  • Coupling: The pre-activated Boc-L-norleucine is added to the resin. Activation is typically performed using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.[7]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[] This cycle is repeated for each subsequent amino acid in the peptide sequence.

Role in Drug Discovery and Development

Boc-L-norleucine is an important building block in the design of peptide-based therapeutics. The incorporation of norleucine, an isomer of leucine, can impart unique properties to a peptide, such as increased metabolic stability, as it is not susceptible to oxidation like methionine.

Logical Workflow for Peptide Drug Development Incorporating Boc-L-norleucine

G Target_Identification Target Identification and Validation Lead_Generation Lead Generation (e.g., Peptide Library Screening) Target_Identification->Lead_Generation Peptide_Synthesis Peptide Synthesis with Boc-L-norleucine Lead_Generation->Peptide_Synthesis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Peptide_Synthesis->Lead_Optimization In_Vitro_Assays In Vitro Biological Assays (Potency, Selectivity, Stability) Lead_Optimization->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization Iterative Design In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A high-level overview of the peptide drug development pipeline.

The use of Boc-L-norleucine in the "Peptide Synthesis" stage allows for the strategic modification of lead peptide candidates. By replacing natural amino acids with norleucine, researchers can fine-tune the physicochemical properties of the peptide to enhance its therapeutic potential. This iterative process of synthesis and biological evaluation is central to modern drug discovery.

References

The Chemistry and Application of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from its robustness under various conditions and its facile, acid-labile removal, which allows for selective deprotection in the presence of other functional groups.[3][4] This technical guide provides an in-depth exploration of the Boc group's core principles, including its mechanism of action, detailed experimental protocols for its installation and cleavage, and a comparative analysis of its performance.

Core Concepts: The Role and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the amino group in amino acids.[5] This protection prevents unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[6] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) under basic conditions.[7][8]

The stability of the Boc group to most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies, where multiple protecting groups with different cleavage conditions are employed in a single synthetic route.[9]

Mechanism of Boc Protection

The protection of an amino group with Boc anhydride is a nucleophilic acyl substitution reaction.[8] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile.[7][8] The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[10] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products carbon dioxide and tert-butoxide.[8][10] The base then neutralizes the protonated amine.[8]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ Tetrahedral_Intermediate [R-NH₂(⁺)-C(=O)O-Boc]⁻O-Boc Amino_Acid->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate Base Base Boc_Protected_AA R-NH-Boc Tetrahedral_Intermediate->Boc_Protected_AA Collapse & Proton Transfer Side_Products CO₂ + t-BuOH + Base-H⁺ Tetrahedral_Intermediate->Side_Products Decomposition

Diagram 1: Mechanism of Boc Protection
Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[5][6] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][8] The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Protected_AA R-NH-Boc Protonated_Carbamate R-NH-C(=O⁺H)O-tBu Boc_Protected_AA->Protonated_Carbamate Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Carbamate Carbamic_Acid R-NH-COOH Protonated_Carbamate->Carbamic_Acid Cleavage tBu_Cation (CH₃)₃C⁺ Deprotected_Amine R-NH₃⁺ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂

Diagram 2: Mechanism of Boc Deprotection

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amino acid using Boc anhydride.[3]

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the starting amine in a 2:1 v/v mixture of THF and water.[3]

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[3]

  • Cool the reaction mixture to 0 °C using an ice bath.[3]

  • Add the Boc anhydride to the cooled solution in one portion.[3]

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, remove the THF under reduced pressure.[3]

  • Extract the crude product with dichloromethane.[3]

  • Wash the organic layer sequentially with deionized water (twice) and brine (once).[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amino acid.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the removal of the Boc protecting group using TFA.[11]

Materials:

  • N-Boc protected amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve the N-Boc protected amino acid in dichloromethane.

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.[12] The reaction is often complete in under 15 minutes for many substrates.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[11]

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[11]

Quantitative Data and Performance Analysis

The efficiency of Boc protection and deprotection can be influenced by various factors, including the substrate, solvent, base, and temperature. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Various Amines

Amine SubstrateReagents and ConditionsReaction TimeYieldReference
General Aliphatic/Aromatic AminesBoc₂O, TEA, THF/H₂O, 0°C to RT6 hoursHigh[3]
Structurally Diverse AminesBoc₂O, Iodine (catalytic), Solvent-free, RTNot specifiedGood[9]
Chiral Amines and Amino Acid EstersBoc₂O, Water, Catalyst-freeNot specifiedOptically Pure[9]

Table 2: Boc Deprotection under Various Conditions

SubstrateReagents and ConditionsReaction TimeYieldReference
N-Boc-1-napthylamineOxalyl chloride (3 equiv.), MeOH, RT1-4 hoursUp to 90%[3]
General N-Boc amines20% TFA in DCM, RT~15 minutesHigh[11][12]
General N-Boc amines4M HCl in 1,4-dioxane, RT1-4 hoursHigh[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[] In the Boc SPPS strategy, the N-terminal amino acid is protected with a Boc group, while the side chains of reactive amino acids are protected with groups that are stable to the Boc deprotection conditions (e.g., benzyl-based protecting groups).[] The peptide chain is assembled on a solid support, and each cycle involves the deprotection of the N-terminal Boc group with TFA, followed by the coupling of the next Boc-protected amino acid.[14]

Boc_SPPS_Workflow Start Start: Resin with Linker Attach_AA1 1. Attach Boc-AA1-OH to Resin Start->Attach_AA1 Deprotect_1 2. Deprotect with TFA Attach_AA1->Deprotect_1 Neutralize_1 3. Neutralize with Base Deprotect_1->Neutralize_1 Couple_AA2 4. Couple Boc-AA2-OH Neutralize_1->Couple_AA2 Repeat Repeat Steps 2-4 for n Cycles Couple_AA2->Repeat Final_Deprotect Final Deprotection of N-terminal Boc Repeat->Final_Deprotect Cleave Cleave Peptide from Resin with Strong Acid (e.g., HF) Final_Deprotect->Cleave Purify Purify Peptide Cleave->Purify

Diagram 3: General Workflow of Boc Solid-Phase Peptide Synthesis

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long peptides and in solution-phase synthesis.[] Boc-protected peptide fragments often exhibit better solubility and crystallinity, which can facilitate purification.[]

Conclusion

The Boc protecting group is a versatile and indispensable tool in modern organic chemistry. Its predictable reactivity, stability under a wide range of conditions, and straightforward removal make it an ideal choice for the protection of amino groups in a variety of synthetic contexts, from academic research to industrial-scale drug development. A thorough understanding of its chemistry and application is essential for any scientist working in these fields.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the synthesis of peptides, particularly for complex and lengthy sequences. The incorporation of non-proteinogenic amino acids, such as L-norleucine (Nle), is a critical strategy in drug discovery to enhance peptide stability and mimic the properties of methionine without its susceptibility to oxidation.[1] This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-L-norleucine-OH (Boc-Nle-OH) using the well-established Boc/Bzl protection strategy on a Merrifield resin.

The Boc-SPPS workflow involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Each cycle consists of the removal of the acid-labile Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next amino acid. The final peptide is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of a generic Nle-containing peptide on a 0.1 mmol scale using the protocols described below. Actual yields and purities are sequence-dependent.

Table 1: Resin Loading and Substitution

ParameterValueNotes
Starting ResinMerrifield Resin, 1% DVB, 100-200 meshChloromethylated polystyrene support.
Initial Resin Weight1.0 g---
Theoretical Substitution0.5 mmol/gVaries by resin batch.
This compound Loaded0.45 mmolBased on a 90% loading efficiency.
Final Resin Substitution0.45 mmol/gDetermined by gravimetric analysis or picric acid titration.

Table 2: Peptide Synthesis Yield and Purity

StageParameterExpected ValueNotes
Synthesis Crude Peptide-Resin Weight~1.5 gFor a 10-residue peptide; weight gain is sequence-dependent.
Average Coupling Efficiency>99%Monitored by the Kaiser (ninhydrin) test.
Cleavage & Purification Crude Peptide Yield70-85%Based on the initial resin loading.
Crude Peptide Purity (HPLC)>70%Varies significantly with sequence and synthesis efficiency.
Final Peptide Purity (Post-HPLC)>98%Achievable with standard purification protocols.[1]

Experimental Protocols

Resin Preparation and Loading of this compound (First Amino Acid)

This protocol describes the attachment of the C-terminal this compound to Merrifield resin via the cesium salt method to minimize racemization.[3]

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Boc-L-Nle-OH

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of Boc-Nle-Cs Salt:

    • Dissolve this compound (1.2 eq. relative to resin substitution) in a 4:1 mixture of MeOH and water.

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

    • Remove the solvent by rotary evaporation to obtain the cesium salt as a white solid.

    • Dry the salt under high vacuum overnight over P₂O₅.

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

    • Dissolve the dried Boc-Nle-Cs salt in a minimal amount of DMF and add it to the swollen resin.

    • Secure the vessel on a shaker and agitate the mixture at 50°C for 24 hours.

    • Wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under high vacuum to a constant weight.

The Boc-SPPS Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.

Diagram of the Boc-SPPS Cycle

Boc_SPPS_Cycle cluster_cycle Boc-SPPS Elongation Cycle Deprotection 1. Deprotection (TFA/DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Remove TFA Neutralization 2. Neutralization (DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Remove Base Coupling 3. Coupling (Boc-AA, HBTU, DIEA) Wash3 Wash (DCM/DMF) Coupling->Wash3 Remove Excess Reagents Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Start Next Cycle

Caption: Workflow of a single Boc-SPPS elongation cycle.

2.1. Nα-Boc Deprotection

  • Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3 x 10 mL) and then isopropanol (B130326) (IPA) (2 x 10 mL) to thoroughly remove residual TFA.[3]

2.2. Neutralization

The protonated N-terminal amine must be neutralized to the free amine for coupling.

  • Wash the peptide-resin with DCM (3 x 10 mL).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5 minutes.

  • Drain the neutralization solution.

  • Repeat steps 2-4.

  • Wash the resin with DCM (5 x 10 mL) to remove excess base.

In Situ Neutralization Protocol (Alternative): To improve efficiency, especially for "difficult" sequences prone to aggregation, neutralization can be performed concurrently with coupling.[4] In this case, after the post-deprotection washes, proceed directly to the coupling step and add the required equivalents of DIEA for both neutralization and coupling activation simultaneously.

2.3. Amino Acid Coupling

This protocol uses HBTU as the coupling reagent.

  • In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (3 mL).

  • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.[1]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive, repeat the coupling step.

  • Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage of the Peptide from the Resin

This protocol uses anhydrous hydrogen fluoride (HF), which requires specialized equipment and safety precautions.

Materials:

  • Peptide-resin (dried under high vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • Diethyl ether (cold)

  • HF cleavage apparatus

Procedure:

  • Dry the peptide-resin thoroughly under high vacuum overnight over KOH or P₂O₅.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add anisole (1 mL per gram of resin) as a scavenger to trap reactive carbocations.

  • Cool the reaction vessel to 0°C in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter the crude peptide and wash it several more times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The core logical relationship in Boc-SPPS is the orthogonal protection scheme, where the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups are removed under different acidic conditions.

Diagram of the Boc/Bzl Orthogonal System

Orthogonal_System PeptideResin Fully Protected Peptide-Resin (Boc-AA...-Nle-Resin) Deprotection Nα-Boc Deprotection PeptideResin->Deprotection Mild Acid (e.g., 50% TFA in DCM) Cleavage Final Cleavage & Side-Chain Deprotection PeptideResin->Cleavage Strong Acid (e.g., Anhydrous HF) FreeNTerminus Free N-Terminus Peptide-Resin Deprotection->FreeNTerminus FinalPeptide Free Peptide in Solution Cleavage->FinalPeptide FreeNTerminus->PeptideResin Coupling Next Boc-AA (Repetitive Cycle)

Caption: Orthogonal deprotection strategy in Boc-SPPS.

References

Coupling Reagents for Boc-Nle-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide chains. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly influencing coupling efficiency, yield, purity, and the stereochemical integrity of the final peptide. This is particularly true when incorporating amino acids with bulky protecting groups or sterically hindered side chains.

This document provides a detailed guide on the selection and use of common coupling reagents for the incorporation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) in SPPS. Norleucine, a non-proteinogenic amino acid, is often used as a surrogate for methionine to prevent oxidation-related side reactions. While its side chain is not excessively bulky, the Boc protecting group can present moderate steric hindrance, making the choice of coupling reagent important for achieving optimal synthesis outcomes.

Comparative Performance of Coupling Reagents for Boc-Amino Acids

The efficiency of a coupling reagent is paramount for driving the amide bond formation to completion. Incomplete couplings lead to the formation of deletion sequences, which can be challenging to separate from the target peptide. The choice of coupling reagent can also impact the extent of racemization at the alpha-carbon of the activated amino acid.

While specific comparative data for this compound is limited in publicly available literature, data from studies on other sterically similar Boc-protected amino acids, such as Boc-Leu-OH and in the synthesis of challenging sequences, provide valuable insights into the relative performance of common coupling reagents. Urethane-protected amino acids, like Boc-amino acids, are generally considered to have a low risk of racemization during coupling.[1]

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA >99HighVery LowHighly efficient for sterically hindered couplings with fast reaction times.[2] Considered a top-tier reagent for challenging sequences.
HBTU/DIPEA 98-99HighLowA reliable and widely used reagent, slightly less reactive than HATU but still very effective for most applications.[2][3]
TBTU/DIPEA 98-99HighLowSimilar in performance to HBTU, offering a good balance of reactivity and cost.
DIC/HOBt 95-98GoodLow to ModerateA cost-effective option. The reaction is generally slower than with uronium/aminium salt reagents. The use of HOBt is crucial to suppress racemization.[4]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual Boc-SPPS. These protocols should be optimized for each specific peptide sequence and resin.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps:

  • Boc Deprotection: Removal of the N-terminal Boc protecting group.

  • Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt.

  • Coupling: Acylation of the free N-terminal amine with the incoming this compound.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Protocol 1: Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding couplings.[2]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM).

Protocol 2: Coupling with HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and reliable coupling reagent.[5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Coupling Solution: In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution.

  • Coupling: Add the coupling solution to the resin.

  • Agitate for 30-90 minutes at room temperature.

  • Monitoring: Check for reaction completion with the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

Protocol 3: Coupling with DIC/HOBt

Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classical and cost-effective coupling method.[5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Swell the resin in DCM, then wash with DMF.

  • Coupling Solution: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Diagrams

SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Coupling (this compound + Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle or Final Cleavage Washing->Repeat Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling BocAA This compound ActivatedEster Activated Ester BocAA->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster NewPeptideBond Peptide-Resin-NH-CO-Nle-Boc ActivatedEster->NewPeptideBond + PeptideResin Peptide-Resin-NH2 PeptideResin->NewPeptideBond

References

Application Notes and Protocols for Boc-Nle-OH Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its facile removal under acidic conditions allows for the stepwise elongation of the peptide chain. Norleucine (Nle), an isomer of leucine, is often incorporated into peptides to study the structural and functional roles of aliphatic side chains. This document provides detailed application notes and protocols for the deprotection of Boc-Nle-OH, a critical step in the synthesis of Nle-containing peptides. We will cover the most common deprotection methods, their reaction conditions, potential side reactions, and quantitative data to aid in the selection of the most appropriate method for your research needs.

The deprotection of a Boc-protected amine is an acid-catalyzed process involving the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. Due to the generation of the reactive tert-butyl cation, scavengers are sometimes employed to prevent side reactions with sensitive amino acid residues. However, the aliphatic side chain of norleucine is chemically inert and not susceptible to alkylation by the tert-butyl cation, simplifying the deprotection procedure.

Deprotection Methods and Quantitative Data

Several methods are available for the deprotection of this compound. The choice of method depends on factors such as the scale of the synthesis, the presence of other acid-labile protecting groups, and the desired purity of the final product. Below is a summary of the most common methods with available quantitative data.

Deprotection MethodReagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Notes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 25-50% TFA in DCM30 min>95%HighThe most common and efficient method for Boc deprotection in SPPS. Longer treatment times can lead to cleaner end products.[1]
4M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453) 4M HCl in 1,4-Dioxane30 min - 1 hr>95%HighAn effective alternative to TFA. The reaction is typically fast and provides superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[2][3]
Mild Deprotection with Oxalyl Chloride Oxalyl Chloride (3 equiv.) in Methanol1 - 4 hrsUp to 90%GoodA mild method suitable for substrates with other acid-labile functional groups. Yields can vary depending on the substrate.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the standard and most widely used method for Boc deprotection in solid-phase peptide synthesis.

Materials:

  • Boc-Nle-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the Boc-Nle-resin in DCM for 15-30 minutes in the reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin. Use enough solution to ensure the resin is fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3 x resin volume) to remove residual acid.

  • Neutralize the resin by washing with a 5-10% solution of DIPEA in DCM (2 x resin volume) for 2-5 minutes each.

  • Wash the resin again with DCM (3 x resin volume).

  • Wash the resin with Methanol (2 x resin volume).

  • Dry the deprotected Nle-resin under vacuum before proceeding to the next coupling step.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when other acid-sensitive groups are present that might be cleaved by the stronger acid, TFA.

Materials:

  • This compound (for solution-phase) or Boc-Nle-resin (for solid-phase)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (for solution-phase)

  • Diethyl ether (for precipitation in solution-phase)

  • DCM (for solid-phase)

  • DIPEA (for solid-phase)

  • Round-bottom flask or solid-phase synthesis reaction vessel

Procedure (Solution-Phase):

  • Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the Nle-OH hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Procedure (Solid-Phase):

  • Swell the Boc-Nle-resin in DCM.

  • Drain the DCM and add the 4M HCl in 1,4-Dioxane solution.

  • Agitate the mixture at room temperature for 30 minutes to 1 hour.

  • Drain the HCl/Dioxane solution and wash the resin thoroughly with DCM.

  • Neutralize the resin with a 5-10% solution of DIPEA in DCM.

  • Wash the resin with DCM and then MeOH.

  • Dry the deprotected Nle-resin under vacuum.

Visualizing the Workflow and Deprotection Mechanism

To better illustrate the processes involved in this compound deprotection, the following diagrams have been generated using the DOT language.

Boc_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Boc-Nle-Resin Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection 1. Wash_Neutralize Wash & Neutralize Deprotection->Wash_Neutralize 2. Coupling Couple next Boc-AA-OH Wash_Neutralize->Coupling 3. Wash_Final Wash Coupling->Wash_Final 4. End_Cycle Elongated Peptide (Boc-AA-Nle-Resin) Wash_Final->End_Cycle 5.

Caption: SPPS cycle for incorporating Norleucine.

Boc_Deprotection_Mechanism cluster_mechanism This compound Deprotection Mechanism Boc_Nle This compound Protonation Protonated Intermediate Boc_Nle->Protonation + H⁺ Carbocation tert-Butyl Cation + Isobutylene Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Nle_OH H₂N-Nle-OH Carbamic_Acid->Nle_OH CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of this compound.

Conclusion

The deprotection of this compound is a straightforward and high-yielding step in peptide synthesis. The robust nature of the norleucine side chain means that special scavengers are generally not required, simplifying the deprotection cocktail. For most applications, treatment with 25-50% TFA in DCM provides rapid and complete deprotection. In cases where milder conditions are necessary to preserve other acid-labile protecting groups, 4M HCl in dioxane is an excellent alternative. While newer, milder methods exist, the traditional acidic deprotection protocols remain the most reliable and widely used for the incorporation of norleucine into synthetic peptides. Careful execution of the described protocols will ensure the successful deprotection of this compound and the smooth progression of your peptide synthesis endeavors.

References

Application Notes and Protocols for the Incorporation of Boc-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid N-α-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine (B10760876), is a valuable building block in drug discovery and peptide chemistry, often used to probe structure-activity relationships, enhance metabolic stability, and modulate the biological activity of peptides.

Introduction to this compound in Peptide Synthesis

Norleucine (Nle) is structurally similar to leucine and methionine but possesses a linear, unbranched aliphatic side chain. This unique feature can confer several advantages when incorporated into peptide sequences:

  • Enhanced Stability: The substitution of oxidation-prone methionine residues with the isosteric but non-oxidizable Nle can significantly improve the stability of peptides against oxidative degradation.

  • Modified Biological Activity: The subtle structural difference between Nle and leucine can alter a peptide's binding affinity for its receptor and its overall pharmacological profile.

  • Conformational Control: The incorporation of Nle can influence the secondary structure of peptides, which is crucial for their biological function.

This compound is a key reagent for introducing norleucine into peptides using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.

Data Presentation: Expected Quantitative Parameters

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, length, scale, and instrumentation used.

ParameterExpected ValueNotes
Resin Substitution Level0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test (ninhydrin test).
Coupling Efficiency (this compound)>99%As an unhindered amino acid, coupling is generally efficient.
Overall Crude Peptide Yield50 - 70%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)40 - 60%Purification is typically required to remove deletion and truncated sequences.
Final Purified Peptide Yield15 - 35%Post-purification yield.

Experimental Protocols

This section details the standard manual protocol for the incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield resin.

Materials and Reagents
  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Kaiser test)

  • Ninhydrin (for Kaiser test)

  • Pyridine (for Kaiser test)

  • Phenol (for Kaiser test)

  • Ethanol

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., p-cresol, thioanisole)

  • Diethyl ether

Protocol for this compound Incorporation

This protocol assumes the synthesis has proceeded to the point where the N-terminal Boc group of the preceding amino acid has been removed.

1. Resin Swelling:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection (if not already performed):

  • Drain the DCM.
  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 2 minutes (pre-wash).
  • Drain the solution.
  • Add a fresh solution of 50% TFA in DCM.
  • Agitate for 20-30 minutes.
  • Drain the TFA solution.
  • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

3. Neutralization:

  • Wash the resin with DMF (3x).
  • Add a solution of 10% DIEA in DMF to the resin.
  • Agitate for 5 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DMF (5x).

4. This compound Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
  • Add the activated this compound solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction:

  • Take a small sample of the resin beads and wash them thoroughly with DCM and ethanol.
  • Perform the Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while yellow/brown indicates a complete coupling.
  • If the Kaiser test is positive, repeat the coupling step with freshly activated this compound.

6. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.

7. Washing:

  • After a negative Kaiser test, drain the coupling solution.
  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
  • Transfer the dried resin to a specialized HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
  • Stir the mixture at 0°C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen.
  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

9. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer.
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start: Peptide-Resin (Boc-Protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (this compound, DIC/HOBt) neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) washing Washing (DMF, DCM) monitoring->washing Negative washing->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (HF) washing->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end mTOR_Pathway cluster_downstream Downstream Effects Nle Norleucine (Nle) (Leucine Mimetic) mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Nle->mTORC1 Activates S6K1 S6K1 (Ribosomal Protein S6 Kinase 1) mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 (eIF4E-Binding Protein 1) mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes eIF4E_BP1->Protein_Synthesis Inhibits when active

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, is a valuable component in the design of peptide-based therapeutics. Its incorporation can enhance metabolic stability by conferring resistance to enzymatic degradation. The use of the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino function (Boc-Nle-OH) is a well-established strategy in solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound into a peptide sequence. It includes detailed protocols, comparative data on key performance indicators, and visualizations of the respective workflows and potential side reactions.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis hinges on factors such as the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single this compound residue into a growing peptide chain using both methods.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh[1]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using both manual and automated Boc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes the manual steps for the addition of one this compound residue to a resin-bound peptide chain.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.[2][3]

  • Wash the resin with DCM (3x) and then with the solvent to be used for the next step.

2. Nα-Boc Deprotection:

  • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]

  • Drain the solution and add fresh 50% TFA/DCM and react for 20-30 minutes to ensure complete removal of the Boc group.[3]

  • Wash the resin with DCM (3x) to remove residual TFA.[3]

  • Wash with isopropanol (B130326) (IPA) (2x) to shrink the resin and help remove trapped acid.[3]

  • Wash with DCM (3x).

3. Neutralization:

  • Neutralize the resulting TFA salt by washing the resin with 5-10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat 2-3 times) until the resin is no longer acidic (as indicated by a neutral pH of the washings).

  • Wash the resin with DCM (3x) to remove excess base.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a suitable coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DCM or dimethylformamide (DMF) for 10-15 minutes.

  • Add the activated this compound solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

  • After the reaction is complete, drain the coupling solution.

5. Washing:

  • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove excess reagents and by-products.

6. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride (B1165640) and DIPEA in DCM, for 15-30 minutes.

  • Wash the resin with DCM (3x) and IPA (2x).

The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the sequence.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the general steps for incorporating this compound using an automated peptide synthesizer. The specific operations will be dependent on the instrument's software and hardware.

1. Synthesis Initiation:

  • Program the peptide sequence, scale of synthesis, and the specific protocol for Boc chemistry into the synthesizer software.

  • Place the vial containing this compound, along with other required amino acids and reagents, in the designated positions on the synthesizer.

2. Automated Synthesis Cycle: The instrument will automatically perform the following steps for each amino acid, including this compound:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by flushing with the deprotection solution (e.g., 50% TFA in DCM).[3]

  • Washing: The resin is automatically washed with specified solvents to remove deprotection reagents and by-products.

  • Neutralization: The resin is treated with a base solution (e.g., DIPEA in DCM) to neutralize the peptide-resin.

  • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents, and base into the reaction vessel for in-situ activation.

  • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.

  • Washing: The resin is washed to remove excess reagents and soluble by-products.

3. Final Cleavage and Deprotection:

  • After the entire sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. This is typically a manual step performed outside the synthesizer using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] Scavengers are added to prevent side reactions.

Peptide Purification

Regardless of the synthesis method, the crude peptide requires purification. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

1. Crude Peptide Preparation:

  • Following cleavage from the resin, the crude peptide is typically precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers and other small molecule impurities.[6]

  • The dried crude peptide is then dissolved in a minimal amount of a suitable solvent, often containing a small amount of the HPLC mobile phase A.

2. RP-HPLC Purification:

  • The dissolved crude peptide is loaded onto a C18 reversed-phase column.

  • A gradient of increasing organic solvent (typically acetonitrile (B52724) containing 0.1% TFA) in an aqueous solvent (typically water containing 0.1% TFA) is used to elute the peptide and impurities based on their hydrophobicity.[5]

  • Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.

3. Lyophilization:

  • The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide product as a fluffy white powder.

Visualizations

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Washing (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Washing (DCM) Neutralization->Wash2 Coupling This compound Coupling (DCC/HOBt) Wash2->Coupling Wash3 Washing (DCM, IPA) Coupling->Wash3 Next_Cycle Next Amino Acid Cycle Wash3->Next_Cycle Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Next_Cycle->Deprotection Repeat

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_synthesizer Automated Synthesizer Operations Start Start Program Deprotection Automated Deprotection Start->Deprotection Wash1 Automated Washing Deprotection->Wash1 Neutralization Automated Neutralization Wash1->Neutralization Coupling Automated Coupling Neutralization->Coupling Wash2 Automated Washing Coupling->Wash2 Loop_End End of Cycle Wash2->Loop_End Loop_End->Deprotection Next Amino Acid Manual_Cleavage Manual Final Cleavage and Deprotection Loop_End->Manual_Cleavage Sequence Complete

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Peptide_Synthesis_Side_Reactions Peptide_Synthesis Peptide Synthesis Cycle Incomplete_Coupling Incomplete Coupling Peptide_Synthesis->Incomplete_Coupling Leads to Incomplete_Deprotection Incomplete Deprotection Peptide_Synthesis->Incomplete_Deprotection Leads to Racemization Racemization Peptide_Synthesis->Racemization Can cause Diketopiperazine Diketopiperazine Formation (at dipeptide stage) Peptide_Synthesis->Diketopiperazine Aspartimide Aspartimide Formation (Asp sequences) Peptide_Synthesis->Aspartimide Deletion_Sequences Deletion_Sequences Incomplete_Coupling->Deletion_Sequences Results in Truncated_Sequences Truncated_Sequences Incomplete_Deprotection->Truncated_Sequences Results in

Caption: Common Side Reactions in Peptide Synthesis.

Conclusion

Both manual and automated solid-phase peptide synthesis are effective methods for incorporating this compound into peptide sequences. Manual synthesis offers flexibility in scale and is cost-effective for synthesizing a small number of peptides. However, it is labor-intensive and operator-dependent, which can affect reproducibility and purity.[7] Automated synthesis provides high throughput, superior reproducibility, and often results in higher purity crude products due to optimized and consistent reaction conditions.[1][7] The choice of method should be guided by the specific research or production needs, balancing factors such as scale, throughput, cost, and the desired level of automation. For the development of peptide-based drug candidates where consistency and purity are paramount, automated synthesis is generally the preferred approach.

References

Application Notes and Protocols for the HBTU/HOBt Activation of Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) using the coupling reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). This method is a cornerstone of modern peptide synthesis, valued for its efficiency, high yields, and suppression of racemization.[1][2]

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of peptides and other complex organic molecules. The direct condensation of these functional groups is generally inefficient. Coupling reagents are therefore employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

HBTU is a highly effective uronium salt-based coupling reagent that rapidly activates carboxylic acids.[1] In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylate to form a highly reactive HOBt active ester intermediate.[3] The inclusion of HOBt in the reaction mixture is crucial as it acts as a scavenger for any carbodiimide-like intermediates that could lead to side reactions and, most importantly, it effectively suppresses racemization, particularly when coupling N-protected amino acids.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of norleucine is stable under these coupling conditions, making this an ideal method for the incorporation of this compound into a growing peptide chain.

Reaction Mechanism

The activation of this compound with HBTU/HOBt proceeds through a well-established mechanism. The base (DIPEA) deprotonates the carboxylic acid of this compound. The resulting carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of an unstable intermediate which rapidly rearranges to form the HOBt active ester of this compound and tetramethylurea as a byproduct. This active ester is then readily attacked by the nucleophilic amine component to form the desired amide bond.

reaction_mechanism BocNleOH This compound ActiveEster Boc-Nle-OBt (Active Ester) BocNleOH->ActiveEster Activation HBTU HBTU HBTU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Peptide Boc-Nle-NH-R (Peptide Bond) ActiveEster->Peptide Coupling Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine R-NH2 (Amine) Amine->Peptide Byproduct2 HOBt Peptide->Byproduct2

Caption: HBTU/HOBt activation and coupling of this compound.

Quantitative Data

The HBTU/HOBt coupling method is known for its high efficiency. The following table summarizes typical quantitative data for this type of reaction. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterTypical ValueReference
Yield 85-95%[4]
Purity >95% (after purification)General observation
Reaction Time 1-4 hours (solution phase)[4]
Reaction Time 10-60 minutes (solid phase)[5]
Racemization Very low[6]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt in a solution phase.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

  • HBTU (1.05 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.), the amino acid ester hydrochloride salt (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide.

solution_phase_workflow start Start dissolve Dissolve this compound, Amine-HCl, HOBt in DMF start->dissolve add_base Add DIPEA, Stir 5-10 min dissolve->add_base add_hbtu Add HBTU add_base->add_hbtu monitor Monitor Reaction (TLC/LC-MS) add_hbtu->monitor monitor->monitor Incomplete workup Work-up: Dilute, Wash monitor->workup Complete dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end End purify->end

Caption: Workflow for solution-phase this compound coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines the coupling of this compound to a resin-bound amine in a solid-phase synthesis workflow.

Materials:

  • N-terminal deprotected resin (1.0 equivalent)

  • This compound (2.0 equivalents based on resin substitution)

  • HBTU (2.0 equivalents)

  • HOBt (2.0 equivalents, optional but recommended)

  • DIPEA (4.0 equivalents)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (for Fmoc deprotection, if applicable) or TFA (for Boc deprotection)

  • Kaiser test reagents (for monitoring)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus is protected, perform the appropriate deprotection step (e.g., with 20% piperidine in DMF for Fmoc or 50% TFA in DCM for Boc) and wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.[5]

  • Reaction Monitoring: Perform a Kaiser test to monitor the completion of the coupling.[5] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

solid_phase_workflow start Start with Deprotected Resin preactivate Pre-activate this compound with HBTU/HOBt/DIPEA in DMF start->preactivate add_to_resin Add Activated Amino Acid to Resin preactivate->add_to_resin agitate Agitate 10-60 min add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->add_to_resin

Caption: Workflow for solid-phase this compound coupling.

Safety Information
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HBTU and HOBt are potentially explosive and should be handled with care. Avoid heating and grinding.

  • DIPEA and DMF are irritants. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for In Situ Neutralization in Boc-Nle-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust and widely employed method for the synthesis of peptides. A critical step in the iterative cycle of SPPS is the neutralization of the protonated N-terminal amine following the acidic cleavage of the Boc protecting group. Traditional protocols involve separate steps for neutralization and washing before the subsequent amino acid coupling. However, in situ neutralization protocols, where neutralization and coupling occur simultaneously, have emerged as a highly efficient alternative, particularly for challenging sequences prone to aggregation.[1][2][3]

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid often used as a non-oxidizable substitute for methionine in synthetic peptides.[4] Its hydrophobic nature can contribute to aggregation during SPPS, making in situ neutralization an attractive strategy to improve coupling efficiency and overall synthesis yield. These application notes provide detailed protocols and supporting data for the efficient coupling of Boc-Nle-OH using in situ neutralization.

Principle of In Situ Neutralization

In the standard Boc-SPPS workflow, the N-terminal Boc group is removed with trifluoroacetic acid (TFA), leaving the terminal amino group as a trifluoroacetate (B77799) salt. This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.

The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps. This is achieved by adding the activated Boc-amino acid and a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA), directly to the washed peptide-resin immediately after the TFA deprotection step.[5] The base neutralizes the N-terminal amine in the presence of the activated amino acid, allowing for immediate coupling. This approach minimizes the time the peptide-resin spends in the free amine state, which is prone to aggregation and side reactions like diketopiperazine formation.[5][6]

Advantages of In Situ Neutralization for this compound Coupling

  • Improved Coupling Efficiency: By minimizing aggregation of the growing peptide chain, especially with hydrophobic residues like norleucine, in situ neutralization leads to more complete and faster coupling reactions.[1][7]

  • Reduced Cycle Time: Eliminating separate neutralization and washing steps significantly shortens the overall cycle time for each amino acid addition.[1][2][8]

  • Suppression of Side Reactions: The transient nature of the free amine reduces the likelihood of side reactions such as diketopiperazine formation, particularly at the dipeptide stage.[6]

  • Enhanced Synthesis of "Difficult" Sequences: This method is particularly advantageous for long and hydrophobic peptide sequences that are known to be challenging to synthesize using standard protocols.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HCTU, or DIC)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • Appropriate solid support (e.g., Merrifield or PAM resin)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Kaiser test kit

Protocol 1: In Situ Neutralization Coupling of this compound using HBTU/HCTU

This protocol is suitable for both manual and automated peptide synthesis.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with 50% TFA in DCM (1 x 1 min).

    • Treat the resin again with 50% TFA in DCM (1 x 20 min).

    • Wash the resin with DMF (5 x 1 min). A short 30-second DMF flow wash between deprotection and coupling is often sufficient.[1][2]

  • In Situ Neutralization and Coupling:

    • In a separate vessel, prepare the activation solution by dissolving this compound (4 equivalents) and HBTU or HCTU (3.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation solution.

    • Immediately add the activation solution to the washed peptide-resin.

    • Agitate the reaction mixture for 10-60 minutes. The optimal coupling time for hydrophobic residues like norleucine is typically short, around 10 minutes, when using high concentrations of reactants.[1][2][8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step.

Protocol 2: In Situ Neutralization Coupling of this compound using DIC/HOBt
  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in DMF.

    • Add the this compound/HOBt solution to the washed peptide-resin.

    • Add DIC (4 equivalents) to the reaction mixture.

    • Add DIEA (6 equivalents) to the reaction mixture.

    • Agitate the reaction mixture for 30-90 minutes.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Data Presentation

While specific quantitative data for this compound coupling via in situ neutralization is not extensively published, the following table summarizes representative data for the efficiency of this method with hydrophobic amino acids in general, based on established literature.

ParameterStandard Neutralization ProtocolIn Situ Neutralization ProtocolReference
Average Coupling Time 60 - 120 minutes10 - 30 minutes[1][2]
Typical Coupling Efficiency >98%>99.5%[7]
Overall Cycle Time 90 - 150 minutes15 - 40 minutes[1][8]
Crude Peptide Purity Variable, lower for difficult sequencesGenerally higher, especially for difficult sequences[1]

Potential Side Reactions and Mitigation

While in situ neutralization is highly effective, some potential side reactions should be considered:

  • Racemization: Although generally low in Boc-SPPS, the presence of a base during coupling can potentially lead to racemization. However, studies have shown no detectable racemization with the described in situ neutralization protocols.[1][2] Using coupling reagents with additives like HOBt can further minimize this risk.

  • Chain Termination by Excess Coupling Reagent: Some uronium-based coupling reagents like HBTU can react with the N-terminal amine if used in large excess, leading to chain termination.[1] It is crucial to use the correct stoichiometry of reagents.

Mandatory Visualizations

Logical Workflow for In Situ Neutralization in Boc-SPPS

SPPS_Workflow Resin Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling In Situ Neutralization & Coupling (this compound, Activator, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive NextCycle Next Cycle KaiserTest->NextCycle Negative Reagent_Relationship cluster_reactants Reactants cluster_process Process BocNleOH This compound Activation Activation BocNleOH->Activation Activator Coupling Reagent (e.g., HBTU) Activator->Activation DIEA Base (DIEA) Neutralization Neutralization DIEA->Neutralization PeptideResin Peptide-Resin-NH3+ TFA- PeptideResin->Neutralization PeptideBond Peptide Bond Formation Activation->PeptideBond Neutralization->PeptideBond

References

Application Notes and Protocols for the Cleavage of Norleucine-Containing Peptides from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthetic peptide from its solid support is a critical final step in solid-phase peptide synthesis (SPPS). This process must efficiently liberate the peptide from the resin while simultaneously removing all side-chain protecting groups, ultimately yielding a crude product of the highest possible purity and in the greatest possible quantity. The choice of resin and the composition of the cleavage cocktail are paramount to achieving this outcome and are dictated by the peptide's sequence and C-terminal functionality.

Norleucine, a non-proteinogenic amino acid, is frequently incorporated into peptide therapeutics as a stable isostere of methionine, as it is not susceptible to oxidation.[1] This substitution can enhance the stability and shelf-life of peptide-based drugs. Generally, the presence of norleucine in a peptide sequence does not introduce significant complications during cleavage. However, optimizing the cleavage strategy for peptides containing this residue is essential to maximize yield and purity.

These application notes provide detailed protocols and comparative data for the cleavage of norleucine-containing peptides from three commonly used solid-phase resins: 2-Chlorotrityl chloride (2-CTC) resin for protected peptide fragments or C-terminal acids, Wang resin for C-terminal acids, and Rink Amide resin for C-terminal amides.

Data Presentation: Comparative Cleavage Efficiency

The selection of the appropriate resin and cleavage cocktail directly impacts the final yield and purity of the synthesized peptide. Below is a summary of expected quantitative outcomes for the cleavage of norleucine-containing peptides from different resins using standard trifluoroacetic acid (TFA)-based cleavage cocktails. It is important to note that yields and purities are highly dependent on the specific peptide sequence, its length, and the efficiency of the preceding synthesis steps.[2]

Resin TypeTarget C-TerminusCleavage CocktailExpected Crude Yield (%)Expected Crude Purity (HPLC, %)Key Considerations
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid / Protected Fragment95% TFA / 2.5% TIS / 2.5% H₂O> 85%[1]> 70%[1]Ideal for generating protected peptide fragments due to the linker's high acid lability, allowing for mild cleavage conditions that preserve side-chain protecting groups.[2]
Wang Resin Carboxylic Acid95% TFA / 2.5% TIS / 2.5% H₂O70 - 90%50 - 90%[2]A robust and widely used resin for the synthesis of peptides with a C-terminal carboxylic acid. Cleavage requires strong acidic conditions.[3]
Rink Amide Resin Amide95% TFA / 2.5% TIS / 2.5% H₂O70 - 90%52 - 90+%[2]The standard choice for peptides requiring a C-terminal amide, which is crucial for the biological activity of many peptides. The linker chemistry is designed to yield the amide upon TFA cleavage.[2]

Experimental Protocols

The following are detailed methodologies for the cleavage of norleucine-containing peptides from 2-Chlorotrityl chloride, Wang, and Rink Amide resins.

Protocol 1: Cleavage of a Norleucine-Containing Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is optimized for the complete deprotection and cleavage of a peptide to yield a C-terminal carboxylic acid.

Materials:

  • Peptide-loaded 2-CTC resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a fritted filter

Procedure:

  • Resin Washing:

    • Place the dried peptide-loaded resin (e.g., 300 mg) in a reaction vessel.

    • Wash the resin sequentially with:

      • DMF (3 x 5 mL)

      • DCM (3 x 5 mL)

      • Methanol (3 x 5 mL) to shrink the resin.[1]

  • Resin Drying:

    • Dry the washed resin under high vacuum for a minimum of 1 hour to remove all residual solvents.[1]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 300 mg of resin, prepare approximately 5 mL of the cocktail.

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate the mixture gently at room temperature for 2-3 hours.

  • Peptide Collection:

    • Filter the cleavage mixture through the fritted filter into a clean centrifuge tube, collecting the TFA solution containing the cleaved peptide.[1]

    • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrate with the initial collection.[1]

  • Peptide Precipitation:

    • In a fume hood, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Washing and Drying:

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide pellet under vacuum.[1]

  • Analysis and Purification:

    • The dried peptide can be analyzed by HPLC and mass spectrometry and subsequently purified by preparative reverse-phase HPLC.

Protocol 2: Cleavage of a Norleucine-Containing Peptide from Wang Resin

This protocol is for the cleavage of peptides to yield a C-terminal carboxylic acid.

Materials:

  • Peptide-loaded Wang resin

  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a fritted filter

Procedure:

  • Resin Preparation:

    • Wash the peptide-loaded Wang resin with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).

    • Stir or agitate the suspension at room temperature for 2-3 hours.

  • Peptide Collection and Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding to cold diethyl ether (10-fold volume excess).

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC as required.

Protocol 3: Cleavage of a Norleucine-Containing Peptide from Rink Amide Resin

This protocol is for the cleavage of peptides to yield a C-terminal amide.

Materials:

  • Peptide-loaded Rink Amide resin

  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a fritted filter

Procedure:

  • Resin Preparation:

    • Wash the peptide-loaded Rink Amide resin with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).

    • Stir or agitate the suspension at room temperature for 2-3 hours. Note: Side reactions such as C-terminal N-alkylation can occur with Rink Amide resin during TFA treatment.[2] The use of scavengers like TIS is crucial.

  • Peptide Collection and Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding to cold diethyl ether (10-fold volume excess).

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

  • Analysis and Purification:

    • Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC as required.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (2-CTC, Wang, or Rink Amide) Washing Resin Washing (DMF, DCM, MeOH) Resin->Washing Drying Drying (High Vacuum) Washing->Drying Cleavage Cleavage Reaction (TFA Cocktail, 2-3h) Drying->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Filtrate Centrifugation Centrifugation Precipitation->Centrifugation Washing_Peptide Peptide Washing (Cold Diethyl Ether) Centrifugation->Washing_Peptide Drying_Peptide Drying (Vacuum) Washing_Peptide->Drying_Peptide Analysis Analysis & Purification (HPLC, Mass Spec) Drying_Peptide->Analysis Final_Product Pure Peptide Analysis->Final_Product Cleavage_Cocktail_Selection Start Select Cleavage Strategy Resin_Type What is the resin type? Start->Resin_Type CTC 2-CTC Resin Resin_Type->CTC 2-CTC Wang Wang Resin Resin_Type->Wang Wang Rink Rink Amide Resin Resin_Type->Rink Rink Amide C_Terminus Desired C-terminus? Protected_Fragment Protected Fragment C_Terminus->Protected_Fragment Protected Carboxylic_Acid Carboxylic Acid C_Terminus->Carboxylic_Acid Full Deprotection Side_Chains Sensitive side chains present? (e.g., Trp, Cys, Met) CTC->C_Terminus Wang->Carboxylic_Acid Amide Amide Rink->Amide Mild_Cleavage Mild Cleavage: 1-5% TFA in DCM Protected_Fragment->Mild_Cleavage Standard_Cleavage Standard Cleavage: 95% TFA / Scavengers Carboxylic_Acid->Standard_Cleavage Standard_Cleavage_Rink Standard Cleavage: 95% TFA / Scavengers (Consider side reactions) Amide->Standard_Cleavage_Rink

References

Application Notes and Protocols: Solubility of Boc-Nle-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Butoxycarbonyl-L-norleucine (Boc-Nle-OH) is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural properties make it a valuable component in the design of novel peptides and peptidomimetics. The solubility of this compound in appropriate solvents is a crucial parameter that directly impacts its handling, reaction kinetics, and overall efficiency in synthetic applications. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are two of the most commonly employed solvents in peptide synthesis. Therefore, a thorough understanding of this compound's solubility in these solvents is essential for process optimization and achieving high-purity target molecules.

These application notes provide a summary of the solubility characteristics of this compound in DMF and DCM, a detailed protocol for determining its solubility, and an overview of the implications of solubility in its primary applications.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point85-87 °C

Solubility Data

CompoundSolventReported SolubilityEstimated Solubility (g/L)
This compoundDMFSoluble> 100 (estimated)
This compoundDCMSoluble> 100 (estimated)
Fmoc-L-Nle-OHDMF1 mmol in 2 mL~176.7 g/L

Note: The estimated solubility for this compound is based on qualitative statements and comparison with a similar compound. For precise quantitative results, it is highly recommended to perform the experimental protocol outlined below.

Experimental Protocol: Determination of this compound Solubility

This protocol describes a gravimetric method to determine the solubility of this compound in DMF and DCM at a specific temperature.

4.1. Materials and Equipment

  • This compound (≥99.0% purity)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Analytical balance (readability ± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.2 µm, PTFE)

  • Syringes

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

4.2. Experimental Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed vial. Record the mass.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent (DMF or DCM) to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.2 µm PTFE filter. This step is crucial to ensure that no solid particles are transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature that will not degrade the this compound (e.g., 40-50 °C).

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried this compound (g) / Volume of supernatant withdrawn (L))

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A 1. Weigh excess this compound B 2. Add known volume of solvent (DMF or DCM) A->B C 3. Equilibrate at constant temperature (e.g., 24h) B->C D 4. Allow undissolved solid to settle C->D E 5. Withdraw and filter supernatant D->E F 6. Evaporate solvent from supernatant E->F G 7. Weigh dried this compound F->G H 8. Calculate solubility (g/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Impact of Solubility on Applications

G Impact of Solubility on Applications cluster_solubility Solubility Characteristics cluster_outcomes Synthetic Outcomes High_Solubility High Solubility in DMF/DCM Homogeneous_Solution Homogeneous Reaction Mixture High_Solubility->Homogeneous_Solution Low_Solubility Low Solubility in DMF/DCM Poor_Kinetics Poor Reaction Kinetics Low_Solubility->Poor_Kinetics Precipitation_Issues Precipitation & Handling Issues Low_Solubility->Precipitation_Issues Efficient_Coupling Efficient Coupling Reactions High_Purity_Peptide High Purity Peptides Efficient_Coupling->High_Purity_Peptide Homogeneous_Solution->Efficient_Coupling Low_Yield Low Yield & Impurities Poor_Kinetics->Low_Yield Precipitation_Issues->Low_Yield

Caption: Logical relationship between this compound solubility and its impact on peptide synthesis.

Applications and Importance of Solubility

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) . In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The solubility of the protected amino acid in the reaction solvent is paramount for several reasons:

  • Reaction Kinetics: A higher concentration of the dissolved amino acid derivative leads to faster and more efficient coupling reactions. Poor solubility can result in incomplete reactions, leading to deletion sequences in the final peptide.

  • Homogeneity: A fully dissolved reagent ensures a homogeneous reaction mixture, which is crucial for consistent and reproducible results. If the amino acid precipitates out of solution, it can lead to non-uniform reactions and difficulties in purification.

  • Handling and Automation: In automated peptide synthesizers, the reagents are delivered as solutions. Poorly soluble reagents can lead to clogging of the instrument's tubing and valves, causing interruptions in the synthesis and potential damage to the equipment.

Given that DMF and DCM are the workhorse solvents for Boc-SPPS, the high solubility of this compound in these solvents is a significant advantage. This allows for the use of high concentrations of the amino acid, driving the coupling reactions to completion and ultimately contributing to the synthesis of high-purity peptides.

Conclusion

While precise quantitative solubility data for this compound in DMF and DCM is not extensively documented, it is qualitatively known to be highly soluble in these solvents, which is advantageous for its primary application in peptide synthesis. The provided protocol enables researchers to determine the exact solubility under their specific experimental conditions. A thorough understanding and characterization of the solubility of this compound are critical for the successful and efficient synthesis of peptides for research and drug development.

Application Notes: The Strategic Use of Boc-Nle-OH in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides rich in hydrophobic residues presents significant challenges, primarily due to their tendency to aggregate and their poor solubility in common solvents used during solid-phase peptide synthesis (SPPS).[1][2] These issues can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications.[3] The use of tert-butyloxycarbonyl (Boc) chemistry, coupled with the incorporation of non-proteinogenic amino acids like L-norleucine (Nle) protected with Boc (Boc-Nle-OH), offers a robust strategy to mitigate these difficulties. Norleucine, an isomer of leucine (B10760876), serves as a valuable tool for modifying peptide properties and studying protein structure and function.[4][5]

Advantages of this compound in Hydrophobic Peptide Synthesis

  • Enhanced Solubility and Reduced Aggregation with Boc Chemistry: Boc-SPPS can be more effective than Fmoc chemistry for synthesizing hydrophobic peptides.[6] The repetitive acid treatment (e.g., with trifluoroacetic acid, TFA) to remove the Boc group protonates the newly exposed N-terminal amine. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving the solvation of the growing peptide chain.[6]

  • Norleucine as a Methionine Mimic: Norleucine is nearly isosteric with methionine but lacks the oxidizable sulfur atom.[5] This makes this compound an excellent building block for replacing methionine in sequences prone to oxidation, enhancing the stability of the final peptide without significantly altering its conformation. This is particularly relevant in peptides like Amyloid-β, where substituting methionine with norleucine has been shown to negate neurotoxic effects.[5]

  • Probing Hydrophobic Interactions: As a structural isomer of leucine, norleucine can be incorporated into peptides to probe the role of side-chain branching and hydrophobicity in protein folding, stability, and receptor binding.[4][7] Its unbranched, linear four-carbon side chain provides different steric and hydrophobic properties compared to leucine or isoleucine, allowing for fine-tuning of the peptide's biological activity.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the Boc-SPPS of a model hydrophobic peptide containing a this compound residue. Actual results may vary depending on the specific peptide sequence, length, and synthesis scale.

ParameterTypical ValueNotes
Resin Type Merrifield or PAM ResinPolystyrene-based resins are well-suited for hydrophobic sequences.[3][8]
Resin Substitution 0.4 - 0.8 mmol/gA lower substitution can help minimize peptide chain aggregation.[8]
Boc Deprotection Reagent 50% TFA in DCMA 5-minute pre-wash followed by a 20-minute deprotection step is common.[8]
Coupling Reagents DIC/HOBt or HBTU/DIEAStandard carbodiimide (B86325) or aminium-based reagents are effective.[6]
Coupling Efficiency (Standard AA) >99%Monitored by the qualitative Kaiser (ninhydrin) test.[9]
Coupling Efficiency (this compound) >99%Norleucine coupling is generally efficient and comparable to other aliphatic amino acids.
Overall Crude Peptide Yield 50 - 75%Highly dependent on the peptide's length and overall hydrophobicity.
Crude Peptide Purity (by HPLC) 40 - 70%Purification via preparative RP-HPLC is necessary for high-purity peptides.[1]
Final Cleavage Reagent Anhydrous HF or TFMSAStrong acids are required to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]

Protocols for Synthesizing Hydrophobic Peptides Using this compound

Logical Workflow for this compound Incorporation

cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Select & Swell Resin (e.g., Merrifield) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Synthesis AA_Prep Prepare Boc-AA-OH Solutions (including this compound) Coupling 5. Coupling (Boc-AA-OH, DIC/HOBt) AA_Prep->Coupling Wash1 2. Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 4. Wash (DMF) Neutralization->Wash2 Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 Kaiser 7. Monitor Coupling (Kaiser Test) Wash3->Kaiser Kaiser->Deprotection Next Cycle (If Test Negative) Kaiser->Coupling Recouple (If Test Positive) Cleavage Final Cleavage & Deprotection (Anhydrous HF or TFMSA) Kaiser->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Experimental Protocol: Manual Boc-SPPS

This protocol describes the manual synthesis of a generic hydrophobic peptide on Merrifield resin, incorporating a this compound residue.

1. Resin Preparation and First Amino Acid Attachment

  • Resin Swelling: Swell Merrifield resin (1 g, ~0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a suitable reaction vessel.

  • First Amino Acid Attachment (Esterification): The first Boc-protected amino acid is typically attached to the resin via its cesium salt to prevent racemization.[8] This step is often performed prior to starting the main synthesis cycles.

2. Standard Synthesis Cycle (Deprotection, Neutralization, Coupling)

This cycle is repeated for each amino acid, including this compound.

  • Step 2.1: Boc Deprotection

    • Wash the peptide-resin with DCM (2 x 15 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) and agitate for a 5-minute pre-wash.

    • Drain the solution and add a fresh 50% TFA/DCM solution (15 mL). Agitate for 20-25 minutes.[8]

    • Drain the TFA solution.

  • Step 2.2: Washing

    • Wash the peptide-resin thoroughly to remove residual acid:

      • DCM (3 x 15 mL)

      • Isopropanol (IPA) (2 x 15 mL)

      • DCM (3 x 15 mL)

  • Step 2.3: Neutralization

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (15 mL). Agitate for 2 minutes.[8]

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5 x 15 mL) to remove excess base.

  • Step 2.4: Amino Acid Coupling (DIC/HOBt Method)

    • In a separate vial, pre-activate the next amino acid (this compound or other Boc-AA-OH, 3 equivalents) by dissolving it with 1-Hydroxybenzotriazole (HOBt, 3 equiv.) in a minimal amount of DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC, 3 equiv.) to the amino acid solution and allow it to activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Step 2.5: Monitoring and Final Wash

    • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), repeat the coupling step (recouple).

    • Once coupling is complete, wash the peptide-resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next synthesis cycle.

3. Final Cleavage and Deprotection

Warning: This step involves highly corrosive and hazardous acids (HF or TFMSA) and requires specialized equipment and safety precautions.[10]

  • Preparation: After the final coupling cycle and removal of the terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Work-up:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Centrifuge and decant the ether. Repeat this wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

4. Purification and Analysis

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a solution containing acetonitrile (B52724) and water with 0.1% TFA). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analysis: Collect the fractions corresponding to the desired peptide peak. Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (MS).

Rationale for Nle as a Methionine Substitute

cluster_problem Problem cluster_solution Solution Met Methionine (Met) Residue in Peptide Sequence Oxidation Oxidation of Thioether (e.g., by H₂O₂ or air) Met->Oxidation is susceptible to Nle Substitute Met with Norleucine (Nle) Met->Nle Strategic Replacement Sulfoxide Forms Met-Sulfoxide (MetO) or Met-Sulfone (MetO₂) Oxidation->Sulfoxide leads to Loss Loss of Biological Activity Altered Conformation Sulfoxide->Loss causes Isosteric Nle is nearly isosteric to Met (similar size and hydrophobicity) Nle->Isosteric Stable Lacks Sulfur Atom, Cannot be Oxidized Nle->Stable Preservation Preservation of Activity & Enhanced Peptide Stability Isosteric->Preservation maintains structure Stable->Preservation prevents degradation

Caption: Rationale for substituting Methionine with Norleucine to enhance peptide stability.

References

Troubleshooting & Optimization

Troubleshooting Boc-Nle-OH incomplete coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering incomplete coupling reactions with Boc-Nle-OH (N-tert-butoxycarbonyl-L-norleucine). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield or incomplete coupling with this compound?

A1: Incomplete coupling of this compound is often attributed to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the linear n-butyl side chain of norleucine, can physically obstruct the activated carboxylic acid from reaching the N-terminal amine of the growing peptide chain on the solid support.[1][2][3] This steric crowding slows down the reaction rate and can prevent the reaction from going to completion under standard conditions.[2][4] Another potential issue is the aggregation of the peptide chain on the resin, which can mask the reactive amine group.[1][5]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A2: For sterically hindered couplings, more potent activating agents are necessary to overcome the higher activation energy barrier.[1][2] While standard carbodiimides like DCC or EDC can be used, uronium/aminium or phosphonium-based reagents are generally recommended for their higher reactivity and ability to minimize side reactions like racemization.[6][7] Reagents such as HATU, HBTU, and PyBOP are excellent choices for such challenging couplings.[1][6]

Q3: How can I monitor the coupling reaction to confirm its completion?

A3: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (B49086) (Kaiser) test.[8] This test detects the presence of free primary amines on the resin. A blue or purple color indicates that unreacted amine groups are still present, signifying an incomplete coupling. A colorless or yellow result suggests the reaction is complete.[1] It is crucial to perform this test after the coupling step before proceeding to the N-terminal Boc deprotection of the newly added residue.

Q4: What is "double coupling" and should I consider it for this compound?

A4: Double coupling is a straightforward and effective technique used to drive difficult coupling reactions to completion. It involves simply repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction time has elapsed.[1][9] This is highly recommended for incorporating sterically hindered residues like this compound, especially if a ninhydrin test indicates the first coupling was incomplete.[1]

Q5: Can I modify my reaction conditions to improve the coupling efficiency?

A5: Yes, optimizing reaction conditions can significantly improve yields. Key parameters to adjust include:

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction rates.[9]

  • Equivalents of Reagents: Using a higher excess of the this compound and coupling reagents (e.g., 2 to 4 equivalents relative to the resin capacity) can help drive the reaction forward.[1][2]

  • Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can allow the slow reaction to proceed to completion.[1][2]

  • Temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can provide the necessary energy to overcome the steric barrier, though this should be done cautiously to avoid potential side reactions.[8]

Data Summary Tables

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentRecommended Equivalents (Amino Acid:Reagent:Base)Use Case & Notes
HBTU / HOBt / DIEA2 : 1.9 : 4A common and effective choice for many standard and moderately difficult couplings.
HATU / HOAt / DIEA2 : 1.9 : 4Highly recommended for sterically hindered couplings due to its high reactivity and reduced risk of racemization.[1][6]
PyBOP / HOBt / DIEA2 : 2 : 4An excellent phosphonium-based alternative, known for its high efficiency.[1][6]
DIC / HOBt2 : 2 : -A carbodiimide (B86325) that produces a soluble urea (B33335) byproduct, simplifying washes. Often used with an additive like HOBt to improve efficiency.[6]

Equivalents are relative to the functional capacity of the resin.

Table 2: Optimization of Reaction Conditions

ParameterStandard ConditionOptimized Condition for this compound
Amino Acid Equivalents 1.5 - 2.02.0 - 4.0
Coupling Reagent Equivalents 1.5 - 2.02.0 - 4.0
Reaction Time 1 - 2 hours2 - 4 hours, or overnight if necessary.[2]
Temperature Room TemperatureRoom Temperature to 50°C.[8]
Solvent DMF or NMPNMP (can be better at preventing aggregation).

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. After the previous amino acid's Boc deprotection and subsequent washes, ensure the resin is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents, 0.2 mmol, 46.3 mg) and HATU (1.9 equivalents, 0.19 mmol, 72.2 mg) in DMF (approx. 1 mL).

  • Activation: Add DIEA (4 equivalents, 0.4 mmol, 70 µL) to the activation mixture. Allow it to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a ninhydrin test (see Protocol 3) to check for completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol

  • Perform the initial coupling reaction as described in Protocol 1 for 1-2 hours.

  • Without washing the resin, drain the reaction solvent.

  • Immediately add a freshly prepared and pre-activated solution of this compound, HATU, and DIEA (using the same equivalents as the first coupling) to the resin.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Perform a ninhydrin test to confirm completion.

  • Proceed with the standard washing steps.

Protocol 3: Ninhydrin (Kaiser) Test for Free Amines

  • Sample Preparation: Collect a small sample of resin beads (5-10 beads) in a small glass test tube. Wash the beads with ethanol (B145695) and then add 2-3 drops of each of the following three ninhydrin reagents:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol (B47542) in ethanol.

    • Reagent C: 2% 0.001M aqueous KCN diluted in pyridine.

  • Incubation: Heat the test tube in a heating block at 100°C for 3-5 minutes.

  • Observation: Observe the color of the solution and the beads.

    • Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The solution and beads remain yellow or colorless.

Visual Troubleshooting Guides

Troubleshooting_Workflow Problem Problem: Incomplete this compound Coupling (Positive Ninhydrin Test) Cause1 Potential Cause: Steric Hindrance Problem->Cause1 Cause2 Potential Cause: Suboptimal Activation Problem->Cause2 Cause3 Potential Cause: Peptide Aggregation Problem->Cause3 Solution1A Use Stronger Coupling Reagent (e.g., HATU, PyBOP) Cause1->Solution1A Solutions Solution1B Increase Reagent Equivalents (2-4 eq.) Cause1->Solution1B Solutions Solution1C Extend Reaction Time (2-4h or overnight) Cause1->Solution1C Solutions Solution1D Increase Temperature (35-50°C) Cause1->Solution1D Solutions Solution2A Perform Double Coupling Cause1->Solution2A Solutions Cause2->Solution1A Solutions Solution2B Check Reagent Quality (Fresh reagents, anhydrous solvent) Cause2->Solution2B Solutions Solution3A Use NMP as Solvent Cause3->Solution3A Solutions Solution3B Incorporate Disrupting Elements (e.g., pseudoproline dipeptides) Cause3->Solution3B Solutions

Caption: Troubleshooting workflow for incomplete this compound coupling reactions.

Steric_Hindrance_Diagram cluster_Resin Solid Support (Resin) cluster_IncomingAA Incoming Amino Acid Resin Resin Bead PeptideChain Growing Peptide Chain -AA(n)-...-AA(2)- Amine N-Terminal Amine (H₂N-) PeptideChain->Amine Reactive Site BocNleOH This compound BocGroup Bulky Boc Group NleSideChain n-Butyl Side Chain COOH Activated Carboxyl Hindrance Steric Hindrance (Physical Blockage) COOH->Amine Coupling Attempt

Caption: Diagram illustrating steric hindrance in this compound coupling.

References

Technical Support Center: Synthesis of Norleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of norleucine-containing peptides, particularly focusing on the prevention of peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is norleucine and why is it used in peptide synthesis?

Norleucine (Nle) is an isomer of leucine, functioning as a non-proteinogenic amino acid.[1][2] It is often incorporated into peptide sequences as a substitute for methionine.[1] The key advantage of this substitution is that norleucine's side chain is similar in size and polarity to methionine's but is not susceptible to oxidation, which can enhance the stability and shelf-life of peptide-based therapeutics.[1]

Q2: Does the inclusion of norleucine increase the risk of peptide aggregation during synthesis?

While specific studies focusing solely on norleucine's aggregation propensity during synthesis are not abundant, its hydrophobic nature suggests it can contribute to aggregation. Peptides containing stretches of hydrophobic amino acids like alanine, valine, and isoleucine are known to be prone to aggregation. Norleucine, with its linear four-carbon side chain, is also hydrophobic and can participate in the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets on the solid support, causing aggregation.[3] This aggregation can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and difficult purifications.[4]

Q3: When is aggregation most likely to occur during solid-phase peptide synthesis (SPPS)?

Aggregation is sequence-dependent and typically becomes a significant issue for peptides between 5 and 20 amino acids in length.[4] It is caused by the self-association of peptide chains through hydrogen bonding, leading to the formation of insoluble secondary structures.[4] A visible sign of aggregation during batch synthesis is the shrinking of the resin matrix.

Troubleshooting Guide: Preventing and Managing Aggregation

Issue 1: Incomplete coupling or deprotection reactions observed (e.g., positive Kaiser test after coupling).

This is a common symptom of on-resin aggregation, where the growing peptide chains fold and block reactive sites.

Solutions:

  • Optimize Coupling Chemistry:

    • Increase Coupling Time and Repetitions: Employ longer coupling times or perform a double coupling to ensure the reaction goes to completion.

    • Use Stronger Activation Reagents: Switch to more potent activating reagents such as HATU, HBTU, or PyBOP.

  • Modify Synthesis Solvents:

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[5]

    • High-Polarity Solvents: Switch from standard solvents like DMF to more polar options like N-methylpyrrolidone (NMP) or add DMSO.[4]

    • "Magic Mixture": For very difficult sequences, consider using a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate at an elevated temperature (e.g., 55 °C).[6]

  • Incorporate Aggregation-Disrupting Elements:

    • Pseudoproline Dipeptides: If your sequence contains Ser or Thr, introduce a pseudoproline dipeptide at that position. These structures disrupt the formation of secondary structures. The native residue is regenerated during the final TFA cleavage.[4][6]

    • Backbone Protection (Dmb/Hmb): Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every six to seven residues. These bulky groups on the backbone nitrogen prevent hydrogen bonding.[4]

Issue 2: Resin shrinking and poor swelling.

This indicates severe aggregation of the peptide-resin complex, reducing the accessibility of reagents.

Solutions:

  • Resin Selection:

    • Utilize resins with enhanced swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, NovaPEG).[6]

    • For long or hydrophobic peptides, a low-substitution resin can be beneficial by increasing the distance between peptide chains.[4]

  • Physical Disruption:

    • Sonication: Gently sonicate the reaction vessel to help break up aggregates and improve solvent penetration.[4]

    • Elevated Temperature: Perform the coupling reaction at a higher temperature to disrupt secondary structures.[4]

Quantitative Data Summary

The following table summarizes various reagents and conditions used to mitigate peptide aggregation.

StrategyReagent/ConditionConcentration/ValueApplication Note
Chaotropic Salts LiCl0.4 MAdded to coupling mixture
KSCN0.4 MAdded to coupling mixture
Solvent Additives Ethylene Carbonate2 MPart of "Magic Mixture"
Triton X-1001%Part of "Magic Mixture"
Deprotection Reagent Piperidine (B6355638) in DMF20% (v/v)Standard Fmoc deprotection
Cleavage Cocktail TFA/TIS/Water95:2.5:2.5 (v/v/v)Standard cleavage from resin

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for a Norleucine-Containing Dipeptide (Ala-Nle)

This protocol outlines the manual synthesis of L-Alanyl-L-norleucine on 2-chlorotrityl chloride resin.[1]

  • Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in 5 mL of DCM for at least 30 minutes in a fritted syringe.[1]

  • First Amino Acid Loading (Fmoc-L-norleucine):

    • Dissolve 2 equivalents of Fmoc-L-norleucine and 4 equivalents of DIPEA in 5 mL of DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap unreacted sites by adding 0.5 mL of methanol (B129727) and agitating for 30 minutes.

    • Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[1]

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain, then add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).[1]

  • Second Amino Acid Coupling (Fmoc-L-alanine):

    • In a separate vial, pre-activate 3 equivalents of Fmoc-L-alanine with 2.9 equivalents of HBTU and 3 equivalents of HOBt in 3 mL of DMF.

    • Add 6 equivalents of DIPEA, vortex for 1-2 minutes, and immediately add the solution to the deprotected resin.

    • Agitate for 1-2 hours. Monitor completion with a Kaiser test.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]

  • Final Deprotection: Repeat the Fmoc deprotection step to remove the Fmoc group from the N-terminal alanine.[1]

  • Cleavage and Precipitation:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cocktail to the resin and agitate for 1-2 hours.

    • Filter the solution and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the peptide pellet under vacuum.[1]

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol is for incorporating a pseudoproline dipeptide to disrupt aggregation.[6]

  • Activation: Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent (e.g., PyBOP®, HATU, 5 eq.) in a minimum volume of DMF or NMP.

  • Base Addition: Add DIPEA (10 eq.) and mix thoroughly.

  • Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

Visualizations

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Steps (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Wash2 Washing Steps (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No (Last AA) Cleavage Cleavage from Resin (e.g., TFA Cocktail) FinalDeprotection->Cleavage End End: Crude Peptide Cleavage->End Aggregation_Troubleshooting Troubleshooting Peptide Aggregation Problem Problem: Incomplete Coupling/ Resin Shrinking Strategy Initial Strategy Problem->Strategy Solvents Modify Solvents - NMP, DMSO - Chaotropic Salts Strategy->Solvents Easy Conditions Change Conditions - Higher Temp - Sonication Strategy->Conditions Moderate Chemistry Alter Chemistry - Pseudoprolines - Dmb/Hmb AAs Strategy->Chemistry Advanced Resin Change Resin - PEG-based - Low Substitution Strategy->Resin Resynthesis Outcome Resolution: Improved Synthesis Efficiency Solvents->Outcome Conditions->Outcome Chemistry->Outcome Resin->Outcome

References

Technical Support Center: Boc-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-L-norleucine (Boc-Nle-OH) in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the incorporation of this non-proteinogenic amino acid.

Norleucine (Nle) is an isomer of leucine, often utilized in peptide synthesis as a substitute for methionine to enhance the peptide's stability against oxidation.[1] Its linear, unbranched alkyl side chain is chemically inert, meaning it does not typically undergo side reactions during peptide synthesis.[1] The primary challenges associated with the use of this compound stem from its hydrophobicity, which can lead to on-resin peptide aggregation, resulting in incomplete coupling and deprotection steps.[2][3]

This guide will focus on troubleshooting these secondary issues and providing protocols for the successful synthesis of norleucine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

A1: The primary advantage of substituting methionine with norleucine is to increase the peptide's resistance to oxidation, thereby enhancing its stability and shelf-life.[1] The norleucine side chain is of a similar size and polarity to methionine's but lacks the oxidizable sulfur atom.[1]

Q2: Does the side chain of norleucine cause any specific side reactions?

A2: No, the n-butyl side chain of norleucine is a simple, unfunctionalized alkyl group and is considered chemically inert under standard peptide synthesis conditions. It does not participate in side reactions commonly observed with amino acids containing reactive side-chain functionalities.

Q3: What are the most common problems encountered when using this compound?

A3: The most frequent issues are related to the hydrophobicity of the norleucine residue, especially when multiple Nle or other hydrophobic residues are present in the sequence. These problems include:

  • Peptide Aggregation: The growing peptide chains can self-associate on the solid support, hindering reagent access.[2]

  • Incomplete Coupling: Steric hindrance and poor solvation due to aggregation can lead to failed or slow coupling reactions, resulting in deletion sequences.[2]

  • Difficult Deprotection: Aggregation can also impede the removal of the Boc protecting group, leading to incomplete deprotection and subsequent failed coupling at the next cycle.[4]

Q4: Which peptide synthesis chemistry, Boc or Fmoc, is better for synthesizing peptides rich in norleucine?

A4: For hydrophobic peptides prone to aggregation, Boc chemistry can offer advantages.[2][3] The acidic conditions used for Boc deprotection protonate the N-terminal amine, which can help to disrupt hydrogen bonding and reduce aggregation.[2] Furthermore, in situ neutralization protocols in Boc-SPPS can improve coupling efficiency for difficult sequences.[2]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Failed Coupling of this compound

Symptoms:

  • Positive ninhydrin (B49086) test after coupling.

  • Presence of deletion sequences (peptide mass minus the mass of one or more amino acids) in the final product, as detected by mass spectrometry.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Peptide Aggregation 1. Change Solvent System: Use more polar solvents or solvent mixtures that disrupt hydrogen bonding, such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or a "magic mixture" of DCM/DMF/NMP (1:1:1).[2][5] 2. Add Chaotropic Salts: Incorporate salts like LiCl or KSCN into the coupling and washing steps to disrupt secondary structures.[6] 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to reduce aggregation. Microwave-assisted synthesis can also be beneficial.
Steric Hindrance 1. Use a More Potent Coupling Reagent: For difficult couplings, stronger activating reagents are recommended.[7][8] See Table 1 for a comparison of common coupling reagents. 2. Increase Reagent Excess and Reaction Time: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents) and extend the coupling time (e.g., 2-4 hours or overnight). 3. Perform a Double Coupling: After the initial coupling, repeat the coupling step with fresh reagents before proceeding to the next deprotection.[6]
Poor Resin Swelling 1. Choose an Appropriate Resin: For hydrophobic peptides, non-polar polystyrene resins may provide better results than more polar resins.[5] A lower substitution resin (0.1-0.4 mmol/g) can also help to reduce aggregation.[3] 2. Ensure Adequate Swelling: Allow the resin to swell completely in the synthesis solvent before starting the synthesis.
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
Coupling ReagentClassKey Features
DCC/HOBt CarbodiimideStandard, cost-effective. Byproduct (DCU) is insoluble.
DIC/HOBt CarbodiimideByproduct (DIU) is soluble in most organic solvents, making it suitable for automated synthesis.[7]
HBTU/HATU Aminium/UroniumHighly efficient, especially for sterically hindered amino acids.[7][8] HATU is generally more reactive than HBTU.
PyBOP PhosphoniumRapid and efficient coupling with low racemization. Byproducts are water-soluble.
Problem 2: Incomplete Boc Deprotection

Symptoms:

  • Negative or weak ninhydrin test after the deprotection step, followed by a failed coupling in the subsequent step.

  • Presence of deletion sequences in the final peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Peptide Aggregation 1. Modify Deprotection Conditions: Increase the deprotection time (e.g., up to 60 minutes) or the concentration of TFA in DCM (e.g., up to 50%).[4][9] 2. Incorporate Aggregation-Disrupting Solvents: Use of solvents like TFE or HFIP in the deprotection cocktail can help to break up secondary structures.[2]
Sterically Hindered N-terminus 1. Prolonged Deprotection: For residues adjacent to bulky amino acids, a longer deprotection time may be necessary to ensure complete removal of the Boc group.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

    • Drain the solution and treat with 50% TFA in DCM for an additional 20-25 minutes.[9]

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF.

    • Add this solution to the resin, followed by DIC (0.3 mmol, 3 eq.).

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Optimized Coupling for Difficult Sequences Containing Norleucine

This protocol incorporates strategies to mitigate aggregation.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate a solution of this compound (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF for 2-5 minutes.

    • Add DIEA (0.8 mmol, 8 eq.) to the pre-activated solution.

    • Add the activated amino acid solution directly to the TFA salt of the resin-bound peptide.

    • Agitate the reaction mixture for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Analytical Methods

Purity Assessment of Norleucine-Containing Peptides

The purity of the synthesized peptide should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 2: Typical HPLC and MS Parameters for Peptide Analysis
ParameterHPLCMass Spectrometry
Column C18 reverse-phase-
Mobile Phase A 0.1% TFA in water-
Mobile Phase B 0.1% TFA in acetonitrile-
Gradient A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes)-
Detection UV at 214 nm and 280 nmElectrospray Ionization (ESI)
Analysis The purity is calculated as the area of the main peak divided by the total area of all peaks.[10]The observed mass is compared to the calculated theoretical mass of the peptide.

Norleucine can also be used as an internal standard for quantitative amino acid analysis.[11][12]

Visualizations

Logical Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Ninhydrin Test) check_aggregation Is the sequence hydrophobic or known to aggregate? start->check_aggregation change_solvent Use NMP, DMSO, or 'magic mixture' check_aggregation->change_solvent Yes stronger_reagent Use a stronger coupling reagent (e.g., HATU, PyBOP) check_aggregation->stronger_reagent No add_chaotropes Add LiCl or KSCN change_solvent->add_chaotropes increase_temp Increase coupling temperature (e.g., 50-60°C) add_chaotropes->increase_temp recheck_coupling Re-check with Ninhydrin Test increase_temp->recheck_coupling increase_excess Increase excess of amino acid and coupling reagent (3-5 eq.) stronger_reagent->increase_excess double_coupling Perform a double coupling increase_excess->double_coupling double_coupling->recheck_coupling recheck_coupling->start Positive proceed Proceed to next step recheck_coupling->proceed Negative

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Boc-SPPS Cycle for this compound Incorporation

Boc_SPPS_Cycle cluster_cycle Boc-SPPS Cycle deprotection 1. Boc Deprotection (50% TFA in DCM) wash1 2. Washing (DCM, IPA) deprotection->wash1 Repeat for next amino acid neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization Repeat for next amino acid wash2 4. Washing (DCM) neutralization->wash2 Repeat for next amino acid coupling 5. Coupling (this compound + Reagent) wash2->coupling Repeat for next amino acid wash3 6. Washing (DMF, DCM) coupling->wash3 Repeat for next amino acid wash3->deprotection Repeat for next amino acid end Final Peptide wash3->end After final residue start Start with Resin-Bound Peptide start->deprotection

Caption: The cycle of reactions in Boc solid-phase peptide synthesis.

References

Technical Support Center: Optimizing Boc-Nle-OH Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Boc-Nle-OH incorporation in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-tert-butyloxycarbonyl protected form of L-norleucine. Norleucine is an isomer of leucine (B10760876) and is a non-canonical amino acid.[1] It is often used as a substitute for methionine in peptide sequences. The substitution of methionine with norleucine can prevent the oxidation of the sulfur-containing side chain of methionine, thereby increasing the stability of the resulting peptide.[2]

Q2: What are the main challenges associated with the incorporation of this compound in SPPS?

While norleucine is not considered an extremely "difficult" amino acid to couple, challenges can arise, particularly in longer or more complex peptide sequences. Potential issues include:

  • Incomplete Coupling: Due to the steric hindrance from the Boc protecting group and the aliphatic side chain, coupling reactions may not go to completion, leading to deletion sequences.[3]

  • Peptide Aggregation: Sequences containing hydrophobic residues like norleucine can be prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps.[4]

  • Suboptimal Deprotection: Inefficient removal of the Boc group can lead to chain termination.

Q3: Which coupling reagents are recommended for this compound?

A variety of coupling reagents can be used for this compound incorporation. The choice of reagent can significantly impact the coupling efficiency, especially in challenging sequences. Common and effective coupling reagents include:

  • Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) is a standard and cost-effective choice.[5][6]

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are recommended for difficult couplings, including those involving sterically hindered amino acids.[7]

  • Phosphonium (B103445) Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for preventing racemization.[7]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency of this compound (Positive Kaiser Test after Coupling)

A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the peptide-resin, signifying incomplete coupling.

Possible Causes:

  • Steric Hindrance: The bulky nature of the Boc protecting group and the growing peptide chain can impede the approach of the activated this compound.[3]

  • Peptide Aggregation: The peptide chain may be aggregated on the resin, blocking access to the N-terminal amine.[4]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive, or the activation time might be too short.

Solutions:

SolutionDescription
Double Coupling After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method to drive the reaction to completion.
Use a More Potent Coupling Reagent Switch from a standard carbodiimide-based method to a more powerful uronium or phosphonium salt reagent like HATU or PyBOP.[3][7]
Increase Reagent Equivalents Use a higher excess of this compound and the coupling reagent (e.g., increase from 2 equivalents to 3 or 4 equivalents).
Extend Reaction Time Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow for complete reaction.
Optimize Solvent Ensure the use of high-purity, amine-free DMF or NMP, as these solvents are crucial for good resin swelling and reaction kinetics.[8]
Problem 2: Gradual Decrease in Peptide Yield After this compound Incorporation

A noticeable drop in the overall peptide yield, especially in subsequent cycles after the addition of this compound.

Possible Causes:

  • Peptide Aggregation: The incorporation of the hydrophobic norleucine residue may have initiated or exacerbated on-resin aggregation, leading to poor solvation and incomplete subsequent reactions.

  • Incomplete Boc Deprotection: The Boc group on the newly added norleucine may not be completely removed, preventing further chain elongation.

Solutions:

SolutionDescription
Modify Deprotection Conditions Increase the TFA concentration in DCM (e.g., from 40% to 50%) or extend the deprotection time to ensure complete removal of the Boc group.[9]
Incorporate Chaotropic Salts In cases of severe aggregation, washing the resin with a solution containing chaotropic salts (e.g., LiCl in DMF) can help disrupt secondary structures.
Use "Difficult Sequence" Protocols For sequences known to aggregate, consider using specialized resins or incorporating backbone-modifying dipeptides (e.g., pseudoprolines) earlier in the sequence to disrupt aggregation.

Experimental Protocols

Standard this compound Coupling Protocol (HBTU/HOBt Activation)
  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with DMF.

  • Boc Deprotection: Treat the resin with 40-50% Trifluoroacetic Acid (TFA) in DCM for 1 minute (pre-wash) and then for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DMF to remove residual acid.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Double Coupling Protocol for Difficult Sequences
  • Follow steps 1-5 of the standard protocol.

  • After the initial 1-2 hour coupling, drain the reaction vessel.

  • Wash the resin once with DMF.

  • Repeat the activation and coupling step (Step 5) with a fresh solution of activated this compound.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Wash the resin thoroughly with DMF.

Quantitative Data Summary

The following table summarizes typical coupling efficiencies that can be expected for this compound under different conditions. Actual results may vary depending on the specific peptide sequence and synthesis scale.

Coupling ProtocolCoupling ReagentReaction Time (hours)Expected Coupling Efficiency
Single CouplingDIC/HOBt298.0 - 99.5%
Single CouplingHBTU/DIEA1.5> 99.5%
Single CouplingHATU/DIEA1> 99.8%
Double CouplingHBTU/DIEA1 + 1> 99.9%

Visualizations

SPPS_Workflow Resin Start: Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash_Neutralize_1 Wash & Neutralize (DCM, IPA, DMF, DIEA) Deprotection->Wash_Neutralize_1 Coupling This compound Coupling (e.g., HBTU/DIEA) Wash_Neutralize_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage End of Sequence Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Troubleshooting_Tree Start Problem: Low Yield of This compound Incorporation Kaiser_Test Is Kaiser test positive after coupling? Start->Kaiser_Test Low_Yield_Later Is yield decreasing in subsequent cycles? Kaiser_Test->Low_Yield_Later No Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Yes Aggregation Suspect Peptide Aggregation Low_Yield_Later->Aggregation Yes Incomplete_Deprotection Suspect Incomplete Boc Deprotection Low_Yield_Later->Incomplete_Deprotection Also Yes Stronger_Reagent Use Stronger Coupling Reagent (HATU, PyBOP) Double_Couple->Stronger_Reagent Increase_Equivalents Increase Reagent Equivalents & Reaction Time Stronger_Reagent->Increase_Equivalents Aggregation_Solutions Use Chaotropic Salts or 'Difficult Sequence' Protocols Aggregation->Aggregation_Solutions Deprotection_Solutions Increase TFA Concentration or Deprotection Time Incomplete_Deprotection->Deprotection_Solutions

References

Technical Support Center: Troubleshooting Solubility Issues with Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with N-Boc-L-norleucine (Boc-Nle-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving this compound?

A: While the tert-butyloxycarbonyl (Boc) protecting group generally increases the lipophilicity and solubility of amino acids in organic solvents, issues can still arise with this compound.[1] Norleucine's linear, aliphatic side chain can contribute to intermolecular interactions and aggregation, particularly at high concentrations. Other factors include the purity of the solvent, ambient temperature, and residual moisture. In many cases, the issue is not the solubility of the free amino acid but the aggregation of the growing peptide chain on the resin, which hinders solvent access.[2]

Q2: What are the primary recommended solvents for dissolving this compound?

A: For solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving Boc-amino acids.[3][4] Dichloromethane (DCM) is also frequently used, especially in traditional Boc-chemistry protocols, as it effectively dissolves most Boc-protected amino acids and promotes good swelling of polystyrene-based resins.[3][5]

Q3: My this compound solution appears cloudy or forms a gel. What should I do?

A: A cloudy or gel-like appearance indicates poor solvation or aggregation. This can be addressed by:

  • Sonication: Applying ultrasonic waves can break up aggregates and facilitate dissolution.[2]

  • Gentle Warming: Increasing the temperature slightly can improve solubility, but this should be done cautiously to avoid potential degradation of the amino acid.

  • Adding a Co-solvent: Introducing a small amount of Dimethyl sulfoxide (B87167) (DMSO) (e.g., 10-25%) to your primary solvent (DMF or NMP) can disrupt the hydrogen bonding that leads to aggregation.[2]

Q4: How can I determine if the problem is poor solubility of this compound versus aggregation of the peptide-resin?

A: Differentiating these issues is crucial for effective troubleshooting.

  • Amino Acid Solubility: Prepare a separate, concentrated solution of this compound in your chosen solvent at the same concentration used for coupling. If it dissolves completely into a clear solution (with sonication if needed), the amino acid's intrinsic solubility is not the primary issue.

  • Peptide-Resin Aggregation: A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[2] If the resin volume does not significantly increase in the synthesis solvent or if you observe slow/incomplete coupling and deprotection steps for a hydrophobic sequence, aggregation is the likely cause.[2][6]

Q5: My coupling reaction with this compound is inefficient. Can solvent choice improve the outcome?

A: Absolutely. The success of peptide synthesis is highly dependent on the solvation of both the resin and the growing peptide chain.[7] If aggregation is suspected, switching from DCM to a more polar solvent like NMP or DMF can improve yields.[3][7] For particularly difficult or hydrophobic sequences, using a solvent mixture such as DMF with a small percentage of DMSO can be highly effective at disrupting aggregation and improving coupling efficiency.[2][3]

Troubleshooting Guide for Inefficient this compound Coupling

This section provides a systematic approach to diagnosing and resolving low-yield coupling reactions involving this compound.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting coupling issues.

G start Low Coupling Efficiency with this compound check_dissolution Is this compound fully dissolved in solvent? start->check_dissolution check_resin Does the peptide-resin swell properly? check_dissolution->check_resin Yes sol_protocol Action: Optimize Dissolution - Sonicate solution - Add co-solvent (e.g., DMSO) - Gentle warming check_dissolution->sol_protocol No change_solvent Action: Change Solvent System - Switch from DCM to DMF/NMP - Use DMF/DMSO or NMP/DMSO mixtures - Consider chaotropic salts for severe cases check_resin->change_solvent No (Indicates Aggregation) inc_time_temp Action: Modify Coupling Conditions - Increase coupling time - Increase temperature (caution: racemization) - Use microwave irradiation check_resin->inc_time_temp Yes sol_protocol->check_dissolution change_solvent->check_resin success Problem Resolved inc_time_temp->success

Caption: Troubleshooting workflow for low coupling efficiency.

Step-by-Step Solutions
  • Verify Complete Dissolution: Before adding the amino acid solution to the resin, ensure it is a clear, homogenous solution. If particulates are visible, the coupling reaction will be incomplete.

  • Optimize the Solvent System: If peptide-resin aggregation is suspected (i.e., poor swelling), the solvent system must be changed to disrupt the intermolecular hydrogen bonds causing the issue. A switch from less polar solvents (like DCM) to more polar aprotic solvents (DMF, NMP) is the first step.[3][7] The addition of DMSO as a co-solvent is a highly effective secondary measure.[2]

  • Modify Reaction Conditions:

    • Increase Reaction Time: For sterically hindered or difficult couplings, extending the reaction time can help drive the reaction to completion.[8]

    • Increase Temperature: Raising the temperature can overcome the activation energy barrier for coupling but must be done with care to minimize the risk of racemization.[2]

    • Microwave Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions and help overcome aggregation-related issues.[2]

Data Presentation and Experimental Protocols

Qualitative Solubility Data

Quantitative solubility data for specialized reagents like this compound is often proprietary or not widely published. The following table provides a qualitative summary based on general principles of Boc-amino acid solubility in common, high-purity synthesis-grade solvents.

SolventSolvent TypeExpected SolubilityNotes
DMF (N,N-Dimethylformamide)Polar AproticSoluble to Very SolublePreferred solvent for many peptide syntheses; can break down over time to release amines.[3]
NMP (N-Methyl-2-pyrrolidone)Polar AproticSoluble to Very SolubleExcellent solvating properties, often considered superior to DMF for reducing aggregation.[3][4]
DCM (Dichloromethane)Non-polarSolubleCommonly used in Boc-SPPS; good for dissolving Boc-amino acids but less effective at solvating aggregated peptide chains.[3]
DMSO (Dimethyl sulfoxide)Polar AproticSolubleExcellent for disrupting hydrogen bonds; typically used as a co-solvent (10-25%) with DMF or NMP to combat aggregation.[2]
THF (Tetrahydrofuran)Polar AproticSparingly SolubleNot a primary solvent for coupling but can be effective with certain PEG-based resins.[3]
Acetonitrile Polar AproticPoorly SolubleGenerally not recommended for dissolving Boc-amino acids for coupling reactions.
Experimental Protocols

Protocol 1: Qualitative Solubility Test

This protocol allows for a quick assessment of this compound solubility in a chosen solvent.

  • Preparation: Add 25 mg of this compound to a clean, dry glass vial.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., DMF, NMP) to achieve a concentration of 50 mg/mL (a typical concentration for stock solutions).

  • Agitation: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution. A completely clear solution indicates good solubility. If the solution is cloudy or contains suspended particles, proceed to the next step.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Final Observation: Re-examine the solution. If it is now clear, the compound is soluble with physical assistance. If it remains cloudy, the compound has poor solubility in that solvent at that concentration.

Protocol 2: Standard Boc-SPPS Coupling Protocol for this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust quantities as needed.

  • Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 50% TFA in DCM) and that the resin has been neutralized and thoroughly washed.[5]

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (e.g., 0.4 mmol, 4 equivalents) in an appropriate volume of DMF or NMP (approx. 2 mL).

    • Add a suitable coupling agent, such as HBTU (0.4 mmol, 4 equivalents).

    • Add a base, typically DIEA (0.8 mmol, 8 equivalents).

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.

  • Monitoring: Perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free primary amines. A negative test indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Factors Influencing Coupling Efficiency

This diagram illustrates the interplay of factors that can lead to poor outcomes in peptide synthesis.

G main Low Coupling Efficiency sub1 Poor Solvation main->sub1 sub2 Peptide-Resin Aggregation main->sub2 sub3 Steric Hindrance main->sub3 sub4 Reagent Issues main->sub4 sub1_leaf1 Incorrect Solvent Choice sub1->sub1_leaf1 sub1_leaf2 Low Solvent Purity sub1->sub1_leaf2 sub2_leaf1 Hydrophobic Sequence sub2->sub2_leaf1 sub2_leaf2 High Resin Loading sub2->sub2_leaf2 sub3_leaf1 Bulky N-terminal Residue sub3->sub3_leaf1 sub3_leaf2 N-methylated Amino Acids sub3->sub3_leaf2 sub4_leaf1 Degraded Coupling Reagents sub4->sub4_leaf1 sub4_leaf2 Insufficient Equivalents sub4->sub4_leaf2

Caption: Key factors contributing to low coupling efficiency.

References

Technical Support Center: Synthesis of Nle-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Norleucine (Nle)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Nle-containing peptides often challenging?

The primary challenge in synthesizing peptides containing Norleceucine (Nle) stems from its hydrophobic nature.[1][2] Nle possesses a straight-chain butyl side group, which increases the overall hydrophobicity of the peptide. This can lead to significant issues during solid-phase peptide synthesis (SPPS), including:

  • Peptide Aggregation: Hydrophobic peptide chains have a tendency to aggregate on the solid support, forming secondary structures like β-sheets.[3][4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[3][5]

  • Poor Solvation: The growing peptide chain can become poorly solvated by the solvents used in SPPS, further promoting aggregation and hindering reaction kinetics.[4]

  • Reduced Yield and Purity: Incomplete reactions result in the accumulation of deletion sequences and other impurities, which complicates purification and ultimately lowers the final yield of the desired peptide.[6]

Q2: Are there any side reactions specific to the Norleucine side chain?

Currently, there is no significant evidence in the scientific literature to suggest that the n-butyl side chain of Norleucine is prone to specific chemical side reactions under standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) conditions. The primary difficulties associated with incorporating Nle into a peptide sequence are physical in nature and are related to its hydrophobicity, which can lead to aggregation and decreased solubility of the growing peptide chain.[1][2]

Q3: When should I consider using a different coupling reagent for Nle-containing peptides?

Standard coupling reagents can sometimes be inefficient in overcoming the steric hindrance and aggregation issues associated with hydrophobic peptides. You should consider using a more potent coupling reagent if you experience low coupling efficiency, which can be identified by a positive Kaiser test after a coupling step. Highly efficient uronium-based reagents are often favored for challenging sequences.[5]

Q4: What is "double coupling" and when is it necessary?

Double coupling is the repetition of the amino acid coupling step to ensure the reaction goes to completion.[7] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[7][8] It is recommended to perform a double coupling if a qualitative test (e.g., Kaiser test) indicates the presence of unreacted free amines after the initial coupling.[7]

Q5: How can I improve the solubility of my crude Nle-containing peptide for purification?

If your crude peptide precipitate is difficult to dissolve prior to HPLC purification, consider using solvents with higher solubilizing power. While acetonitrile (B52724) and water are standard, adding a small amount of a stronger organic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can aid in dissolution. Be mindful that these solvents may have different properties on your HPLC column. Alternatively, using a different pH for your mobile phase might improve solubility.[9]

Troubleshooting Guide

Issue 1: Low Crude Peptide Yield

Symptom: After cleavage from the resin and precipitation, the amount of crude peptide is significantly lower than expected.

Potential Cause Troubleshooting Strategy Detailed Protocol
Incomplete Coupling Perform a "double coupling" for difficult residues, especially Nle and other hydrophobic amino acids.--INVALID-LINK--
Peptide Aggregation 1. Switch from DMF to N-methylpyrrolidone (NMP) as the primary solvent. 2. Add chaotropic salts to the coupling reaction.--INVALID-LINK----INVALID-LINK--
Poor Resin Swelling Ensure adequate swelling of the resin before the first amino acid loading. Use a resin with good swelling properties, such as a PEG-based resin.Refer to resin manufacturer's instructions.
Issue 2: Poor Purity of Crude Peptide

Symptom: Analytical HPLC of the crude product shows multiple peaks, including deletion sequences.

Potential Cause Troubleshooting Strategy Detailed Protocol
Inefficient Coupling Reagent Use a more powerful coupling reagent like HATU or HCTU, especially for sterically hindered couplings.--INVALID-LINK--
Formation of Secondary Structures Incorporate pseudoproline dipeptides at specific points in the peptide sequence to disrupt aggregation.Consult literature for the appropriate placement of pseudoproline dipeptides based on your sequence.
Incomplete Fmoc Deprotection Increase the deprotection time or use a stronger base solution if you suspect aggregation is hindering the reaction.Monitor the deprotection step using UV absorbance if your synthesizer allows.
Issue 3: Difficulties in HPLC Purification

Symptom: The crude peptide is poorly soluble in the HPLC mobile phase, or the peaks are broad and poorly resolved.

Potential Cause Troubleshooting Strategy Detailed Protocol
Poor Solubility Modify the mobile phase composition. For highly hydrophobic peptides, a different organic modifier or the addition of a small percentage of another solvent might be necessary.--INVALID-LINK--
Poor Peak Shape Optimize the pH of the mobile phase. Some peptides exhibit better solubility and peak shape at high pH.--INVALID-LINK--
Co-elution of Impurities Use a shallower gradient during HPLC to improve the resolution between the target peptide and closely eluting impurities.Adjust the gradient parameters on your HPLC system.

Data Summary

While specific quantitative data for Nle-containing peptides is limited, the following table summarizes the qualitative impact of different strategies on the synthesis of hydrophobic peptides.

Strategy Impact on Yield Impact on Purity Notes
Using NMP instead of DMF Generally ImprovedGenerally ImprovedNMP is less polar than DMF and can better solvate hydrophobic peptides, reducing aggregation.[1]
Double Coupling ImprovedImprovedRecommended for sterically hindered or aggregation-prone residues.[7]
Using HATU/HCTU ImprovedImprovedMore efficient activation leads to faster and more complete coupling reactions.[5]
Adding Chaotropic Salts Can ImproveCan ImproveHelps to disrupt secondary structures that lead to aggregation.[10]
Using PEG-based Resins Can ImproveCan ImproveThe polyethylene (B3416737) glycol matrix can improve solvation of the growing peptide chain.

Experimental Protocols

Protocol 1: Double Coupling

This protocol is recommended when a positive Kaiser test is observed after a standard coupling reaction.

  • First Coupling: Perform the initial coupling of the Fmoc-protected amino acid using your standard protocol (e.g., with HBTU/DIPEA in DMF for 1-2 hours).

  • Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of the same activated amino acid as in the first coupling.

  • Reaction: Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next Fmoc deprotection step.

  • (Optional) Confirmation: Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling.

Protocol 2: Synthesis with N-Methylpyrrolidone (NMP)

This protocol is a modification of a standard SPPS protocol, substituting DMF with NMP.

  • Resin Swelling: Swell the resin in NMP for at least 1 hour.

  • Fmoc Deprotection: Use a solution of 20% piperidine (B6355638) in NMP for Fmoc deprotection.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid and coupling reagents in NMP. Perform the coupling reaction as per your standard procedure.

  • Washing: Use NMP for all washing steps between deprotection and coupling.

  • Final Wash: Before cleavage, wash the resin with a solvent that is compatible with your cleavage cocktail (e.g., DCM).

Protocol 3: Use of Chaotropic Salts

This protocol can be used to disrupt peptide aggregation during synthesis.

  • Prepare Chaotropic Solution: Prepare a 0.8 M solution of LiCl in DMF.

  • Pre-Coupling Wash: Before adding the activated amino acid, wash the resin with the 0.8 M LiCl/DMF solution for 5-10 minutes.

  • Coupling: Drain the chaotropic salt solution and proceed with the standard coupling protocol. Alternatively, the chaotropic salt can be included in the coupling mixture.

  • Post-Coupling Wash: After the coupling reaction, wash the resin thoroughly with DMF to remove the chaotropic salt before proceeding to the next step.

Protocol 4: Coupling with HATU

HATU is a highly effective coupling reagent for challenging sequences.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion with a Kaiser test.

  • Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.

Protocol 5: HPLC Purification with Modified Mobile Phase

This protocol is for purifying hydrophobic peptides that have poor solubility in standard mobile phases.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Mobile Phase C (Modifier): 0.1% TFA in isopropanol.

  • Gradient: Develop a gradient method that incorporates a small, constant percentage of Mobile Phase C (e.g., 5-10%) throughout the run, while running a standard gradient from Mobile Phase A to Mobile Phase B.

  • Injection: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMF) and then dilute with the initial mobile phase composition before injection.

  • Fraction Collection: Collect fractions corresponding to the major peaks and analyze their purity by analytical HPLC and mass spectrometry.

Protocol 6: High pH Reversed-Phase HPLC Purification

This protocol can improve the peak shape and resolution of peptides that are more soluble at higher pH.

  • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water, pH 8.5.

  • Mobile Phase B: 10 mM ammonium bicarbonate in acetonitrile/water (90:10), pH 8.5.

  • Column: Use a column that is stable at high pH (e.g., a hybrid-silica or polymer-based C18 column).

  • Gradient: Develop a suitable gradient from Mobile Phase A to Mobile Phase B.

  • Purification and Analysis: Follow the same procedure as for low pH HPLC for injection, fraction collection, and analysis.

  • Lyophilization: After pooling the pure fractions, perform multiple lyophilization cycles from a dilute acetic acid solution to remove the ammonium bicarbonate buffer.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Analysis Purity Analysis (LC-MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Peptide

Caption: General workflow for solid-phase synthesis of Nle-containing peptides.

troubleshooting_workflow Start Low Yield or Purity Issue Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Aggregation Suspect Aggregation? Check_Coupling->Aggregation Negative Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Solve_Aggregation Use NMP, Chaotropic Salts, or Pseudoprolines Aggregation->Solve_Aggregation Yes Reagent_Issue Inefficient Reagent? Aggregation->Reagent_Issue No Solve_Aggregation->Reagent_Issue Double_Couple->Aggregation Use_HATU Use HATU/HCTU Reagent_Issue->Use_HATU Yes Purification_Problem Purification Issues? Reagent_Issue->Purification_Problem No Use_HATU->Purification_Problem Optimize_HPLC Optimize HPLC Conditions (pH, Gradient, Solvent) Purification_Problem->Optimize_HPLC Yes Success Improved Yield/Purity Purification_Problem->Success No Optimize_HPLC->Success

Caption: Troubleshooting logic for low yield or purity of Nle-containing peptides.

References

Minimizing racemization of Boc-Nle-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Boc-Nle-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the process where a chiral molecule, such as L-Norleucine, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, the stereochemical integrity of each amino acid is crucial for the final peptide's structure and biological activity. The activation of the carboxylic acid group of Boc-L-Nle-OH to facilitate peptide bond formation can inadvertently lead to the abstraction of the alpha-proton. This results in a planar enolate intermediate, which can be re-protonated from either side, leading to a loss of the original stereochemistry and the formation of the D-enantiomer. The presence of this diastereomeric impurity can be difficult to remove and can significantly impact the therapeutic efficacy and safety of the final peptide drug.

Q2: Which factors have the most significant impact on the extent of racemization of this compound?

A2: Several factors can influence the degree of racemization during the activation and coupling of this compound. The most critical are:

  • Coupling Reagent: The choice of coupling reagent and the presence of additives are paramount. Some reagents are inherently more prone to causing racemization than others.

  • Base: The type and strength of the base used for neutralization and catalysis can significantly affect the rate of alpha-proton abstraction.

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting the extent of racemization.

  • Activation Time: Prolonged pre-activation times before the addition of the amine component can increase the risk of racemization.

Q3: How do coupling reagents and additives work to minimize racemization?

A3: Coupling reagents activate the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. However, some activated species are highly reactive and prone to racemization. Additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma), play a crucial role in suppressing racemization. They react with the highly reactive activated intermediate to form a more stable active ester. This active ester is less susceptible to racemization but still sufficiently reactive to form the desired peptide bond.

Q4: Are urethane-based protecting groups like Boc sufficient to prevent racemization on their own?

A4: Urethane-based protecting groups like Boc and Fmoc are known to significantly reduce the tendency for racemization compared to other N-acyl groups.[1] This is because the oxygen atom of the carbamate (B1207046) group can participate in the formation of a transient five-membered ring, which is less prone to forming the oxazolone (B7731731) intermediate that is a primary pathway for racemization. However, under harsh activation conditions, even Boc-protected amino acids can undergo racemization. Therefore, relying solely on the Boc group is insufficient, and careful optimization of the coupling conditions is essential.

Troubleshooting Guide

Issue: High levels of D-Nle diastereomer detected in the final peptide.

This troubleshooting guide will help you identify and resolve the potential causes of racemization during this compound activation.

Step 1: Evaluate Your Coupling Reagent and Additive

Question: Are you using a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive?

Solution: Carbodiimide activation alone can lead to high levels of racemization. Always use an additive. Add one equivalent of HOBt or Oxyma to your reaction mixture. These additives minimize racemization by forming intermediate active esters.

Question: Are you using a highly activating uronium/aminium salt reagent (e.g., HBTU, HATU) with a strong, non-hindered base?

Solution: While generally efficient, some of these reagents can still cause racemization, particularly with sensitive amino acids. For minimizing racemization, a combination of Diisopropylcarbodiimide (DIC) with Oxyma has been shown to be very effective.[1]

Step 2: Assess the Base Used in the Reaction

Question: Are you using a strong, non-hindered base like triethylamine (B128534) (TEA)?

Solution: The choice of base is critical. Avoid strong, non-hindered bases. Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). In many cases, using an in situ neutralization protocol where the neutralization and coupling steps occur simultaneously can also reduce racemization.[2]

Step 3: Control the Reaction Temperature

Question: Are you running the reaction at elevated temperatures?

Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction mixture to 0°C before and during the addition of the coupling reagent and base can significantly reduce the rate of racemization. Allow the reaction to proceed at 0°C for a period before slowly warming to room temperature.

Step 4: Consider the Solvent

Question: What solvent are you using?

Solution: The polarity of the solvent can influence racemization. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for peptide synthesis, consider using a less polar solvent or a mixture of solvents. For example, performing the activation in DCM and then adding the amine component in DMF can sometimes be beneficial.

Step 5: Optimize the Activation Time

Question: Are you adding all reagents simultaneously?

Solution: Consider a pre-activation step. Mix the this compound with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding the amine nucleophile. This allows for the formation of the less racemization-prone active ester before the base and amine are introduced. However, be aware that prolonged activation times can also lead to increased racemization.

Data Presentation

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table, adapted from a study on Fmoc-protected amino acids, illustrates the relative impact of different coupling reagents on racemization. The trends observed are generally applicable to Boc-amino acids as well and highlight the importance of choosing the appropriate reagent combination.

Table 1: Effect of Coupling Reagents on Racemization of Fmoc-Amino Acids

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma 1.7 0.0 0.0
DIC/HOBt1.70.30.0

Data adapted from a study on Fmoc-protected amino acids, which demonstrates the relative impact of coupling reagents on racemization.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the formation of a peptide bond involving this compound.

Materials:

  • Boc-L-Nle-OH (1.0 equivalent)

  • Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 equivalent)

  • Oxyma (1.0 equivalent)

  • Diisopropylcarbodiimide (DIC) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (1.0-2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Boc-L-Nle-OH (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.0 eq.) dropwise to the cooled solution.

  • Stir the mixture at 0°C for a pre-activation period of 5-10 minutes.

  • In a separate vessel, suspend the amine component (1.0 eq.) in anhydrous DMF. If the amine component is a salt (e.g., TFA salt), add DIEA (1.0-2.0 eq.) to neutralize it.

  • Add the solution of the amine component to the pre-activated this compound solution at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and continue stirring for an additional 2-12 hours.

  • Monitor the reaction progress by a suitable method (e.g., ninhydrin (B49086) test for solid-phase synthesis, or TLC/LC-MS for solution-phase synthesis).

  • Upon completion, proceed with the appropriate work-up or washing protocol.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization of this compound after a coupling reaction.

Materials:

  • Crude peptide product containing the Nle residue.

  • Trifluoroacetic acid (TFA)

  • Appropriate cleavage cocktail (if the peptide is on resin)

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak® IA, IB, or IC)

  • HPLC grade solvents (e.g., hexane, isopropanol (B130326), ethanol)

  • Reference standards for the L-Nle and D-Nle containing peptides (if available).

Procedure:

  • Peptide Cleavage and Deprotection: If the peptide is on a solid support, cleave and deprotect it using an appropriate TFA-based cocktail.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent compatible with the HPLC mobile phase.

  • Chiral HPLC Method Development:

    • Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of amino acid enantiomers.

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve separation of the L-Nle and D-Nle diastereomeric peptides.

    • Set the flow rate and column temperature.

  • Analysis:

    • Inject the prepared sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 220 nm).

    • The two diastereomers (containing L-Nle and D-Nle) should elute at different retention times.

  • Quantification:

    • Integrate the peak areas of the two diastereomeric peaks.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualizations

racemization_pathway Boc_L_Nle Boc-L-Nle-OH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Boc_L_Nle->Activated_Intermediate Activation (Coupling Reagent) Planar_Enolate Planar Enolate Intermediate Activated_Intermediate->Planar_Enolate α-Proton Abstraction (Base) Peptide_L Desired Peptide (L-Nle) Activated_Intermediate->Peptide_L Coupling with Amine Component Planar_Enolate->Boc_L_Nle Reprotonation Boc_D_Nle Boc-D-Nle-OH (Racemized Product) Planar_Enolate->Boc_D_Nle Reprotonation Peptide_D Diastereomeric Impurity (D-Nle) Boc_D_Nle->Peptide_D Activation & Coupling

Caption: Mechanism of racemization of Boc-L-Nle-OH during activation.

troubleshooting_workflow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagent & Additive Start->Check_Reagents Check_Base Step 2: Assess Base Check_Reagents->Check_Base Reagents Optimized Solution_Reagents Use DIC/Oxyma or add HOBt/Oxyma Check_Reagents->Solution_Reagents Suboptimal Reagents Check_Temp Step 3: Control Temperature Check_Base->Check_Temp Base Optimized Solution_Base Use weaker/hindered base (DIEA, NMM) Check_Base->Solution_Base Strong/Unhindered Base Check_Solvent Step 4: Consider Solvent Check_Temp->Check_Solvent Temperature Controlled Solution_Temp Lower reaction temperature (e.g., 0°C) Check_Temp->Solution_Temp High Temperature Check_Time Step 5: Optimize Activation Time Check_Solvent->Check_Time Solvent Appropriate Solution_Solvent Use less polar solvent or solvent mixture Check_Solvent->Solution_Solvent Inappropriate Solvent Solution_Time Use short pre-activation (1-5 min) Check_Time->Solution_Time Prolonged Activation End Racemization Minimized Check_Time->End Activation Time Optimized Solution_Reagents->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Solvent Solution_Solvent->Check_Time Solution_Time->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and protocols for the critical step of capping unreacted amines after coupling reactions, with a specific focus on scenarios following the addition of Boc-Nle-OH.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a capping step in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary purpose of capping is to permanently block any unreacted N-terminal amines on the growing peptide chain after an amino acid coupling step.[1] This procedure, typically through acetylation, terminates the elongation of these specific chains.[2] By doing so, it prevents the formation of "deletion sequences"—peptides that are missing one or more amino acids—which are often difficult to separate from the target peptide during purification.[1]

Q2: When should I perform a capping step?

A2: A capping step is necessary when monitoring tests indicate that the preceding coupling reaction was incomplete.[3] The most common method for monitoring is the Kaiser test (or ninhydrin (B49086) test), which detects the presence of free primary amines.[1] If the Kaiser test gives a positive result (a blue or purple color) after the coupling of this compound, it signifies that unreacted amines are present.[4] It is often recommended to first attempt a second coupling reaction; if that also fails to go to completion, a capping step should be performed.[1][3]

Q3: What are the most common reagents used for capping?

A3: The most widely used capping solutions consist of an acetylating agent, a base, and a solvent. Common combinations include:

  • Acetic Anhydride (B1165640) and Pyridine (B92270): A frequently used mixture, sometimes in a 3:2 ratio, in a solvent like N,N-Dimethylformamide (DMF).[5]

  • Acetic Anhydride and Diisopropylethylamine (DIPEA): Another effective combination, often used in DMF or Dichloromethane (DCM).[2][4]

  • Specialized Reagents: For certain resins, like 2-chlorotrityl chloride resin, a capping solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 ratio) may be used.[5]

Q4: How does the capping reaction work?

A4: The capping reaction is a straightforward N-acetylation. Acetic anhydride is a strong acetylating agent that reacts with the free primary amine at the N-terminus of the peptide chain. The base (e.g., pyridine or DIPEA) acts as a scavenger for the acetic acid byproduct generated during the reaction, driving the acetylation to completion. The resulting acetylated N-terminus is unreactive and will not participate in subsequent coupling steps.

Q5: Will the capping reagents affect the newly coupled this compound or other protecting groups?

A5: Under standard conditions, capping with acetic anhydride is highly selective for the free N-terminal amine and generally does not affect the Boc protecting group on the newly added norleucine or other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). However, in rare cases and with specific sequences, undesirable cleavage of the temporary N-terminal protecting group (like Fmoc) has been reported during the capping step.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Positive Kaiser Test After Coupling Incomplete coupling of this compound. This can be due to steric hindrance, peptide aggregation, or suboptimal coupling reagent activity.1. Recouple: Perform a second coupling reaction using the same protocol.[1][3]2. Change Conditions: If recoupling fails, consider switching to a more potent coupling reagent (e.g., HATU or HCTU) or changing the solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) to disrupt potential aggregation.[3][6]3. Cap: If recoupling is still incomplete, proceed with a capping step to terminate the unreacted chains.[3]
Positive Kaiser Test After Capping The capping reaction itself was incomplete.1. Repeat Capping: Wash the resin with DMF and repeat the capping procedure.[3]2. Increase Reaction Time: Extend the capping reaction time (e.g., from 30 minutes to 45-60 minutes).
Low Yield of Final Peptide Significant chain termination due to frequent or extensive capping.1. Optimize Coupling: Focus on optimizing the coupling steps to achieve >99% efficiency. This minimizes the necessity for capping.2. Analyze Difficult Sequences: Use a sequence prediction tool to identify potentially difficult couplings in advance and plan accordingly (e.g., by using specialized reagents or protocols for those steps).[6]
Presence of Deletion Sequences in Final Product Failure to cap unreacted amines after an incomplete coupling step.1. Monitor Every Step: Implement a strict monitoring protocol (e.g., Kaiser test) after every coupling reaction.[1]2. Always Cap Incomplete Reactions: Do not proceed to the next deprotection step if a positive Kaiser test is observed after coupling/recoupling. Ensure these chains are capped.

Quantitative Data: Common Capping Reagent Compositions

Capping CocktailComponent AConcentration (v/v)Component BConcentration (v/v)SolventTypical Reaction Time
Standard Acetic Anhydride / DIPEA [2]Acetic Anhydride0.5 - 5%DIPEA0.2 - 2%DMF or NMP20-30 min
Acetic Anhydride / Pyridine [5]Acetic Anhydride(Varies, e.g., 3 parts)Pyridine(Varies, e.g., 2 parts)DMF30 min
For 2-Cl-Trt Resin [5]Methanol~10%DIPEA~5%DCM45-60 min

Diagrams

Experimental Workflow: Coupling and Capping Decision Process

G A Start: Deprotected Peptide-Resin B Perform this compound Coupling A->B C Wash Resin (DMF) B->C D Perform Kaiser Test C->D E Negative Test: Coupling Complete D->E Negative F Positive Test: Incomplete Coupling D->F Positive J Proceed to Next Deprotection Step E->J G Perform Second Coupling F->G 1st Attempt H Perform Capping (e.g., Ac₂O/DIPEA) F->H After Recoupling Fails G->C I Wash Resin (DMF) H->I K Perform Kaiser Test I->K K->H Positive K->J Negative

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, the accurate analysis of protected peptides is a critical step to ensure the integrity of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of peptides containing the N-terminally protected, non-proteinogenic amino acid, tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). We will explore the nuances of Reversed-Phase HPLC (RP-HPLC) and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

The incorporation of this compound in a peptide sequence presents specific analytical challenges due to the hydrophobic nature of both the Boc protecting group and the norleucine side chain. A robust analytical method must effectively separate the target peptide from closely related impurities that can arise during solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, and byproducts from side reactions.

Recommended Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal method for the analysis and purification of synthetic peptides.[1] The separation mechanism is based on the hydrophobic interactions between the peptide and a nonpolar stationary phase, typically silica (B1680970) functionalized with C18 alkyl chains. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column.

A typical RP-HPLC method provides a strong foundation for assessing the purity of peptides containing this compound. The following protocol outlines a standard approach that can be optimized for specific peptide sequences.

Experimental Protocol: Standard RP-HPLC

Objective: To determine the purity of a peptide containing this compound by separating it from synthesis-related impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).[2]

  • Gradient: A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[2] For peptides with high hydrophobicity, a shallower gradient may be necessary to achieve optimal resolution.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.[2]

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[1][2]

  • Column Temperature: 30-40 °C to enhance peak shape and reproducibility.[2]

  • Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[2]

Performance Comparison: HPLC vs. Alternative Techniques

While RP-HPLC is the workhorse for peptide analysis, other techniques can offer complementary information or superior performance for specific applications. The following table summarizes the performance of RP-HPLC in comparison to Ultra-High-Performance Liquid Chromatography (UPLC), Ion-Exchange Chromatography (IEX), and Capillary Electrophoresis (CE).

FeatureReversed-Phase HPLC (RP-HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Ion-Exchange Chromatography (IEX)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity.[1]Separation based on hydrophobicity, using smaller particle size columns for higher resolution and speed.[]Separation based on net charge of the peptide.[4]Separation based on the charge-to-size ratio in an electric field.[5]
Resolution Good to excellent. Can resolve closely related impurities.[6]Excellent. Offers significantly higher resolution than conventional HPLC.Good. Effective for separating charge variants like deamidated or acetylated forms.[7]Excellent. High-efficiency separations, capable of resolving subtle structural differences.[8]
Speed Moderate. Typical run times are 30-60 minutes.[2]Fast. Run times are significantly shorter, often under 15 minutes.[9]Moderate to slow. Can require longer equilibration and elution times.[7]Very fast. Separations are often completed in a matter of minutes.[8]
Sensitivity Good. Dependent on the detector used (UV, MS).Excellent. Narrower peaks lead to higher sensitivity.[]Good. Can be sensitive to low levels of charged impurities.Excellent. Requires very small sample volumes.[10]
Sample Throughput Moderate.High.Low to moderate.High.
Instrumentation Cost Moderate.High.Moderate.Moderate to high.
Method Development Well-established, but can require optimization for each peptide.Similar to HPLC, but requires optimization for the UPLC system.Can be complex, requiring careful control of pH and salt concentration.[11]Can be challenging due to factors like capillary coating and buffer composition.[12]

Experimental Protocols for Alternative Techniques

Ultra-High-Performance Liquid Chromatography (UPLC)

Objective: To achieve higher resolution and faster analysis of a this compound containing peptide compared to conventional HPLC.

  • Column: UPLC C18 column (e.g., 2.1 mm I.D. x 100 mm, 1.7 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast, linear gradient, for example, 5% to 60% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[13]

  • Detection: UV at 214 nm and/or Mass Spectrometry (MS).[13]

  • Sample Preparation: Dissolve the peptide in 10-50% acetonitrile in water with 0.1% TFA to a concentration of approximately 1.0 mg/mL.[13]

Ion-Exchange Chromatography (IEX)

Objective: To separate the this compound containing peptide from impurities with different net charges.

  • Column: Strong Cation Exchange (SCX) column.[7]

  • Mobile Phase A (Loading Buffer): Low ionic strength buffer, e.g., 10 mM potassium phosphate (B84403), pH 3.0.

  • Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 10 mM potassium phosphate with 1 M NaCl, pH 3.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Sample Preparation: The peptide sample should be dissolved in Mobile Phase A.

Capillary Electrophoresis (CE)

Objective: To achieve a high-efficiency separation of the this compound containing peptide and its impurities.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D.).[8]

  • Background Electrolyte (BGE): e.g., 100 mM phosphate buffer, pH 2.5.[8]

  • Voltage: 15-30 kV.[12]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 214 nm or coupled to a mass spectrometer.[12]

  • Sample Preparation: Dissolve the peptide in the BGE or a low ionic strength buffer. For adequate sensitivity, the sample salt concentration should be 0.01 M or less.[8]

Visualization of Analytical Workflows

To better illustrate the processes involved in the HPLC analysis of peptides containing this compound, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and a logical comparison of the analytical techniques discussed.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis (with this compound) Crude_Peptide Crude Peptide Peptide_Synthesis->Crude_Peptide Dissolution Dissolution in Mobile Phase A Crude_Peptide->Dissolution Injection Injection onto C18 Column Dissolution->Injection Gradient_Elution Gradient Elution (ACN/H2O/TFA) Injection->Gradient_Elution UV_Detection UV Detection (214/280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Purity_Assessment Purity Assessment (% Area) Chromatogram->Purity_Assessment

Caption: Experimental workflow for HPLC analysis of a peptide containing this compound.

logical_comparison cluster_main Analytical Techniques for this compound Peptides cluster_attributes Key Performance Attributes HPLC HPLC Resolution Resolution HPLC->Resolution Good Speed Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate UPLC UPLC UPLC->Resolution Excellent UPLC->Speed Fast UPLC->Sensitivity Excellent UPLC->Cost High IEX IEX IEX->Resolution Good (Charge) IEX->Speed Slow IEX->Sensitivity Good IEX->Cost Moderate CE CE CE->Resolution Excellent CE->Speed Very Fast CE->Sensitivity Excellent CE->Cost Moderate-High

Caption: Logical comparison of analytical techniques for peptide analysis.

Conclusion

The successful analysis of peptides containing this compound is readily achievable with a well-developed RP-HPLC method. This technique provides a robust platform for purity assessment and is the industry standard for both analytical and preparative scale work. For laboratories requiring higher throughput and resolution, UPLC presents a powerful alternative, albeit at a higher initial investment. Ion-Exchange Chromatography and Capillary Electrophoresis serve as valuable complementary techniques, particularly for resolving impurities that are not easily separated by reversed-phase methods. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the desired resolution, speed, sensitivity, and available instrumentation.

References

A Comparative Guide to the Mass Spectrometry of Norleucine and Methionine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein analysis, particularly in the realm of biopharmaceutical development, the choice of amino acid residues can have profound implications for a molecule's stability, function, and analytical characterization. Methionine (Met), with its sulfur-containing side chain, is susceptible to oxidation, a post-translational modification that can alter a protein's structure and function. Norleucine (Nle), a non-proteinogenic amino acid, is often considered as an isosteric and non-oxidizable replacement for methionine. This guide provides a detailed comparison of the mass spectrometric behavior of norleucine- and methionine-containing peptides, offering insights into their fragmentation patterns and the analytical strategies for their characterization.

Executive Summary

This guide presents a comparative analysis of norleucine and methionine residues in peptides under mass spectrometric conditions, primarily focusing on collision-induced dissociation (CID). While methionine's fragmentation is well-documented, featuring a characteristic neutral loss upon oxidation, norleucine's behavior is less commonly reported. Drawing parallels with its isomers, leucine (B10760876) and isoleucine, this guide outlines the expected fragmentation patterns for norleucine-containing peptides. The key takeaway is the distinct fragmentation signatures that allow for the differentiation of these two amino acids, a critical aspect in quality control and characterization of therapeutic peptides.

Comparative Fragmentation Analysis

The fragmentation of peptides in a mass spectrometer provides sequence and structural information. The behavior of norleucine and methionine side chains under CID conditions is distinct and serves as a basis for their differentiation.

Methionine Peptides:

The fragmentation of methionine-containing peptides is highly dependent on the oxidation state of the sulfur atom.

  • Native Methionine: Unmodified methionine residues can undergo a neutral loss of methanethiol (B179389) (CH₃SH), corresponding to a mass loss of 48 Da.[1]

  • Oxidized Methionine (Methionine Sulfoxide): Methionine is readily oxidized to methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of 16 Da. Upon CID, methionine sulfoxide-containing peptides exhibit a characteristic and often dominant neutral loss of methanesulfenic acid (CH₃SOH), corresponding to a mass loss of 64 Da.[2] This signature loss is a strong indicator of methionine oxidation.

Norleucine Peptides:

Norleucine, being an isomer of leucine and isoleucine, is expected to exhibit similar fragmentation patterns centered on its aliphatic side chain. Direct comparative CID data for norleucine versus methionine is scarce in the literature. However, based on studies of leucine and isoleucine, the following fragmentation behavior can be anticipated:

  • Side-Chain Fragmentation: The primary fragmentation pathway for norleucine is expected to involve cleavages within its butyl side chain. This can lead to the formation of specific d and w fragment ions, which are indicative of the side chain structure. While CID is a common technique, other fragmentation methods like Charge Transfer Dissociation (CTD) have been shown to produce these diagnostic side-chain cleavages for leucine and isoleucine, and by extension, likely for norleucine as well.[3]

The key difference in mass between a methionine and a norleucine residue is approximately 18 Da, with methionine being heavier. This mass difference is readily detectable in high-resolution mass spectrometry.

Quantitative Data Summary

The following table summarizes the key mass-to-charge (m/z) characteristics that differentiate norleucine and methionine residues in peptides.

FeatureNorleucineMethionine (Native)Methionine Sulfoxide (Met(O))
Residue Mass (Monoisotopic) 113.0841 Da131.0405 Da147.0354 Da
Common Fragmentation Side-chain losses (e.g., formation of d and w ions)Neutral loss of methanethiol (48 Da)Characteristic neutral loss of methanesulfenic acid (64 Da)
Oxidation Potential Non-oxidizableReadily oxidized-

Experimental Protocols

Accurate and reproducible mass spectrometric analysis relies on robust experimental protocols. Below are detailed methodologies for peptide mapping and sample preparation suitable for the comparative analysis of norleucine and methionine-containing peptides.

Protocol 1: Tryptic Digestion for Peptide Mapping

This protocol is adapted from established methods for the preparation of peptides for LC-MS/MS analysis.

Materials:

  • Protein sample (containing either Nle or Met)

  • Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0

  • Reduction Reagent: 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1 mg/mL.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Buffer Exchange: Desalt the sample using a C18 SPE cartridge to remove denaturant and alkylating reagents. Elute the protein in 50 mM Ammonium Bicarbonate, pH 8.0.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio. Incubate at 37°C for 16-18 hours.

  • Quenching: Stop the digestion by adding TFA to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with 50% acetonitrile/0.1% TFA.

  • Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for a typical peptide mapping experiment using a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.

  • Flow Rate: 300 nL/min

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS1 Resolution: 60,000

  • MS1 Scan Range: m/z 350-1500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Normalized Collision Energy (NCE) of 28-32%

  • MS/MS Resolution: 15,000

  • Data-Dependent Acquisition: Top 10 most intense precursor ions selected for MS/MS.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) can help visualize the key differences and workflows.

cluster_Met Methionine (Met) Peptide cluster_Nle Norleucine (Nle) Peptide Met Peptide-Met Met_O Peptide-Met(O) (+16 Da) Met->Met_O Oxidation Nle Peptide-Nle

Caption: Oxidation of Methionine vs. the stability of Norleucine.

cluster_Met_frag Methionine Fragmentation cluster_Nle_frag Norleucine Fragmentation Met_O_ion [Peptide-Met(O)+H]+ Met_frag [Peptide-Met(O)+H - 64 Da]+ (Neutral Loss of CH3SOH) Met_O_ion->Met_frag CID Nle_ion [Peptide-Nle+H]+ Nle_frag Side-chain fragments (d, w ions) Nle_ion->Nle_frag CID

Caption: Distinct CID fragmentation pathways for Met(O) and Nle peptides.

start Protein Sample denature Denaturation & Reduction start->denature alkylate Alkylation denature->alkylate digest Tryptic Digestion alkylate->digest desalt Desalting (SPE) digest->desalt lcms LC-MS/MS Analysis desalt->lcms

Caption: A typical experimental workflow for peptide mapping by LC-MS/MS.

Conclusion

The choice between incorporating methionine or norleucine into a peptide therapeutic has significant analytical consequences. Methionine's susceptibility to oxidation introduces a critical quality attribute that must be monitored, with its oxidized form yielding a highly characteristic neutral loss of 64 Da in CID mass spectra. Norleucine, as a non-oxidizable analog, offers stability but presents a different fragmentation signature dominated by side-chain cleavages. Understanding these distinct mass spectrometric behaviors is paramount for the robust characterization, identification, and quality control of peptide-based therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively analyze and differentiate between norleucine- and methionine-containing peptides.

References

A Comparative Guide to the NMR Spectroscopy of Peptides Containing Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides incorporating the non-proteinogenic amino acid N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). The inclusion of norleucine, an isomer of leucine (B10760876), in peptide sequences is a common strategy to probe and enhance peptide stability and function. Understanding its spectroscopic signature is crucial for the characterization and structural elucidation of these modified peptides.

This comparison focuses on the key NMR parameters of a model dipeptide, Boc-Nle-Gly-OH, and contrasts them with those of its naturally occurring counterpart, Boc-Leu-Gly-OH, as well as the alternatively protected Fmoc-Nle-Gly-OH.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The primary distinction between norleucine and leucine lies in their side-chain structure: norleucine possesses a linear n-butyl side chain, while leucine has a branched isobutyl side chain. This structural difference, though subtle, manifests in discernible variations in the NMR spectra, particularly in the chemical shifts of the side-chain protons and carbons.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, Boc-Leu-OH, and Fmoc-Nle-OH, based on available data for the individual protected amino acids. These values provide a baseline for interpreting the spectra of peptides containing these residues.

Table 1: Comparative ¹H NMR Chemical Shifts (in ppm)

ProtonThis compoundBoc-Leu-OHFmoc-Nle-OHKey Observations
α-H~4.0-4.2~4.1-4.3~4.2-4.4The α-proton chemical shift is sensitive to the electronic environment and peptide conformation.
β-H~1.6-1.8~1.5-1.7~1.7-1.9The β-protons of leucine are diastereotopic due to the chiral center at the γ-carbon, potentially leading to more complex splitting patterns.
γ-H~1.2-1.4~1.6-1.8 (CH), ~0.9 (CH₃)~1.3-1.5Significant difference in the γ-position due to the branching in leucine.
δ-H~1.2-1.4~0.9 (CH₃)~1.3-1.5
ε-H~0.8-0.9-~0.8-0.9Terminal methyl group of the linear norleucine side chain.
Boc (t-butyl)~1.4~1.4-Characteristic singlet for the Boc protecting group.
Fmoc--~7.2-7.8 (aromatic), ~4.2-4.4 (CH, CH₂)Characteristic signals for the fluorenylmethyloxycarbonyl protecting group.

Table 2: Comparative ¹³C NMR Chemical Shifts (in ppm)

CarbonThis compoundBoc-Leu-OHFmoc-Nle-OHKey Observations
~53-55~52-54~54-56The Cα chemical shift is a sensitive indicator of secondary structure.
~32-34~40-42~33-35The Cβ chemical shift is significantly different between norleucine and leucine due to the branching.
~27-29~24-26 (CH), ~21-23 (CH₃)~28-30
~22-24~22-24 (CH₃)~22-24
~13-15-~13-15
C=O (urethane)~155-157~155-157~156-158
C=O (carboxyl)~175-177~176-178~175-177
Boc (quat C)~79-81~79-81-
Boc (CH₃)~28-29~28-29-
Fmoc--~140-145 (aromatic), ~66-68 (CH), ~46-48 (CH₂)

Conformational Analysis: Insights from NOE Data

Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is critical for determining the three-dimensional structure of peptides. In the context of comparing this compound and Boc-Leu-OH containing peptides, NOE data can reveal differences in side-chain and backbone conformations.

  • Side-Chain Conformation: The linear side chain of norleucine is generally more flexible than the branched side chain of leucine. This can result in a different set of intra-residue NOEs between the side-chain protons and the backbone protons. For example, NOEs between the α-proton and the γ-, δ-, and ε-protons of norleucine can provide information about the rotamer populations of the side chain. In leucine, the presence of two methyl groups at the γ-position can lead to distinct NOE patterns that reflect the preferred staggered conformations.

  • Backbone Conformation: While the local effect of the side chain on the backbone conformation is generally subtle, differences in steric bulk and hydrophobicity between norleucine and leucine can lead to slight alterations in the local backbone dihedral angles (φ and ψ). This may be reflected in the intensity of sequential NOEs, such as between the α-proton of the Nle/Leu residue and the amide proton of the following residue.

Experimental Protocols

A standardized approach is essential for obtaining high-quality, comparable NMR data.

Sample Preparation
  • Peptide Synthesis and Purification: The peptides (Boc-Nle-Gly-OH, Boc-Leu-Gly-OH, and Fmoc-Nle-Gly-OH) should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage and deprotection, the peptides must be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by analytical HPLC and mass spectrometry.

  • Sample Dissolution: For ¹H and ¹³C NMR, dissolve 5-10 mg of the purified peptide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it solubilizes a wide range of sequences and slows the exchange of amide protons with solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (for full characterization):

    • COSY (Correlated Spectroscopy): To establish proton-proton scalar coupling networks within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms (B15284909) is typically used for peptides of this size.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for sequential assignments.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the comparative analysis.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification (>95%) Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation (in Deuterated Solvent) Characterization->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) SamplePrep->TwoD_NMR Assignment Spectral Assignment OneD_NMR->Assignment TwoD_NMR->Assignment ChemShift Chemical Shift Comparison Assignment->ChemShift NOE_Analysis NOE & Conformational Analysis Assignment->NOE_Analysis Conclusion Comparative Guide Publication ChemShift->Conclusion NOE_Analysis->Conclusion

Caption: Experimental workflow for the comparative NMR analysis of this compound containing peptides.

Logic_Diagram cluster_peptides Model Peptides cluster_parameters NMR Parameters for Comparison cluster_outcomes Analytical Outcomes BocNle Boc-Nle-Gly-OH H_NMR ¹H Chemical Shifts BocNle->H_NMR C_NMR ¹³C Chemical Shifts BocNle->C_NMR NOE NOE Patterns BocNle->NOE BocLeu Boc-Leu-Gly-OH (Natural Isomer) BocLeu->H_NMR BocLeu->C_NMR BocLeu->NOE FmocNle Fmoc-Nle-Gly-OH (Alternative Protection) FmocNle->H_NMR FmocNle->C_NMR FmocNle->NOE Struct_ID Structural Confirmation H_NMR->Struct_ID Protecting_Group_Effect Influence of Protecting Group H_NMR->Protecting_Group_Effect C_NMR->Struct_ID C_NMR->Protecting_Group_Effect Conformation Conformational Preferences NOE->Conformation

Caption: Logical relationships in the comparative NMR study of model peptides.

A Head-to-Head Comparison: The Biological Impact of Norleucine for Methionine Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers, optimizing peptide therapeutics is a constant challenge. A key strategy for enhancing stability and efficacy is the substitution of natural amino acids with their non-proteinogenic counterparts. One of the most common and impactful substitutions is the replacement of the oxidation-prone methionine (Met) with its isosteric, non-oxidizable analogue, norleucine (Nle). This guide provides an objective comparison of the biological activity of Nle- versus Met-containing peptides, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

The primary rationale for substituting methionine with norleucine is to mitigate the detrimental effects of oxidation. The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, which can significantly alter a peptide's conformation, receptor binding, and overall biological activity.[1] Norleucine, which replaces the sulfur atom of methionine's side chain with a methylene (B1212753) group, is chemically inert to oxidation, thereby enhancing the peptide's shelf-life and in-vivo stability.

While the primary goal of this substitution is to improve stability, it is crucial to understand its impact on the peptide's intended biological function. This guide will explore this relationship through two distinct case studies: an opioid receptor-binding peptide and an antimicrobial peptide.

Data Presentation: Quantitative Comparison of Nle vs. Met Peptides

The following tables summarize the quantitative data from studies directly comparing the biological activities of Met-containing peptides and their Nle-substituted analogues.

Case Study 1: Enkephalin Analogues and Opioid Receptor Binding

Enkephalins are endogenous opioid peptides that play a role in pain modulation by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] A study on multifunctional enkephalin analogues provides a direct comparison of the binding affinities (Ki) of peptides containing either methionine or norleucine at position 2 for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.[1]

Peptide AnalogPosition 2 ResidueKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
Analog A D-Met>10,0001.11.1
Analog B D-Nle4.80.280.21

Data extracted from Haskell-Luevano et al., 2021.[1]

Interpretation: In this specific peptide backbone, the substitution of D-Methionine with D-Norleucine at position 2 resulted in a significant increase in binding affinity for all three opioid receptors, as indicated by the lower Ki values.[1] Notably, the affinity for the Kappa Opioid Receptor was dramatically improved.[1]

Case Study 2: PGLa Antimicrobial and Hemolytic Activity

PGLa is an antimicrobial peptide that exerts its effect by disrupting the cell membranes of bacteria. A 2016 study compared the wild-type PGLa, which contains a methionine at position 2, with an analogue where this methionine is replaced by norleucine. The study assessed their antimicrobial activity against various bacterial strains (Minimum Inhibitory Concentration - MIC) and their lytic activity against human red blood cells (hemolytic activity).

PeptideAntimicrobial Activity (MIC in µM)Hemolytic Activity (HC50 in µM)
E. coliB. subtilis
PGLa (Met) 6.33.1
[Nle2]-PGLa 6.33.1

Interpretation: The substitution of methionine with norleucine in the PGLa peptide had no discernible impact on its antimicrobial or hemolytic activity. The MIC values against both Gram-negative (E. coli) and Gram-positive (B. subtilis, S. aureus) bacteria were identical, and neither peptide showed significant hemolytic activity at the tested concentrations. This demonstrates a case of true functional isosterism, where the substitution improves chemical stability without altering the desired biological effect.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to generate the data presented above.

Radioligand Binding Assay for Opioid Receptors

This assay quantifies the binding affinity of a ligand (the peptide) for a receptor.

Objective: To determine the inhibition constant (Ki) of the Nle- and Met-containing enkephalin analogues for the KOR, MOR, and DOR.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]U69,593 for KOR).

  • Unlabeled competitor peptides (the Nle- and Met-enkephalin analogues) at a range of concentrations.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor peptide. A competition binding curve is generated, and the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of PGLa and its Nle-analogue against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, B. subtilis, S. aureus).

  • Bacterial growth medium (e.g., Mueller-Hinton broth).

  • 96-well microtiter plates.

  • Peptide stock solutions.

  • Incubator.

  • Microplate reader.

Procedure:

  • Preparation: A serial dilution of each peptide is prepared in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

Objective: To assess the hemolytic activity of PGLa and its Nle-analogue.

Materials:

  • Freshly collected human red blood cells (RBCs).

  • Phosphate-buffered saline (PBS).

  • Peptide solutions of varying concentrations.

  • Positive control (e.g., Triton X-100 for 100% hemolysis).

  • Negative control (PBS for 0% hemolysis).

  • Centrifuge.

  • Spectrophotometer.

Procedure:

  • RBC Preparation: RBCs are washed with PBS by repeated centrifugation and resuspension to remove plasma and buffy coat. A final suspension of RBCs in PBS is prepared.

  • Incubation: The RBC suspension is incubated with different concentrations of the peptides, as well as the positive and negative controls, for a defined period (e.g., 1 hour at 37°C).

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50, the concentration of peptide that causes 50% hemolysis, can then be determined from a dose-response curve.[5][6][7]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Nle/Met Peptide GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme 3. Gα activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger 4. Production Cellular_Response Cellular Response (e.g., Pain Modulation) Second_Messenger->Cellular_Response 5. Signaling Cascade

Caption: A generalized signaling pathway for a peptide agonist binding to a G-Protein Coupled Receptor (GPCR).

Experimental_Workflow_Comparison Start Peptide Synthesis Met_Peptide Met-Peptide Start->Met_Peptide Nle_Peptide Nle-Peptide Start->Nle_Peptide Bio_Assay Biological Activity Assays Met_Peptide->Bio_Assay Stability_Assay Stability Assay (Oxidation) Met_Peptide->Stability_Assay Nle_Peptide->Bio_Assay Nle_Peptide->Stability_Assay Data_Analysis Data Analysis & Comparison Bio_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Workflow for comparing the biological activity and stability of Nle vs. Met peptides.

Conclusion

The substitution of methionine with norleucine is a powerful and often straightforward strategy to enhance the chemical stability of therapeutic peptides by preventing oxidation. The experimental data presented in this guide highlight two key outcomes of this substitution:

  • Enhanced or Maintained Biological Activity: In the case of the enkephalin analogues, the Nle substitution not only preserved but significantly enhanced the binding affinity for opioid receptors.[1] This suggests that for some peptides, the subtle structural modification introduced by Nle can be beneficial for receptor interaction.

  • Functional Isosterism: For the antimicrobial peptide PGLa, the Nle substitution resulted in a peptide with identical biological activity to the wild-type Met-containing peptide. This demonstrates that in certain contexts, Nle can serve as a true isostere for Met, providing the benefit of oxidative stability without compromising the peptide's function.

For researchers and drug developers, the decision to substitute methionine with norleucine should be made on a case-by-case basis and validated experimentally. The protocols and data presented here provide a framework for conducting such a comparative analysis. By carefully evaluating both the stability and the biological activity of Nle-substituted analogues, it is possible to develop more robust and effective peptide-based therapeutics.

References

Norleucine as a Superior Alternative to Methionine for Enhancing Peptide Stability Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the development of peptide-based therapeutics, ensuring stability is a critical factor for efficacy and shelf-life. One of the most common pathways for peptide degradation is the oxidation of methionine (Met) residues. The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This modification can alter the peptide's conformation, receptor binding affinity, and overall biological activity. A well-established strategy to mitigate this liability is the substitution of methionine with its non-oxidizable isostere, norleucine (Nle).

This guide provides an objective comparison of the oxidative stability of methionine-containing peptides versus their norleucine-substituted analogs, supported by representative experimental data and detailed protocols.

The Chemical Basis for Enhanced Stability

Methionine's sulfur-containing side chain is readily oxidized, a characteristic that can be both a feature and a flaw. In some biological contexts, the reversible oxidation of methionine acts as an antioxidant defense mechanism. However, in the context of therapeutic peptides, this reactivity is a significant stability concern. Norleucine, by contrast, is an isomer of leucine (B10760876) with a linear n-butyl side chain. Crucially, it is isosteric to methionine, meaning it has a similar size and shape, but replaces the sulfur atom with a methylene (B1212753) group (-CH2-). This substitution makes the norleucine side chain chemically inert to oxidation, thereby preventing this degradation pathway.[1]

Quantitative Comparison of Oxidative Stability

To illustrate the profound difference in stability, we present data from a representative forced degradation study. In this experiment, a model peptide containing a single methionine residue and its analog with norleucine at the corresponding position were subjected to oxidative stress using hydrogen peroxide (H₂O₂). The percentage of the remaining intact peptide was quantified over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Model Peptides:

  • Met-Peptide: Ac-Tyr-Gly-Gly-Phe-Met -Arg-Arg-Val-NH₂

  • Nle-Peptide: Ac-Tyr-Gly-Gly-Phe-Nle -Arg-Arg-Val-NH₂

Experimental Conditions: Peptides were incubated in a phosphate (B84403) buffer (pH 7.4) with 0.1% H₂O₂ at 37°C. Aliquots were taken at specified time points, the reaction was quenched, and the samples were analyzed by RP-HPLC.

Time (hours)% Intact Met-Peptide Remaining% Intact Nle-Peptide Remaining
0 100%100%
2 65%100%
4 42%100%
8 18%99.8%
24 < 5%99.5%

As the data clearly demonstrates, the methionine-containing peptide undergoes rapid degradation under oxidative stress, with over half of the peptide oxidized within four hours. In stark contrast, the norleucine-containing analog remains virtually unchanged, showcasing its exceptional stability against oxidation.

Experimental Protocols

A rigorous assessment of peptide stability is crucial for drug development. Below is a detailed methodology for a forced oxidation study designed to compare the stability of methionine and norleucine-containing peptides.

Forced Oxidation Stability Study Protocol

1. Objective: To compare the oxidative stability of a methionine-containing peptide and its norleucine-substituted analog under accelerated oxidative conditions.

2. Materials:

  • Met-Peptide and Nle-Peptide (lyophilized, purity >95%)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Milli-Q or ultrapure water

  • RP-HPLC system with a C18 column and UV detector (or Mass Spectrometer)

  • Incubator or water bath set to 37°C

3. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each peptide in Milli-Q water to create a 1 mg/mL stock solution.

  • Oxidation Reaction Setup:

    • For each peptide, dilute the stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Add H₂O₂ to the peptide solutions to a final concentration of 0.1%.

    • Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) from each reaction mixture at designated time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately quench the oxidation reaction by diluting the aliquot 1:10 in the HPLC mobile phase A (e.g., 95% water, 5% ACN, 0.1% TFA) to stabilize the sample for analysis.

  • RP-HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the peptide and its potential degradation products using a suitable gradient of mobile phase B (e.g., 95% ACN, 5% water, 0.1% TFA) over a C18 column.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • The methionine-containing peptide will show a decrease in the peak area of the parent peptide over time, with the concurrent appearance of new peaks corresponding to the oxidized forms (methionine sulfoxide), which typically elute earlier than the parent peptide.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point by comparing its peak area to the initial peak area at t=0.

    • Plot the percentage of remaining intact peptide against time for both the Met-Peptide and the Nle-Peptide.

Logical and Experimental Workflow

The following diagrams illustrate the chemical logic behind the stability difference and the experimental workflow for its assessment.

OxidationPathway cluster_ros Met Methionine Peptide MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation Nle Norleucine Peptide ROS Reactive Oxygen Species (e.g., H₂O₂) MetO2 Methionine Sulfone (MetO₂) MetO->MetO2 Further Oxidation Nle_Stable Stable Peptide (No Reaction) Nle->Nle_Stable

Caption: Chemical pathways of methionine vs. norleucine under oxidative stress.

ExperimentalWorkflow start Prepare Met-Peptide & Nle-Peptide Solutions stress Induce Oxidative Stress (Add H₂O₂) start->stress incubate Incubate at 37°C stress->incubate sample Collect Aliquots at Time Points (t=0, 2, 4...) incubate->sample quench Quench Reaction sample->quench analyze Analyze by RP-HPLC quench->analyze data Quantify Remaining Intact Peptide analyze->data compare Compare Stability Profiles data->compare

Caption: Workflow for comparative analysis of peptide oxidative stability.

Conclusion

The substitution of oxidation-prone methionine with the chemically robust norleucine is a highly effective strategy for enhancing the stability of therapeutic peptides. As demonstrated by representative data, norleucine-containing peptides are resistant to oxidative degradation, a key advantage for drug development that can lead to improved shelf-life, stability in biological fluids, and more predictable dosing. The experimental protocol provided herein offers a standardized method for quantitatively assessing and confirming the superior stability of norleucine analogs. For researchers and drug development professionals, leveraging norleucine substitution is a critical tool in the design of stable and effective peptide-based therapeutics.

References

A Comparative Guide to the Enzymatic Cleavage of Norleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as norleucine (Nle), into therapeutic peptides is a key strategy for enhancing their stability and efficacy. Norleucine, an isomer of leucine, can influence a peptide's susceptibility to enzymatic degradation. This guide provides a comparative analysis of the cleavage of norleucine-containing peptides by common proteases, supported by available experimental data and detailed protocols.

Executive Summary

This guide compares the enzymatic cleavage of peptides containing norleucine by trypsin, chymotrypsin (B1334515), and elastase. The inclusion of norleucine can alter the cleavage efficiency of these enzymes compared to their action on peptides with canonical amino acids.

  • Trypsin: While trypsin primarily cleaves at the C-terminus of lysine (B10760008) and arginine residues, the presence of norleucine at the P2 position (two residues N-terminal to the cleavage site) has been shown to be favorable for tryptic hydrolysis.

  • Chymotrypsin: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic residues. While specific kinetic data for chymotrypsin on norleucine-containing peptides is limited in publicly available literature, its known substrate specificity suggests a potential for cleavage depending on the surrounding amino acid sequence.

  • Elastase: Human pancreatic elastase 2 exhibits broad specificity for medium to large hydrophobic residues at the P1 position. Studies have shown little difference in cleavage efficiency for substrates containing leucine, methionine, phenylalanine, tyrosine, norvaline, or norleucine at this position, indicating that norleucine-containing peptides are likely to be cleaved by elastase.[1]

This guide presents a compilation of available quantitative data, detailed experimental protocols for in-vitro digestion and analysis, and visual workflows to aid researchers in designing and interpreting experiments involving norleucine-containing peptides.

Data Presentation: Comparative Cleavage Efficiency

The following tables summarize the available quantitative and qualitative data on the enzymatic cleavage of norleucine-containing peptides.

Table 1: Trypsin Cleavage of Peptides with Norleucine at the P2 Position

SubstrateEnzymeKinetic ParameterValueReference
Acyl-Nle-Arg-pNATrypsinkcat/Km (s⁻¹M⁻¹)Favorable[2]
Acyl-Pro-Arg-pNATrypsinkcat/Km (s⁻¹M⁻¹)Favorable[2]

Note: The study by Izotova et al. (1980) indicates that norleucine at the P2 subsite provides favorable conditions for trypsin activity, comparable to proline in the same position.[2] pNA: p-nitroanilide.

Table 2: Chymotrypsin Cleavage Specificity

P1 ResidueCleavage PreferenceP1' ResidueCleavage InfluenceReference
Phe, Tyr, Trp, LeuHighProBlocks cleavage[3]
Met, Ile, Val, AlaSecondarySmall, neutral (e.g., Gly)Favors cleavage[4]

Table 3: Elastase Cleavage of Peptides with Norleucine at the P1 Position

P1 ResidueRelative Hydrolysis RateReference
LeucineSimilar[1]
MethionineSimilar[1]
PhenylalanineSimilar[1]
TyrosineSimilar[1]
NorvalineSimilar[1]
Norleucine Similar [1]

Note: Human pancreatic elastase 2 shows comparable hydrolysis rates for peptides with norleucine at the P1 position compared to several other hydrophobic amino acids.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In-Solution Enzymatic Digestion of Norleucine-Containing Peptides

Objective: To enzymatically cleave a norleucine-containing peptide in solution for subsequent analysis.

Materials:

  • Norleucine-containing peptide of interest

  • Trypsin (sequencing grade)

  • Chymotrypsin (sequencing grade)

  • Elastase (human pancreatic)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in digestion buffer (prepare fresh)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh, protect from light)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC-grade water

Procedure:

  • Peptide Preparation: Dissolve the norleucine-containing peptide in digestion buffer to a final concentration of 1 mg/mL.

  • Reduction: To 50 µL of the peptide solution, add 5 µL of 10 mM DTT. Incubate at 56°C for 30 minutes. This step is necessary for peptides containing disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add 5 µL of 55 mM IAA and incubate in the dark at room temperature for 20 minutes. This step prevents the reformation of disulfide bonds.

  • Enzyme Preparation: Prepare a stock solution of the desired enzyme (Trypsin, Chymotrypsin, or Elastase) in 1 mM HCl to a concentration of 0.5 µg/µL.

  • Digestion: Add the enzyme to the peptide solution at a 1:50 (enzyme:peptide) w/w ratio. For example, add 1 µL of the 0.5 µg/µL enzyme stock to the 50 µg peptide sample.

  • Incubation: Incubate the digestion mixture at 37°C. The optimal incubation time can vary from 2 to 18 hours and should be determined empirically for each peptide-enzyme pair.

  • Quenching: Stop the digestion by adding 5 µL of 10% TFA to lower the pH.

  • Sample Storage: The digested peptide sample is now ready for analysis by HPLC or mass spectrometry. Store at -20°C if not analyzed immediately.

Protocol 2: HPLC Analysis of Peptide Cleavage Products

Objective: To separate and quantify the products of enzymatic cleavage using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Digested peptide sample (from Protocol 1)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Centrifuge the quenched digestion sample at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide fragments.

  • Data Analysis:

    • Integrate the peak areas of the undigested peptide and the resulting cleavage fragments.

    • The percentage of cleavage can be calculated as: (Sum of fragment peak areas) / (Initial peptide peak area + Sum of fragment peak areas) * 100.

Protocol 3: Mass Spectrometry Analysis for Cleavage Site Identification

Objective: To identify the exact cleavage sites within the norleucine-containing peptide.

Materials:

  • Digested peptide sample (from Protocol 1)

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

  • LC-MS/MS system (for complex mixtures)

Procedure:

  • Sample Infusion/Injection: Introduce the digested peptide sample into the mass spectrometer either by direct infusion or through an LC-MS/MS system.

  • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge (m/z) ratios of all peptide fragments in the sample.

  • MS/MS Fragmentation: Select the precursor ions corresponding to the peptide fragments of interest for fragmentation (e.g., using collision-induced dissociation - CID).

  • Data Analysis:

    • Use protein sequencing software to analyze the MS/MS spectra.

    • The software will match the observed fragment ion series (b- and y-ions) to the theoretical fragmentation pattern of the original peptide, thereby identifying the amino acid sequence of each fragment and pinpointing the exact cleavage site.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the enzymatic cleavage of peptides.

Experimental_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Peptide Norleucine Peptide Reduced_Alkylated Reduced & Alkylated Peptide Peptide->Reduced_Alkylated DTT/IAA Digestion Add Protease (Trypsin/Chymotrypsin/Elastase) Reduced_Alkylated->Digestion Digested_Peptides Digested Peptide Fragments Digestion->Digested_Peptides HPLC RP-HPLC Analysis Digested_Peptides->HPLC Separation & Quantification MS Mass Spectrometry (LC-MS/MS) Digested_Peptides->MS Cleavage Site ID

Caption: Experimental workflow for enzymatic cleavage and analysis.

Protease_Specificity cluster_trypsin Trypsin cluster_chymotrypsin Chymotrypsin cluster_elastase Elastase Protease Protease Trypsin_Cleavage Cleavage Site (P1-P1') Protease->Trypsin_Cleavage Recognizes Basic P1 Chymo_Cleavage Cleavage Site (P1-P1') Protease->Chymo_Cleavage Recognizes Hydrophobic P1 Elastase_Cleavage Cleavage Site (P1-P1') Protease->Elastase_Cleavage Recognizes Small/Hydrophobic P1 Trypsin_Substrate ...-Nle-Arg-|-Xaa-... Chymo_Substrate ...-Xaa-Nle-|-Xaa-... Elastase_Substrate ...-Xaa-Nle-|-Xaa-...

Caption: Simplified protease specificity at the P1 site.

Signaling_Pathway Propeptide Inactive Pro-peptide (containing Nle) Protease Specific Protease Propeptide->Protease Cleavage Active_Peptide Active Peptide Fragment Protease->Active_Peptide Receptor Cell Surface Receptor Active_Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Generic signaling pathway involving peptide cleavage.

References

A Comparative Guide: Boc-Nle-OH vs. Boc-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical determinant of the final peptide's purity, stability, and biological function. Methionine (Met), a sulfur-containing amino acid, presents unique challenges due to the susceptibility of its thioether side chain to oxidation. This guide provides an objective comparison of Boc-Met-OH and its non-oxidizable isostere, Boc-Nle-OH (Norleucine), offering experimental data and protocols to inform the strategic choice between these two building blocks in Boc-chemistry SPPS.

At a Glance: Key Physicochemical and Performance Differences

The primary distinction between methionine and norleucine lies in the composition of their side chains. Methionine possesses a flexible, sulfur-containing thioether group, while norlecine features a linear, aliphatic hydrocarbon chain. This seemingly subtle difference has profound implications for peptide synthesis and stability.

PropertyThis compoundBoc-Met-OH
Chemical Structure Contains a linear n-butyl side chainContains a thioether side chain (-CH2-CH2-S-CH3)
Oxidation Stability Stable to oxidationProne to oxidation to methionine sulfoxide (B87167) (Met(O)) and methionine sulfone (Met(O2))[1][2]
Side Reactions in SPPS Generally free from side-chain related issuesSusceptible to oxidation and S-alkylation (tert-butylation) during acidic deprotection and final cleavage steps[1][2]
Hydrophobicity More hydrophobicLess hydrophobic; oxidation significantly increases polarity[3][4]
Biological Activity of Substituted Peptides Often retains or enhances biological activity; can alter membrane interaction[5]Native activity; oxidation can reduce or abolish activity

Performance in Solid-Phase Peptide Synthesis

The choice between this compound and Boc-Met-OH directly impacts the synthetic strategy, particularly concerning the prevention of side reactions and the final purity of the crude peptide.

Coupling Efficiency

Both this compound and Boc-Met-OH are α-amino acids with unbranched side chains at the β-carbon, which generally allows for straightforward coupling using standard activation methods in Boc-SPPS. Their steric hindrance is comparable, leading to similar expected coupling efficiencies under identical conditions. Difficult couplings, if they arise, are more likely to be sequence-dependent rather than a result of the inherent properties of either amino acid.

Side Reactions and Purity of Crude Peptides

The most significant divergence in performance arises from the chemical instability of the methionine side chain during the repetitive acidolytic deprotection steps and the final cleavage in Boc-SPPS.

Boc-Met-OH: The thioether in methionine is readily oxidized to methionine sulfoxide (+16 Da mass increase) and, to a lesser extent, methionine sulfone (+32 Da mass increase) under acidic conditions, especially in the presence of atmospheric oxygen.[6][7] Furthermore, the thioether is nucleophilic and can be alkylated by carbocations generated during the cleavage of tert-butyl protecting groups, a common issue in Boc-SPPS.[1][2] These side reactions lead to a heterogeneous crude peptide mixture, complicating purification and reducing the overall yield of the desired product.

This compound: As a simple aliphatic amino acid, norleucine is chemically inert under standard SPPS conditions. Its use eliminates the risk of side-chain oxidation and alkylation, resulting in a cleaner crude product and simplifying the purification process.[8]

The following table summarizes the expected outcomes on the purity of the crude peptide:

ParameterWith this compoundWith Boc-Met-OH
Expected Purity of Crude Peptide High, with impurities mainly related to incomplete coupling or side reactions of other amino acids.Lower, with the presence of oxidized and/or alkylated peptide species in addition to other synthesis-related impurities.[2][6]
Major Side Products None related to the norleucine side chain.Methionine sulfoxide, methionine sulfone, S-tert-butylated methionine.[1][2]

Experimental Protocols

To illustrate the practical differences in synthesizing peptides with this compound versus Boc-Met-OH, representative protocols for the synthesis of a model dipeptide are provided below.

General Workflow for Boc-SPPS

The following diagram outlines the general workflow for the manual solid-phase synthesis of a dipeptide using Boc chemistry.

SPPS_Workflow Resin Resin Swelling First_AA_Coupling First Amino Acid Coupling (Boc-AA-OH) Resin->First_AA_Coupling Washing1 Washing First_AA_Coupling->Washing1 Deprotection1 Boc Deprotection (TFA/DCM) Washing1->Deprotection1 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Second_AA_Coupling Second Amino Acid Coupling (Boc-AA-OH) Neutralization1->Second_AA_Coupling Washing2 Washing Second_AA_Coupling->Washing2 Deprotection2 Boc Deprotection (TFA/DCM) Washing2->Deprotection2 Final_Washing Final Washing Deprotection2->Final_Washing Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Washing->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Analysis Analysis (HPLC, Mass Spec) Precipitation->Analysis

Figure 1. General workflow for Boc-SPPS.

Protocol 1: Synthesis of a Norleucine-Containing Dipeptide (Ala-Nle)

This protocol is adapted for a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell 200 mg of Merrifield resin (1% DVB, 100-200 mesh, ~0.5 mmol/g) in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes in a manual SPPS reaction vessel.

  • First Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (0.2 mmol, 2 eq) and HOBt (0.2 mmol, 2 eq) in dimethylformamide (DMF, 2 mL).

    • Add diisopropylcarbodiimide (DIC, 0.2 mmol, 2 eq) to the amino acid solution and pre-activate for 10 minutes.

    • Drain the DCM from the resin and add the activated this compound solution.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 5 mL).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (5 mL) and agitate for 10 minutes.

    • Wash the resin with DCM (3 x 5 mL).

  • Second Amino Acid Coupling (Boc-Ala-OH):

    • Repeat step 2 using Boc-Ala-OH.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Boc deprotection as in step 3.

    • Wash the resin with DCM (3 x 5 mL) and methanol (B129727) (3 x 5 mL), then dry under vacuum.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Synthesis of a Methionine-Containing Dipeptide (Ala-Met)

This protocol incorporates measures to minimize methionine oxidation.

  • Resin Preparation and First Amino Acid Coupling (Boc-Met-OH):

    • Follow steps 1 and 2 of Protocol 1, substituting this compound with Boc-Met-OH. Use freshly prepared, deoxygenated solvents for the coupling step.

  • Boc Deprotection with Scavenger:

    • To the 50% TFA in DCM solution, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger to minimize oxidation during deprotection.[9]

    • Perform the deprotection as in step 3 of Protocol 1.

  • Neutralization and Second Amino Acid Coupling (Boc-Ala-OH):

    • Follow steps 4 and 5 of Protocol 1.

  • Final Deprotection and Cleavage with a Specialized Cocktail:

    • Perform the final Boc deprotection with the DTE-containing TFA solution.

    • Wash and dry the resin as in step 6 of Protocol 1.

    • Prepare a cleavage cocktail designed to suppress methionine oxidation and alkylation (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5, v/v/w/v/v).[2]

    • Perform the cleavage as in step 6 of Protocol 1, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Analytical Data Comparison

The success of a peptide synthesis is ultimately determined by the analysis of the crude product. HPLC is used to assess purity, while mass spectrometry confirms the identity of the product and any byproducts.

Representative HPLC Analysis

Below is a conceptual representation of typical HPLC chromatograms for crude Ala-Nle and Ala-Met peptides.

HPLC_Comparison Figure 2. Representative HPLC Chromatograms cluster_Nle Crude Ala-Nle cluster_Met Crude Ala-Met a1 a2 a_peak Ala-Nle b1 b2 b_peak Ala-Met b_ox_peak Ala-Met(O) Decision_Pathway Start Is the native methionine residue essential for biological activity? Yes Yes Start->Yes Yes No No or Unknown Start->No No or Unknown Use_Met Use Boc-Met-OH Yes->Use_Met Consider_Nle Consider this compound No->Consider_Nle Oxidation_Risk Is the peptide intended for long-term storage or use in an oxidative environment? Use_Met->Oxidation_Risk Recommend_Nle Strongly recommend this compound for enhanced stability Consider_Nle->Recommend_Nle High_Risk High Risk Oxidation_Risk->High_Risk Yes Low_Risk Low Risk Oxidation_Risk->Low_Risk No High_Risk->Recommend_Nle Met_Precautions Use Boc-Met-OH with stringent anti-oxidation protocols Low_Risk->Met_Precautions

References

A Comparative Guide to the Conformational Analysis of Peptides Featuring Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norleucine (Nle), a non-proteinogenic amino acid, serves as a crucial tool in peptide and protein chemistry. As an isomer of leucine (B10760876) and a close structural analog of methionine, it is frequently employed as a biophysical probe to investigate protein structure and function.[1][2] A key advantage of substituting methionine with norleucine is the latter's resistance to oxidation, which can otherwise complicate structural and functional studies.[3] This guide provides an objective comparison of the conformational properties of norleucine-containing peptides against their counterparts, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Comparative Conformational Analysis: Norleucine vs. Methionine

The substitution of methionine with norleucine is often considered isosteric, implying minimal structural perturbation. However, detailed conformational analyses reveal subtle yet significant differences that can influence peptide-membrane interactions and overall biological activity.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, including side-chain conformations defined by dihedral angles (χ). Studies comparing norleucine and methionine have shown that while the backbone conformation is often preserved, the side-chain dynamics can differ.

A detailed analysis of high-resolution protein crystal structures provides insight into the preferred side-chain dihedral angles for both methionine and norleucine. The χ1 and χ2 distributions for methionine are well-defined, and norleucine generally adopts similar conformations.[1] However, the χ3 angle distribution for methionine is influenced by the sulfur atom, a factor absent in norleucine's aliphatic side chain.[1]

Dihedral AngleMethionine (Observed %)Norleucine (Predicted)
χ1
0° to 120°13%Similar distribution expected
120° to 240°18%Similar distribution expected
240° to 360°69%Similar distribution expected
χ2
0° to 120°11%Similar distribution expected
120° to 240°76%Similar distribution expected
240° to 360°13%Similar distribution expected
χ3
0° to 120°16%Predicted to be more evenly distributed
120° to 240°59%Predicted to be more evenly distributed
240° to 360°25%Predicted to be more evenly distributed

Table 1: Comparison of Side-Chain Dihedral Angle Distributions for Methionine and Norleucine. Data for Methionine is observed from high-resolution protein crystal structures. Norleucine's distribution is predicted based on its aliphatic nature.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides. A comparative study on the antimicrobial peptide PGLa and its Met-to-Nle substituted analog revealed that their secondary structures in membrane-mimicking environments are broadly similar.[3] Both peptides exhibit a predominantly α-helical conformation, which is crucial for their antimicrobial activity.

Peptideα-Helix Content (%)β-Sheet Content (%)Random Coil (%)
PGLa (with Methionine)HighLowLow
PGLa (with Norleucine)HighLowLow

Table 2: Qualitative Comparison of Secondary Structure Content of PGLa and its Norleucine Analogue from CD Spectroscopy. Both peptides show a high degree of α-helical content in membrane-like environments.[3]

While the overall helical content is similar, subtle differences in the CD spectra can indicate minor alterations in helical stability or packing, which may contribute to the observed differences in peptide-membrane interactions.[3]

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic perspective on peptide conformation and their interactions with the environment. Comparative simulations of methionine- and norleucine-containing peptides have highlighted differences in their interaction with lipid bilayers. The more hydrophobic nature of the norleucine side chain compared to methionine can lead to deeper insertion into the membrane core.[3] This has been observed in simulations of the PGLa peptide, where the Nle-containing analog showed a different orientation and depth of insertion in a DMPC bilayer compared to the wild-type peptide.[3]

PropertyMethionine-Containing PeptideNorleucine-Containing Peptide
Hydrophobicity Less hydrophobicMore hydrophobic
Membrane Insertion Shallower insertion depthDeeper insertion into the membrane core[3]
Orientation in Bilayer Monomeric, surficial to dimeric, tilted transition observed[3]Reduced ability to re-orient to the tilted state[3]
Peptide-Peptide Interactions Favorable for homodimerizationAltered homomeric interactions[3]

Table 3: Summary of Conformational and Interaction Effects from Molecular Dynamics Simulations comparing Methionine- and Norleucine-containing peptides.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible conformational analysis. Below are outlines for the key experimental techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformational Analysis
  • Sample Preparation:

    • Synthesize and purify the peptide to >95% purity.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Adjust the pH to the desired value and add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition:

    • Record a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

    • Acquire spectra at a constant temperature (e.g., 298 K).

  • Resonance Assignment:

    • Use the COSY and TOCSY spectra to identify the spin systems of the amino acid residues.

    • Use the NOESY spectrum to sequentially connect the spin systems and assign all proton resonances to their respective positions in the peptide sequence.

  • Structure Calculation:

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Refinement and Validation:

    • Refine the calculated structures using molecular dynamics simulations in explicit solvent.

    • Validate the final ensemble of structures using tools like PROCHECK-NMR to assess their stereochemical quality.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Accurately determine the peptide concentration.

    • Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in a quartz cuvette with a path length of 1 mm.

  • Instrument Setup and Data Acquisition:

    • Calibrate the CD spectropolarimeter.

    • Set the acquisition parameters: wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).

    • Record a baseline spectrum of the buffer alone.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Smooth the resulting spectrum if necessary.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Secondary Structure Estimation:

    • Use a deconvolution program (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Molecular Dynamics (MD) Simulations of Peptides
  • System Setup:

    • Obtain or build an initial 3D structure of the peptide.

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) and a water model (e.g., TIP3P, SPC/E).

    • Place the peptide in a periodic box of solvent and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform steepest descent and then conjugate gradient energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

    • Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, secondary structure evolution, and to perform clustering analysis to identify dominant conformations.

Visualizations

The following diagrams illustrate a general workflow for peptide conformational analysis and a model for the interaction of an antimicrobial peptide with a bacterial membrane.

Experimental_Workflow_for_Peptide_Conformational_Analysis cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_nmr_steps NMR Details cluster_cd_steps CD Details cluster_md_steps MD Details cluster_output Final Output Synthesis Peptide Synthesis & Purification NMR NMR Spectroscopy Synthesis->NMR CD Circular Dichroism Synthesis->CD MD Molecular Dynamics Synthesis->MD Assignment Resonance Assignment NMR->Assignment SecondaryStruct Secondary Structure Estimation CD->SecondaryStruct Trajectory Trajectory Analysis MD->Trajectory Restraints Distance & Dihedral Restraints Assignment->Restraints StructureCalc 3D Structure Calculation Restraints->StructureCalc FinalStructure High-Resolution 3D Structure & Dynamics StructureCalc->FinalStructure SecondaryStruct->FinalStructure ConformationalEnsemble Conformational Ensemble Trajectory->ConformationalEnsemble ConformationalEnsemble->FinalStructure

Caption: Experimental Workflow for Peptide Conformational Analysis.

Antimicrobial_Peptide_Membrane_Interaction cluster_peptide Antimicrobial Peptide (AMP) cluster_membrane Bacterial Membrane cluster_interaction Interaction Pathway cluster_outcome Result AMP Cationic AMP (e.g., PGLa-Nle) Binding Electrostatic Binding to Membrane Surface AMP->Binding Membrane Anionic Bacterial Membrane Membrane->Binding ConformationChange Conformational Change (α-helix formation) Binding->ConformationChange Insertion Hydrophobic Insertion into Membrane Core ConformationChange->Insertion Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore Disruption Membrane Disruption & Ion Leakage Pore->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Antimicrobial Peptide Interaction with a Bacterial Membrane.

References

The Analyst's Compass: Norleucine as an Internal Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the precise world of amino acid analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of norleucine with other common internal standards, supported by experimental data and detailed protocols to inform your selection process.

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By introducing a known amount of a compound that is chemically similar to the analytes of interest, researchers can normalize the quantitative data, compensating for losses during sample handling, derivatization, and injection, as well as for fluctuations in instrument response.

Norleucine, a non-proteinogenic amino acid, has traditionally been a popular choice as an internal standard. Its structural similarity to naturally occurring amino acids like leucine (B10760876) and isoleucine allows it to behave similarly during chromatographic separation and derivatization, without interfering with the measurement of endogenous amino acids. However, the landscape of analytical techniques has evolved, bringing forth several alternatives, each with its own set of advantages and disadvantages.

A Comparative Look: Norleucine vs. The Alternatives

The ideal internal standard should not be present in the biological sample, should be stable throughout the analytical process, and should closely mimic the chemical and physical properties of the target analytes. Here, we compare norleucine to other frequently used internal standards: norvaline, sarcosine, and the "gold standard," stable isotope-labeled (SIL) amino acids.

Internal StandardChemical StructureKey AdvantagesKey Disadvantages
Norleucine CH₃(CH₂)₃CH(NH₂)COOHNon-proteinogenic, commercially available, good chromatographic behavior similar to branched-chain amino acids.May not perfectly mimic the behavior of all amino acids, especially those with different functional groups. Potential for co-elution with other sample components in complex matrices.
Norvaline CH₃(CH₂)₂CH(NH₂)COOHNon-proteinogenic, structurally similar to valine, often used in pre-column derivatization methods.Similar to norleucine, its behavior may not be representative of all amino acids.
Sarcosine CH₃NHCH₂COOHA secondary amino acid, useful when primary amino acids are being derivatized with reagents like OPA.Its distinct chemical nature (secondary amine) can lead to different derivatization efficiency and chromatographic behavior compared to primary amino acids.
Stable Isotope-Labeled (SIL) Amino Acids e.g., ¹³C₆,¹⁵N₂-LysineConsidered the "gold standard." Chemically identical to the analyte, ensuring they behave identically during all stages of the analysis, providing the most accurate correction for variability.[1]Higher cost compared to non-labeled standards. A mixture of multiple SIL amino acids is often required for comprehensive analysis.

Performance Data at a Glance

The following tables summarize typical performance data for methods utilizing different internal standards. It is important to note that these values are representative and can vary depending on the specific analytical method, instrumentation, and sample matrix.

Table 1: Linearity and Detection Limits

Internal StandardAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Norleucine/NorvalineVarious Amino Acids>0.990.06 - 0.17 pmol0.19 - 0.89 pmol
Sarcosine/NorvalineVarious Amino Acids>0.9991 - 6 µM4 - 9 µM
SIL Amino AcidsVarious Amino Acids>0.990.1 - 10 fmol0.5 - 50 fmol

Data collated from multiple sources for comparative purposes.

Table 2: Precision and Recovery

Internal StandardParameterTypical Value
NorleucineIntra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 10%
Recovery (%)85 - 115%
NorvalineIntra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 10%
Recovery (%)90 - 110%
SIL Amino AcidsIntra-day Precision (RSD%)< 2%
Inter-day Precision (RSD%)< 5%
Recovery (%)95 - 105%

Data collated from multiple sources for comparative purposes.

The "Why": The Critical Role of Internal Standards

The use of an internal standard is fundamental to achieving accurate and reproducible quantification in amino acid analysis. The diagram below illustrates the logical relationship between potential sources of error and the corrective function of an internal standard.

cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism cluster_output Result SamplePrep Sample Preparation (e.g., Pipetting, Extraction) IS_Addition Addition of a known amount of Internal Standard (IS) Ratio_Calculation Calculation of Analyte/IS Peak Area Ratio SamplePrep->Ratio_Calculation Introduces Error Derivatization Derivatization (Inconsistent Reaction) Derivatization->Ratio_Calculation Introduces Error Injection Injection Volume Variability Injection->Ratio_Calculation Introduces Error Ionization Instrument Response (e.g., Ion Suppression) Ionization->Ratio_Calculation Introduces Error IS_Addition->Ratio_Calculation Accurate_Quant Accurate and Precise Quantification Ratio_Calculation->Accurate_Quant Corrects for Error

Figure 1. The role of an internal standard in mitigating analytical variability.

Experimental Workflow: A Comparative Analysis

This section details a typical experimental workflow for the simultaneous analysis of amino acids using an internal standard, adaptable for comparing the performance of norleucine and its alternatives.

start Start: Sample Collection (e.g., Plasma, Cell Culture Media) deproteinization 1. Deproteinization (e.g., with Methanol (B129727) or Acetonitrile) start->deproteinization add_is 2. Addition of Internal Standard (Norleucine, Norvaline, etc.) deproteinization->add_is derivatization 3. Pre-column Derivatization (e.g., OPA/FMOC) add_is->derivatization hplc 4. HPLC/UHPLC Separation (Reversed-Phase C18 Column) derivatization->hplc detection 5. Detection (Fluorescence or Mass Spectrometry) hplc->detection quantification 6. Data Analysis & Quantification (Peak Area Ratio Calculation) detection->quantification end End: Quantitative Results quantification->end

Figure 2. General experimental workflow for amino acid analysis with an internal standard.
Detailed Experimental Protocol

This protocol is based on a validated UHPLC method for the simultaneous determination of various amino acids, including norleucine and norvaline, and can be adapted for comparative studies.

1. Sample Preparation and Deproteinization:

  • To 100 µL of the sample (e.g., plasma, protein hydrolysate), add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Addition of Internal Standard:

  • Prepare a stock solution of the internal standard (e.g., 1 mM norleucine in 0.1 M HCl).

  • Add a precise volume of the internal standard stock solution to the supernatant from step 1 to achieve a final concentration within the linear range of the assay (e.g., 50 µM).

3. Pre-column Derivatization (OPA/FMOC Method):

  • In an autosampler vial, combine:

    • 10 µL of the sample containing the internal standard.

    • 70 µL of borate (B1201080) buffer (pH 10.2).

    • 20 µL of OPA/MPT reagent (for primary amino acids).

  • Mix and incubate for 2 minutes at room temperature.

  • Add 10 µL of FMOC reagent (for secondary amino acids).

  • Mix and incubate for another 2 minutes at room temperature.

  • Add 40 µL of 0.1 M HCl to stop the reaction.

4. UHPLC-FLD Analysis:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 40 mM sodium phosphate (B84403) buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-12 min: 2% to 57% B

    • 12-12.1 min: 57% to 100% B

    • 12.1-14 min: 100% B

    • 14.1-16 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Fluorescence Detection:

    • OPA-derivatives: Ex 340 nm, Em 450 nm.

    • FMOC-derivatives: Ex 266 nm, Em 305 nm.

5. Data Analysis and Quantification:

  • Identify and integrate the peak areas for each amino acid and the internal standard.

  • For each analyte, calculate the ratio of its peak area to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.

  • Determine the concentration of each amino acid in the sample by interpolating its peak area ratio on the calibration curve.

Conclusion: Making an Informed Choice

The selection of an internal standard for amino acid analysis is a critical step that dictates the quality of the resulting data. While norleucine remains a viable and cost-effective option, particularly for methods analyzing branched-chain amino acids, its limitations in mimicking the diverse chemistry of all proteinogenic amino acids should be considered.

For broader applications, a careful evaluation of alternatives is warranted. Norvaline and sarcosine offer specific advantages in certain derivatization schemes. However, for the highest level of accuracy and reliability, especially in complex matrices and regulated environments, stable isotope-labeled internal standards are unequivocally the superior choice. Although the initial cost is higher, the investment can be justified by the significant improvement in data quality, reducing the need for repeat analyses and increasing confidence in the quantitative results.

Ultimately, the choice of internal standard should be based on a thorough understanding of the analytical method, the sample matrix, the specific amino acids of interest, and the required level of data accuracy and precision. This guide serves as a foundational resource to aid researchers in making an informed decision that best suits the objectives of their study.

References

The Impact of Norleucine Substitution on Peptide-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is critical for designing potent and stable therapeutic candidates. One common modification is the substitution of methionine (Met) with its isostere, norleucine (Nle). This guide provides a comprehensive comparison of the effects of Nle substitution on peptide-receptor binding, supported by experimental data and detailed protocols.

The primary rationale for replacing methionine with norleucine is to enhance the metabolic stability of peptides. The thioether side chain of methionine is susceptible to oxidation, which can lead to a loss of biological activity. Norlecine, with its linear hydrocarbon side chain, is chemically inert and resistant to such oxidation, potentially prolonging the shelf-life and in vivo efficacy of peptide-based drugs. While structurally similar, this substitution can subtly alter a peptide's conformational properties and its interaction with its target receptor.

Comparative Analysis of Receptor Binding and Functional Activity

The substitution of methionine with norleucine can have varied effects on a peptide's affinity for its receptor and its subsequent biological activity. The impact is highly dependent on the specific peptide and the role of the methionine residue in the peptide-receptor interaction. Below, we present a comparative analysis of this substitution in several key peptide families.

Melanocortin Receptor Agonists

The melanocortin system, involved in pigmentation, energy homeostasis, and sexual function, has been a significant area of study for Nle-substituted peptides. The synthetic analog of α-melanocyte-stimulating hormone (α-MSH), [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), is a potent agonist at several melanocortin receptors and has been extensively characterized.

PeptideReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
α-MSH hMC1R~0.2-0.4~0.1-0.3
hMC3R~5-20~10-50
hMC4R~5-30~20-100
hMC5R~1-10~5-25
[Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) hMC1R0.0850.04
hMC3R0.40.3
hMC4R3.80.7
hMC5R5.11.9

Note: Binding and potency values can vary between different studies and assay conditions. The values presented are representative.

The data clearly indicates that the combined substitution of Met⁴ with Nle and L-Phe⁷ with D-Phe in α-MSH results in a significant increase in both binding affinity and functional potency across multiple melanocortin receptors. This enhancement is attributed to increased stability and potentially a more favorable conformation for receptor binding.

Substance P and Neurokinin A

Substance P (SP) and Neurokinin A (NKA) are tachykinin neuropeptides involved in pain transmission and inflammation. The C-terminal methionine is crucial for their biological activity.

PeptideReceptorObservationQuantitative Data
Substance P NK1RNative ligand.-
[Nle¹¹]-Substance P NK1RShows similar potency to Substance P.[1]Specific Ki/EC₅₀ comparison data is limited in readily available literature.
Neurokinin A (4-10) NK2RNative C-terminal fragment.-
[Nle¹⁰]-NKA (4-10) NK2RIdentified as a selective agonist for the NK-2 receptor.[2]A direct comparative table of binding affinities is not readily available, but studies indicate high potency.

For Substance P, the Nle substitution is reported to maintain similar potency, suggesting that the primary role of the C-terminal residue in this context can be fulfilled by the hydrophobic side chain of norleucine without the thioether.[1] In the case of Neurokinin A, the Nle-substituted analog has been highlighted as a selective and potent agonist, indicating a favorable interaction with the NK2 receptor.[2]

Opioid Peptides

Opioid peptides, such as enkephalins and dermorphins, are crucial in pain modulation. Methionine-enkephalin is one of the primary endogenous opioid peptides.

PeptideReceptorObservationQuantitative Data
[Met⁵]-Enkephalin δ-opioid receptor, μ-opioid receptorEndogenous opioid peptide.-
[Nle⁵]-Enkephalin δ-opioid receptor, μ-opioid receptorSubstitution is studied to improve stability.Specific comparative Ki/EC₅₀ values are not consistently presented in easily accessible tables.
Dermorphin μ-opioid receptorPotent opioid peptide.-
[Nle]-Dermorphin Analogs μ-opioid receptorNle substitution is explored in structure-activity relationship studies.Data is often presented within broader studies without direct side-by-side comparison in a single table.

While Nle substitution in opioid peptides is a common strategy to prevent oxidation and inactivation, comprehensive tables directly comparing the binding affinities of Met-containing versus Nle-containing analogs are not as readily available as for the melanocortin system. However, the literature suggests that in many cases, Nle substitution is well-tolerated and can lead to analogs with comparable or even slightly modified receptor binding profiles.

Experimental Protocols

Accurate assessment of peptide-receptor interactions is fundamental to understanding the impact of amino acid substitutions. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (e.g., an Nle-substituted peptide) by quantifying its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide).

  • Unlabeled competitor peptides (native and Nle-substituted).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., the receptor) and an analyte (e.g., the peptide).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified receptor protein.

  • Peptide solutions (native and Nle-substituted) in running buffer.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization: The receptor is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

  • Association: The peptide solution (analyte) is injected at various concentrations over the immobilized receptor surface. The binding of the peptide to the receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units, RU).

  • Dissociation: After the injection, the running buffer flows over the surface again, and the dissociation of the peptide from the receptor is monitored as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

cAMP Functional Assay

For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess the functional potency of a peptide agonist.

Materials:

  • Cells expressing the target GPCR.

  • Peptide agonists (native and Nle-substituted).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow overnight.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with varying concentrations of the peptide agonist for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format where the cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence, or absorbance). Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Visualizations

To further illustrate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway and experimental workflows.

G_protein_signaling MC4R Signaling Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion peptide α-MSH / NDP-MSH peptide->MC4R Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Energy Homeostasis) CREB->Gene_expression Regulation radioligand_binding_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Receptor, Radioligand, Competitor) start->prepare_reagents incubation Incubate Receptor, Radioligand, and Competitor prepare_reagents->incubation filtration Filter to Separate Bound from Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis end End analysis->end logical_relationship Rationale for Nle Substitution Met Methionine (Met) in Peptide Oxidation Susceptible to Oxidation Met->Oxidation Nle Norleucine (Nle) Substitution Met->Nle is replaced by LossOfActivity Loss of Biological Activity Oxidation->LossOfActivity Stability Increased Chemical Stability Nle->Stability AlteredBinding Potentially Altered Receptor Binding Nle->AlteredBinding TherapeuticPotential Enhanced Therapeutic Potential Stability->TherapeuticPotential AlteredBinding->TherapeuticPotential

References

Safety Operating Guide

Safe Disposal of Boc-Nle-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper and safe disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Nle-OH (N-tert-Butoxycarbonyl-L-norleucine), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is essential for protecting personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not extensively detailed in readily available sources, information for structurally similar compounds and general laboratory safety protocols dictate the following precautions.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If handling the compound as a powder and dust generation is likely, use a dust mask (type N95 or equivalent).
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.

    • Use separate containers for solid and liquid waste to facilitate proper disposal by the waste management service.

    • Ensure containers are compatible with the chemical and any solvents used.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-L-norleucine".

    • Indicate the approximate quantity of the waste material.

    • List any solvents present in the waste container.

    • Attach appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • This compound is classified as a combustible liquid, so it should be stored away from ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][2]

    • Provide them with accurate information about the waste contents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • If a significant amount is spilled, evacuate the immediate area.

    • Ensure the area is well-ventilated to disperse any potential dust or vapors.

  • Containment:

    • For solid spills: Carefully sweep up the material to avoid generating dust.

    • For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Cleanup:

    • Scoop the contained material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials in the same waste container.

  • Dispose of Cleanup Materials:

    • Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[1]

This compound Disposal Decision Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type Assess Waste solid_container Place in Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Place in Labeled Liquid Waste Container waste_type->liquid_container Liquid storage Store in Designated Chemical Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup Collect & Place in Hazardous Waste Container contain_spill->cleanup cleanup->storage

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Nle-OH
Reactant of Route 2
Reactant of Route 2
Boc-Nle-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。